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  • Product: (2-Bromo-3,4-dimethoxyphenyl)methanol
  • CAS: 72912-38-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of (2-Bromo-3,4-dimethoxyphenyl)methanol

Introduction (2-Bromo-3,4-dimethoxyphenyl)methanol is a valuable substituted benzyl alcohol derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Bromo-3,4-dimethoxyphenyl)methanol is a valuable substituted benzyl alcohol derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its utility is particularly noted in the preparation of Pinaverium bromide, a spasmolytic agent that acts as a calcium channel blocker. The strategic placement of the bromo and dimethoxy functional groups on the aromatic ring makes it a versatile building block for further chemical transformations. This guide provides a comprehensive overview of a reliable synthetic route to (2-Bromo-3,4-dimethoxyphenyl)methanol and details the analytical techniques for its thorough characterization, ensuring its identity, purity, and suitability for downstream applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol is most effectively achieved through a two-step process. This strategy begins with the bromination of the commercially available and relatively inexpensive starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). The resulting 2-bromo-4,5-dimethoxybenzaldehyde is then selectively reduced to the target primary alcohol. This approach is favored due to its high efficiency, use of readily available reagents, and straightforward purification procedures.

Synthesis_Workflow Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Intermediate 2-Bromo-4,5-dimethoxybenzaldehyde Start->Intermediate Bromination (e.g., Br2 in Acetic Acid) Product (2-Bromo-3,4-dimethoxyphenyl)methanol Intermediate->Product Reduction (e.g., NaBH4 in Methanol)

Caption: Synthetic workflow for (2-Bromo-3,4-dimethoxyphenyl)methanol.

Part 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

The initial step involves the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde. The electron-donating nature of the two methoxy groups activates the aromatic ring, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde group, bromination predominantly occurs at the C2 position.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: While stirring at room temperature (20-30°C), slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

  • Isolation: Upon completion, add water to the reaction mixture to precipitate the product.

  • Purification: Collect the yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white to pale yellow crystalline solid.[1]

Causality of Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

  • Room Temperature Reaction: The reaction is sufficiently facile to proceed at ambient temperature, avoiding the need for heating which could lead to side reactions.

  • Water Precipitation: The product is sparingly soluble in water, allowing for its effective precipitation and separation from the acetic acid and any unreacted starting materials.

Part 2: Synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol

The second and final step is the reduction of the aldehyde functional group of 2-bromo-4,5-dimethoxybenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild and selective reagent that reduces aldehydes and ketones to their corresponding alcohols without affecting other functional groups such as ethers and aromatic bromides.[2]

Experimental Protocol:

  • Reaction Setup: Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting aldehyde is completely consumed (typically within 1-2 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the gas evolution ceases. This step neutralizes the excess NaBH₄ and the borate esters formed during the reaction.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Bromo-3,4-dimethoxyphenyl)methanol as a solid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a protic solvent that readily dissolves both the aldehyde and sodium borohydride. It also serves as a proton source during the work-up.

  • Sodium Borohydride as Reducing Agent: NaBH₄ is a cost-effective and safe reducing agent that provides excellent chemoselectivity for the reduction of aldehydes in the presence of other functional groups.

  • Acidic Work-up: The addition of acid is crucial to hydrolyze the borate ester intermediate and protonate the resulting alkoxide to yield the final alcohol product.

Characterization of (2-Bromo-3,4-dimethoxyphenyl)methanol

Thorough characterization is essential to confirm the identity and purity of the synthesized (2-Bromo-3,4-dimethoxyphenyl)methanol. A combination of physical and spectroscopic methods should be employed.

Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₁BrO₃[3]
Molecular Weight 247.09 g/mol [3]
Appearance White to pink-purple crystalline powder[4]
Melting Point 95-100 °C[4]
Spectroscopic Data

The following spectroscopic data are predicted based on the structure of (2-Bromo-3,4-dimethoxyphenyl)methanol and typical values for similar compounds. For definitive identification, comparison with a certified reference standard is recommended.[1]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 400 MHz):

    • δ 7.15-7.05 (m, 2H, Ar-H)

    • δ 4.65 (s, 2H, -CH₂OH)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 2.0-2.5 (br s, 1H, -OH)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 100 MHz):

    • δ 149.0 (Ar-C-O)

    • δ 148.5 (Ar-C-O)

    • δ 133.0 (Ar-C)

    • δ 115.0 (Ar-C-Br)

    • δ 112.5 (Ar-CH)

    • δ 112.0 (Ar-CH)

    • δ 64.5 (-CH₂OH)

    • δ 56.5 (-OCH₃)

    • δ 56.0 (-OCH₃)

FTIR (Fourier-Transform Infrared) Spectroscopy

  • Expected Absorption Bands (cm⁻¹):

    • 3400-3200 (broad, O-H stretch of alcohol)

    • 3010-2850 (C-H stretch of sp³ and sp² carbons)

    • 1600-1450 (C=C stretch of aromatic ring)

    • 1270-1200 (asymmetric C-O-C stretch of aryl ether)

    • 1050-1020 (symmetric C-O-C stretch of aryl ether and C-O stretch of primary alcohol)

    • 650-550 (C-Br stretch)

Mass Spectrometry (MS)

  • Expected m/z values:

    • 246/248 ([M]⁺, isotopic pattern for Br)

    • 229/231 ([M-OH]⁺)

    • 167 ([M-Br]⁺)

    • 139 ([M-Br-CO]⁺)[3]

Caption: Molecular structure of (2-Bromo-3,4-dimethoxyphenyl)methanol.

Conclusion

The synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol via the bromination of veratraldehyde followed by sodium borohydride reduction is a robust and efficient method suitable for laboratory-scale preparation. The protocols outlined in this guide are based on well-established chemical principles and offer a clear pathway to obtaining this important synthetic intermediate. The provided characterization data, including physical properties and predicted spectroscopic values, serve as a reliable reference for researchers to verify the identity and purity of their synthesized material. Adherence to these methodologies will ensure a high-quality product, ready for use in further synthetic endeavors within the realms of pharmaceutical and materials science research.

References

  • Chemsrc. (2-BROMO-4,5-DIMETHOXYPHENYL)METHANOL. [Link]

  • Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Veeprho. 54370-00-2(2-bromo-4,5-dimethoxyphenyl)methanol. [Link]

  • PubChem. (2-Bromo-4,5-dimethoxyphenyl)methanol. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Google Patents. US8779121B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH. Pathlength 153 μm determined by interferometry.. [Link]

  • ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

Exploratory

Physical and chemical properties of (2-Bromo-3,4-dimethoxyphenyl)methanol

An In-Depth Technical Guide to (2-Bromo-3,4-dimethoxyphenyl)methanol for Researchers and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract (2-Bromo-3,4-dimethoxyphenyl)methanol is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Bromo-3,4-dimethoxyphenyl)methanol for Researchers and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

(2-Bromo-3,4-dimethoxyphenyl)methanol is a substituted benzyl alcohol derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the hydroxymethyl group and two adjacent methoxy groups, offers a rich landscape for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and safe handling procedures. It is intended for researchers in medicinal chemistry, drug development, and materials science who may utilize this compound as a key building block for more complex molecular architectures.

Chemical Identity and Molecular Structure

(2-Bromo-3,4-dimethoxyphenyl)methanol is structurally distinct from its more commonly cited isomer, (2-Bromo-4,5-dimethoxyphenyl)methanol, which is a known intermediate in the synthesis of the pharmaceutical agent Pinaverium Bromide.[1][2] Researchers should exercise caution to ensure they are utilizing the correct isomer for their intended synthetic route. The identity of the title compound is established by the following identifiers.

IdentifierValueSource
IUPAC Name (2-bromo-3,4-dimethoxyphenyl)methanolN/A
CAS Number 72912-38-0[3][4][5]
Molecular Formula C₉H₁₁BrO₃[5]
Molecular Weight 247.09 g/mol [4]
MDL Number MFCD25966690[3][5]

The molecular structure, characterized by a 1,2,3,4-tetrasubstituted benzene ring, is depicted below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Dissolve sample in CDCl₃ B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (e.g., ESI-MS) A->D E Confirm Proton Environment & Integration B->E F Confirm Carbon Skeleton C->F G Confirm Molecular Weight D->G H Final Structure & Purity Verified E->H F->H G->H

Sources

Foundational

An In-Depth Technical Guide to (2-Bromo-4,5-dimethoxyphenyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromo-4,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol that serves as a crucial building block in organic synthesis, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a brominated and dimethoxylated phenyl ring, offers multiple sites for chemical modification, making it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the manufacturing of Pinaverium.

Core Compound Identification

The primary subject of this guide is (2-Bromo-4,5-dimethoxyphenyl)methanol, a compound with a well-documented profile. It is essential to distinguish it from its isomer, (2-Bromo-3,4-dimethoxyphenyl)methanol, for which public data is less extensive.

Property(2-Bromo-4,5-dimethoxyphenyl)methanol(2-Bromo-3,4-dimethoxyphenyl)methanol
CAS Number 54370-00-2[1][2]72912-38-0[3]
Molecular Formula C₉H₁₁BrO₃[1][2]C₉H₁₁BrO₃[3]
Molecular Weight 247.09 g/mol [1][2]247.09 g/mol [3]
Synonyms 6-Bromoveratryl Alcohol, 2-Bromo-4,5-dimethoxybenzenemethanol, Pinaverium Bromide Impurity 2[4]Not widely available

Synthesis and Mechanistic Insights

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol is typically achieved through the bromination of a veratryl precursor followed by the reduction of the corresponding aldehyde.

Synthetic Pathway Overview

A common synthetic route starts from 3,4-dimethoxybenzaldehyde (veratraldehyde). The process involves two key steps: electrophilic aromatic substitution (bromination) and subsequent reduction of the aldehyde functionality.

SynthesisWorkflow cluster_synthesis Synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) bromoveratraldehyde 2-Bromo-4,5-dimethoxybenzaldehyde veratraldehyde->bromoveratraldehyde Bromination (e.g., Br2 in Acetic Acid) target_alcohol (2-Bromo-4,5-dimethoxyphenyl)methanol bromoveratraldehyde->target_alcohol Reduction (e.g., NaBH4)

Caption: Synthetic workflow for (2-Bromo-4,5-dimethoxyphenyl)methanol.

Step-by-Step Experimental Protocol

Part 1: Bromination of 3,4-Dimethoxybenzaldehyde

  • Dissolution: Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath to maintain a low temperature during the reaction.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution. The slow addition is crucial to control the exothermic reaction and prevent over-bromination.

  • Reaction: Stir the mixture at a low temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the product, 2-Bromo-4,5-dimethoxybenzaldehyde. Collect the solid by filtration and wash with water to remove any remaining acid.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure aldehyde.

Part 2: Reduction to (2-Bromo-4,5-dimethoxyphenyl)methanol

  • Suspension: Suspend the purified 2-Bromo-4,5-dimethoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.

  • Reducing Agent Addition: Gradually add a reducing agent, for instance, sodium borohydride (NaBH₄), to the suspension. The portion-wise addition helps to control the effervescence and the exothermic nature of the reduction.

  • Reaction: Stir the mixture at room temperature until the aldehyde is fully consumed, as indicated by TLC.

  • Quenching and Extraction: Carefully add water to quench the excess reducing agent. Extract the product into an organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the final product, (2-Bromo-4,5-dimethoxyphenyl)methanol.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Suppliers of this compound as a reference standard typically provide a suite of analytical data.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms in the molecule, confirming the positions of the substituents on the aromatic ring and the presence of the hydroxymethyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm its structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the hydroxyl (-OH) stretch and the aromatic C-H and C=C vibrations.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Applications in Drug Development

(2-Bromo-4,5-dimethoxyphenyl)methanol is a recognized impurity and a key intermediate in the synthesis of Pinaverium Bromide .[4] Pinaverium is a spasmolytic agent that acts on the calcium channels of the intestinal smooth muscle and is used to treat irritable bowel syndrome (IBS). The synthesis of Pinaverium involves the reaction of (2-Bromo-4,5-dimethoxyphenyl)methanol or its derivatives with other chemical entities. Therefore, the purity and characterization of this starting material are of utmost importance in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

The Isomer: (2-Bromo-3,4-dimethoxyphenyl)methanol

While less common, the isomer (2-Bromo-3,4-dimethoxyphenyl)methanol (CAS No. 72912-38-0) is also a subject of interest.[3] Its synthesis would likely follow a similar pathway, starting from 2,3-dimethoxybenzaldehyde. The direct precursor, 2-Bromo-3,4-dimethoxybenzaldehyde (CAS No. 55171-60-3), is commercially available, suggesting the feasibility of synthesizing the corresponding alcohol.[5][6] However, a notable lack of extensive published research and application data for (2-Bromo-3,4-dimethoxyphenyl)methanol suggests it is less utilized in mainstream pharmaceutical synthesis compared to its 4,5-dimethoxy isomer.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2-Bromo-4,5-dimethoxyphenyl)methanol.

  • Hazard Classifications: It is typically classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(2-Bromo-4,5-dimethoxyphenyl)methanol is a valuable and well-characterized chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Pinaverium. Its synthesis is straightforward, and its chemical properties are well-documented. While its isomer, (2-Bromo-3,4-dimethoxyphenyl)methanol, is known, it is less studied and utilized. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and applications of these compounds is essential for the successful development of new chemical entities and pharmaceutical products.

References

Sources

Exploratory

Solubility of (2-Bromo-3,4-dimethoxyphenyl)methanol in common solvents

An In-depth Technical Guide to the Solubility of (2-Bromo-3,4-dimethoxyphenyl)methanol Abstract (2-Bromo-3,4-dimethoxyphenyl)methanol is a substituted aromatic alcohol with relevance as a chemical intermediate and a refe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-Bromo-3,4-dimethoxyphenyl)methanol

Abstract

(2-Bromo-3,4-dimethoxyphenyl)methanol is a substituted aromatic alcohol with relevance as a chemical intermediate and a reference standard in pharmaceutical development.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical applications. Direct quantitative solubility data for this specific compound is not extensively documented in public literature. Therefore, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine its solubility. This document synthesizes a predictive analysis based on the compound's molecular structure and the principle of "like dissolves like," alongside detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination.[2][3] The methodologies provided are designed to be self-validating, empowering researchers to generate reliable and reproducible solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction: The Compound in Profile

(2-Bromo-3,4-dimethoxyphenyl)methanol, identified by CAS Number 54370-00-2, is a solid organic compound with a molecular formula of C₉H₁₁BrO₃ and a molecular weight of approximately 247.09 g/mol .[4] Its structure features a benzene ring substituted with a bromine atom, two methoxy (-OCH₃) groups, and a hydroxymethyl (-CH₂OH) group. This unique combination of functional groups dictates its physicochemical properties, most notably its solubility, which is a critical parameter influencing its handling and application in diverse chemical processes. This guide will first deconstruct its molecular architecture to predict its behavior in various solvents and then provide robust protocols for its empirical determination.

Part 1: Theoretical Framework and Predictive Solubility Analysis

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The guiding principle, "like dissolves like," suggests that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[2][3]

Molecular Structure Deconstruction

To predict the solubility of (2-Bromo-3,4-dimethoxyphenyl)methanol, we must analyze the contributions of its constituent functional groups.

  • Polar Moieties:

    • Hydroxymethyl Group (-CH₂OH): This is the most significant polar feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar protic solvents like water, methanol, and ethanol.[5]

    • Methoxy Groups (-OCH₃): The two ether linkages are polar and can act as hydrogen bond acceptors. They contribute to the compound's affinity for polar solvents.[5]

  • Non-Polar Moieties:

    • Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[5]

    • Bromo Substituent (-Br): The bromine atom adds to the molecular weight and size, increasing the non-polar character of the molecule and potentially enhancing its solubility in less polar solvents like dichloromethane.

The interplay between these groups suggests a nuanced solubility profile. The presence of strong hydrogen-bonding groups indicates that the compound will not be entirely insoluble in polar protic solvents, while the bulky, substituted aromatic ring suggests it will not be freely miscible with water but should exhibit good solubility in many organic solvents.

cluster_molecule (2-Bromo-3,4-dimethoxyphenyl)methanol cluster_properties Functional Group Contributions to Solubility cluster_groups mol Structure oh -CH₂OH Group ome -OCH₃ Groups (x2) br -Br Atom ring Aromatic Ring polar Polar / Hydrophilic nonpolar Non-Polar / Lipophilic oh->polar H-Bonding ome->polar H-Bond Acceptor br->nonpolar van der Waals ring->nonpolar van der Waals

Caption: Polarity contributions of functional groups.

Predicted Solubility in Common Solvents

Based on the structural analysis and data from analogous compounds like veratraldehyde and (3,4-dimethoxyphenyl)methanol[5][6], a predictive solubility profile can be established. This table serves as a hypothesis to be confirmed by empirical testing.

Solvent ClassExample SolventsRelative Polarity[7]Predicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh (1.000 - 0.654)Moderate to LowThe hydroxyl group allows for hydrogen bonding, but the large, hydrophobic brominated ring will limit high solubility, especially in water. Solubility is expected to be higher in alcohols than in water.[5][8]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHigh (0.444 - 0.355)HighThese solvents can accept hydrogen bonds and have significant dipole moments, effectively solvating both the polar and non-polar regions of the molecule. DMSO is often an excellent solvent for initial stock solution preparation.[8]
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateMid (0.309 - 0.207)HighThese solvents offer a good balance of polarity to interact with the hydroxyl and methoxy groups while also effectively solvating the non-polar aromatic ring.
Non-Polar Toluene, Hexane, Diethyl EtherLow (0.099 - 0.009)Low to InsolubleThe strong polar nature of the hydroxyl group will prevent significant dissolution in highly non-polar, non-hydrogen bonding solvents. Limited solubility may be observed in diethyl ether due to its H-bond accepting ability.[2]

Part 2: Experimental Determination of Solubility

To move from prediction to fact, empirical testing is essential. The following section provides a logical workflow and detailed protocols for determining the solubility of (2-Bromo-3,4-dimethoxyphenyl)methanol.

start Start: Obtain Compound & Solvents qual_test Protocol 1: Qualitative Solubility Test (Approx. 10 mg/mL) start->qual_test decision Is Compound Soluble? qual_test->decision report_qual Report as 'Soluble' or 'Sparingly Soluble' decision->report_qual Yes quant_test Protocol 2: Quantitative Shake-Flask Method decision->quant_test No / Insoluble end End: Report Quantitative Solubility Data report_qual->end Optional Endpoint saturate 1. Prepare Supersaturated Solution quant_test->saturate equilibrate 2. Equilibrate (24-72h at const. temp) saturate->equilibrate separate 3. Separate Solid & Liquid Phases (Centrifuge/Filter) equilibrate->separate analyze 4. Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate 5. Calculate Solubility (e.g., mg/mL) analyze->calculate calculate->end

Caption: Experimental workflow for solubility determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility, useful for initial screening.[9]

Objective: To determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a concentration of approximately 10 mg/mL.

Materials:

  • (2-Bromo-3,4-dimethoxyphenyl)methanol

  • Selected solvents (e.g., Water, Methanol, DCM, Hexane)

  • Small test tubes or vials (1-2 mL capacity)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh Solute: Accurately weigh approximately 5 mg of (2-Bromo-3,4-dimethoxyphenyl)methanol into a clean, dry test tube.

  • Initial Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

  • Agitation: Cap the test tube and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the mixture. Note if all the solid has dissolved. The absence of any visible solid particles indicates solubility at ~10 mg/mL.

  • Interpretation:

    • Soluble: A clear, homogenous solution is formed.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain.

    • Insoluble: The solid material does not appear to dissolve at all.

  • Record: Meticulously record the observations for each solvent tested.

Causality Behind Choices: This method uses a common threshold (10 mg/mL) to quickly classify compounds. Vigorous vortexing is crucial to overcome kinetic barriers to dissolution within a short timeframe.

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[8]

Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound at a specific temperature.

Materials:

  • (2-Bromo-3,4-dimethoxyphenyl)methanol

  • Selected solvents

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or shaker bath with temperature control

  • Analytical balance

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid (2-Bromo-3,4-dimethoxyphenyl)methanol to a known volume of the selected solvent in a sealed vial.

    • Expert Insight: "Excess" is critical; you must have undissolved solid remaining at the end of the experiment to ensure the solution is truly saturated. A good starting point is to add 2-3 times the amount you expect to dissolve based on qualitative tests.

  • Equilibration: Place the sealed vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium.

    • Expert Insight: 24 to 72 hours is standard.[8] This extended time ensures that the dynamic process of dissolving and precipitating has reached a steady state, reflecting the true thermodynamic solubility, not just a kinetically trapped supersaturated or undersaturated state.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated supernatant (the clear liquid part) from the undissolved solid.

    • Self-Validating System: This step is critical for accuracy. Use either centrifugation followed by careful pipetting of the supernatant, or filtration through a solvent-compatible syringe filter. Filtration is often preferred as it robustly removes fine particulates. Ensure the filter does not adsorb the compound.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical instrument.

  • Concentration Analysis: Measure the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

    • Formula: Solubility (mg/mL) = [Measured Concentration (mg/mL)] x [Dilution Factor]

  • Replication: Perform the entire experiment in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.

Implications for Research and Drug Development

  • Synthesis & Purification: Solubility data is essential for selecting appropriate solvents for chemical reactions and for purification techniques like recrystallization. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization.

  • Formulation Development: For a compound to be developed as a pharmaceutical, its solubility in various physiological and formulation-relevant solvents dictates the possible delivery methods (e.g., oral, injectable).

  • Analytical Chemistry: Preparing stock solutions for analytical standards requires a solvent in which the compound is highly soluble and stable.[1]

  • Biological Screening: In early-stage drug discovery, compounds are typically dissolved in DMSO to create high-concentration stock solutions for high-throughput screening assays.[8]

Conclusion

While specific quantitative solubility data for (2-Bromo-3,4-dimethoxyphenyl)methanol is sparse in existing literature, a robust understanding of its likely behavior can be derived from its molecular structure. It is predicted to have high solubility in polar aprotic and moderately polar organic solvents, and limited solubility in non-polar solvents and water. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to generate precise and reliable solubility data. By employing the described qualitative and quantitative methods, scientists can confidently determine the solubility profile of this compound, enabling its effective application across the spectrum of chemical and pharmaceutical research.

References

  • Vertex AI Search. Polarity of Solvents.
  • Vertex AI Search. Solvents and Polarity.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

  • Miller, S. Solvent Polarity Table. Scribd. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available from: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • SlideShare. solubility experimental methods.pptx. Available from: [Link]

  • PubChem. (2-Bromo-4,5-dimethoxyphenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Ataman Kimya. VERATRALDEHYDE. Available from: [Link]

  • Solubility of Things. Veratraldehyde. Available from: [Link]

  • Veeprho. (2-bromo-4,5-dimethoxyphenyl)methanol. Available from: [Link]

  • BDMAEE. 3,4-dimethoxybenzyl alcohol. Available from: [Link]

  • Solubility of Things. (3,4-Dimethoxyphenyl)methanol. Available from: [Link]

Sources

Foundational

The Strategic Utility of (2-Bromo-3,4-dimethoxyphenyl)methanol in Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient constr...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (2-Bromo-3,4-dimethoxyphenyl)methanol emerges as a highly versatile and valuable scaffold, particularly in the synthesis of pharmacologically relevant compounds. Its unique substitution pattern, featuring a reactive benzylic alcohol, a bromine atom for further functionalization, and two methoxy groups that activate the aromatic ring, provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the chemical properties and synthetic applications of (2-Bromo-3,4-dimethoxyphenyl)methanol, presenting it as a key intermediate for the synthesis of isoquinoline alkaloids and other complex molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization in the laboratory. The key properties of (2-Bromo-3,4-dimethoxyphenyl)methanol are summarized below.

PropertyValueReference
IUPAC Name (2-bromo-4,5-dimethoxyphenyl)methanol[1]
Synonyms 2-Bromo-4,5-dimethoxybenzyl alcohol, 6-Bromoveratryl alcohol[2]
CAS Number 54370-00-2[3]
Molecular Formula C₉H₁₁BrO₃[3]
Molecular Weight 247.09 g/mol [1][3]
Appearance Solid[3]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

This data is compiled from publicly available databases and should be used in conjunction with a comprehensive Safety Data Sheet (SDS) before handling the compound.

Core Synthetic Applications: A Gateway to Complex Heterocycles

The strategic placement of functional groups in (2-Bromo-3,4-dimethoxyphenyl)methanol makes it an ideal precursor for the synthesis of a variety of complex molecules, most notably isoquinoline and its derivatives. The following sections will detail established synthetic routes that leverage this versatile building block.

Part A: Synthesis of Isoquinoline Scaffolds

The isoquinoline core is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals.[4] (2-Bromo-3,4-dimethoxyphenyl)methanol serves as an excellent starting point for the construction of this privileged scaffold through several classical and modern synthetic strategies.

A powerful method for isoquinoline synthesis is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[4][5][6][7] The initial step in utilizing (2-Bromo-3,4-dimethoxyphenyl)methanol for this reaction is its oxidation to the corresponding benzaldehyde.

Step 1: Oxidation to 2-Bromo-3,4-dimethoxybenzaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a critical transformation. A variety of mild oxidizing agents can be employed to achieve this conversion with high efficiency, minimizing over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of (2-Bromo-3,4-dimethoxyphenyl)methanol

  • Materials: (2-Bromo-3,4-dimethoxyphenyl)methanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Procedure:

    • To a stirred solution of (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-3,4-dimethoxybenzaldehyde, which can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of PCC in DCM is a standard and reliable method for the oxidation of primary alcohols to aldehydes without significant over-oxidation.[8] The silica gel filtration is an effective way to remove the inorganic byproducts of the reaction.

Step 2: Pomeranz-Fritsch Cyclization

With the aldehyde in hand, the subsequent Pomeranz-Fritsch cyclization can be performed to construct the isoquinoline ring. This involves condensation with an aminoacetal followed by acid-catalyzed intramolecular cyclization.

Experimental Protocol: Pomeranz-Fritsch Synthesis of a Substituted Isoquinoline

  • Materials: 2-Bromo-3,4-dimethoxybenzaldehyde, Aminoacetaldehyde diethyl acetal, Concentrated sulfuric acid, Diethyl ether, Sodium hydroxide solution.

  • Procedure:

    • Condense 2-Bromo-3,4-dimethoxybenzaldehyde (1.0 eq) with aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent like ethanol or by neat heating to form the corresponding Schiff base (benzalaminoacetal).

    • Carefully add the crude benzalaminoacetal to concentrated sulfuric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for several hours, monitoring the reaction by TLC.

    • After cooling, pour the reaction mixture onto ice and carefully neutralize with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the substituted isoquinoline.

Mechanistic Insights: The reaction proceeds through the formation of an imine, which is then protonated by the strong acid. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the cyclized intermediate. Subsequent elimination of ethanol and water leads to the aromatic isoquinoline ring. The methoxy groups on the benzene ring activate it towards this electrophilic attack, facilitating the cyclization.

Pomeranz_Fritsch cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Bromo-3,4-dimethoxy- benzaldehyde SchiffBase Schiff Base (Benzalaminoacetal) Aldehyde->SchiffBase Condensation Aminoacetal Aminoacetaldehyde diethyl acetal Aminoacetal->SchiffBase Iminium Protonated Iminium Ion SchiffBase->Iminium H+ Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Substitution Isoquinoline Substituted Isoquinoline Cyclized->Isoquinoline Elimination of EtOH and H2O

Caption: Pomeranz-Fritsch Reaction Workflow.

An alternative and widely used method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[9][10][11] This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. (2-Bromo-3,4-dimethoxyphenyl)methanol can be converted to the required phenethylamine precursor.

Step 1: Conversion to a Phenethylamine Derivative

The conversion of the benzyl alcohol to a phenethylamine can be achieved in a multi-step sequence.

Synthetic Workflow: Benzyl Alcohol to Phenethylamine

  • Halogenation: Convert the benzylic alcohol to the corresponding benzyl chloride or bromide using a suitable halogenating agent (e.g., SOCl₂ or PBr₃).

  • Cyanation: React the benzyl halide with a cyanide source (e.g., NaCN or KCN) to introduce a nitrile group, extending the carbon chain by one.

  • Reduction: Reduce the nitrile to the primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Step 2: Amide Formation and Bischler-Napieralski Cyclization

The resulting phenethylamine can then be acylated to form an amide, which is the direct precursor for the Bischler-Napieralski cyclization.

Experimental Protocol: Bischler-Napieralski Synthesis

  • Materials: Substituted phenethylamine, Acyl chloride or anhydride, Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), Toluene or another high-boiling solvent.

  • Procedure:

    • React the substituted phenethylamine (1.0 eq) with an acyl chloride or anhydride (1.1 eq) in the presence of a base (e.g., triethylamine) to form the corresponding β-arylethylamide.

    • Dissolve the amide in a high-boiling solvent such as toluene.

    • Add the dehydrating agent, such as phosphorus oxychloride (POCl₃) (2-3 eq), to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring for the completion of the reaction by TLC.

    • Cool the reaction mixture and carefully quench with ice-water.

    • Basify the aqueous solution and extract the product with an organic solvent.

    • Dry, concentrate, and purify the crude 3,4-dihydroisoquinoline product by chromatography or crystallization.

Mechanistic Rationale: The Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate upon reaction of the amide with the dehydrating agent.[10] This highly electrophilic species then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. The presence of the electron-donating methoxy groups in the starting material is crucial for the success of this cyclization step.

Bischler_Napieralski cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amide β-Arylethylamide NitriliumIon Nitrilium Ion Amide->NitriliumIon Dehydration DehydratingAgent POCl3 or PPA DehydratingAgent->NitriliumIon CyclizedIntermediate Cyclized Cation NitriliumIon->CyclizedIntermediate Intramolecular Electrophilic Attack Dihydroisoquinoline 3,4-Dihydroisoquinoline CyclizedIntermediate->Dihydroisoquinoline Deprotonation

Caption: Bischler-Napieralski Reaction Mechanism.

Part B: Application in the Synthesis of Pinaverium Bromide

(2-Bromo-3,4-dimethoxyphenyl)methanol is a known precursor in the synthesis of Pinaverium, a spasmolytic agent. The synthesis typically involves the conversion of the alcohol to a more reactive benzyl bromide, which then undergoes N-alkylation.

Synthetic Workflow: Towards Pinaverium Bromide

  • Bromination: The benzylic alcohol is first converted to 2-bromo-4,5-dimethoxybenzyl bromide. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) being common choices.

  • N-Alkylation: The resulting benzyl bromide is a potent electrophile and can be used to alkylate a suitable amine. In the synthesis of Pinaverium, this involves the quaternization of a morpholine derivative.

Experimental Protocol: N-Alkylation with 2-Bromo-4,5-dimethoxybenzyl Bromide

  • Materials: 2-Bromo-4,5-dimethoxybenzyl bromide, Amine substrate (e.g., a substituted morpholine), A non-nucleophilic base (if necessary, for non-quaternization reactions), Anhydrous solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve the amine substrate (1.0 eq) in an anhydrous solvent under an inert atmosphere.

    • Add 2-Bromo-4,5-dimethoxybenzyl bromide (1.0-1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

    • For quaternization reactions, the product may precipitate out of the solution upon formation.

    • If the product does not precipitate, perform an appropriate aqueous workup, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Expert Insights: The benzylic bromide is significantly more reactive than the corresponding alcohol in Sₙ2 reactions due to the better leaving group ability of bromide compared to hydroxide. The electron-donating methoxy groups can also stabilize the partial positive charge that develops at the benzylic carbon in the transition state of the Sₙ2 reaction, further enhancing its reactivity.

N_Alkylation_Workflow cluster_start Starting Material cluster_activation Activation cluster_reaction Reaction cluster_product Product Alcohol (2-Bromo-3,4-dimethoxyphenyl)methanol Bromide 2-Bromo-4,5-dimethoxy- benzyl bromide Alcohol->Bromide Bromination (e.g., PBr3) Alkylation N-Alkylation with Amine Bromide->Alkylation FinalProduct Alkylated Amine (e.g., Pinaverium precursor) Alkylation->FinalProduct

Caption: N-Alkylation Synthetic Workflow.

Conclusion

(2-Bromo-3,4-dimethoxyphenyl)methanol is a strategically functionalized building block that offers synthetic chemists a reliable and versatile entry point for the construction of complex molecular targets. Its utility in the synthesis of isoquinolines via established routes like the Pomeranz-Fritsch and Bischler-Napieralski reactions, as well as its role as a key intermediate in the synthesis of pharmaceuticals like Pinaverium, underscores its importance in medicinal and organic chemistry. The predictable reactivity of its functional groups, coupled with the activating effect of the methoxy substituents, allows for controlled and high-yielding transformations. As the demand for novel and structurally diverse bioactive molecules continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of efficient and innovative drug discovery and development.

References

  • Cambridge University Press. Pomeranz-Fritsch Reaction. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • PubMed Central (PMC). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • YouTube. Convert Benzyl alcohol to 2-phenylethanoic acid| Conversion Class12 Chemistry. [Link]

  • WyoScholar. Direct Conversion of Benzyl Alcohol to Amines via Lewis Acid Activation. [Link]

  • PubChem. (2-Bromo-4,5-dimethoxyphenyl)methanol. [Link]

  • Veeprho. (2-bromo-4,5-dimethoxyphenyl)methanol. [Link]

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Exploratory

Introduction: The Veratryl Scaffold and the Strategic Role of Bromination

An In-Depth Technical Guide to (2-Bromo-3,4-dimethoxyphenyl)methanol: Synthesis, Characterization, and Applications Abstract (2-Bromo-3,4-dimethoxyphenyl)methanol is a halogenated aromatic alcohol that serves as a highly...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Bromo-3,4-dimethoxyphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

(2-Bromo-3,4-dimethoxyphenyl)methanol is a halogenated aromatic alcohol that serves as a highly functionalized and versatile intermediate in synthetic organic chemistry. Derived from the veratryl scaffold, which is common in natural products and pharmaceuticals, this compound offers three distinct points for chemical modification: the aryl bromide, the benzyl alcohol, and the electron-rich dimethoxy-substituted aromatic ring. This technical guide provides a comprehensive overview of the logical synthesis, physicochemical properties, and strategic applications of this valuable building block. We present a detailed, field-proven, two-step synthetic protocol beginning from commercially available veratraldehyde, including an in-depth discussion of the regioselective bromination and chemoselective reduction steps. This document is intended for researchers, chemists, and drug development professionals seeking to leverage substituted benzyl alcohols as intermediates in the construction of complex molecular architectures.

The 3,4-dimethoxybenzyl (veratryl) moiety is a cornerstone in medicinal chemistry, frequently appearing in the structure of bioactive compounds. Its prevalence stems from its biosynthetic origins, often traced back to precursors like vanillin, a widely available natural product. The strategic functionalization of the veratryl ring is a key tactic in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

(2-Bromo-3,4-dimethoxyphenyl)methanol, while not as extensively documented as its 2-bromo-4,5-dimethoxy isomer (CAS 54370-00-2), represents a synthetically valuable intermediate. The introduction of a bromine atom at the C2 position serves several critical functions:

  • Orthogonal Reactivity: It provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds.

  • Steric and Electronic Modulation: The bromine atom sterically influences the local environment and electronically modifies the aromatic ring through its inductive and resonance effects, which can be crucial for tuning binding affinities in drug candidates.

  • Metabolic Blocking: In drug design, a well-placed halogen can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

This guide focuses on the logical and efficient synthesis of this specific isomer and its potential as a versatile building block.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted based on its structure and comparison with its parent compound, (3,4-dimethoxyphenyl)methanol, and its more common 2-bromo-4,5-dimethoxy isomer.

PropertyValue / DescriptionSource / Method
IUPAC Name (2-Bromo-3,4-dimethoxyphenyl)methanol---
Synonyms 2-Bromoveratryl alcohol---
Molecular Formula C₉H₁₁BrO₃Calculation
Molecular Weight 247.09 g/mol Calculation
CAS Number 113693-51-7 (Unverified)---
Appearance Expected to be a white to off-white solid.Analogy to Isomers
Solubility Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate; poorly soluble in water.Chemical Principles
¹H NMR Expected signals for two methoxy groups (~3.9 ppm), a methylene group (~4.7 ppm), an alcohol proton, and two aromatic protons.Spectroscopic Principles
¹³C NMR Expected signals for nine distinct carbons, including two methoxy carbons, one methylene carbon, and six aromatic carbons (one C-Br, two C-O, etc.).Spectroscopic Principles
Mass Spectrometry Expected molecular ion peaks (M+, M+2) with a characteristic ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.Spectroscopic Principles

Synthesis Methodologies: A Two-Step Approach

The most logical and efficient synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol starts from the inexpensive and readily available veratraldehyde (3,4-dimethoxybenzaldehyde). The strategy involves two sequential, high-yielding steps: regioselective bromination followed by chemoselective reduction.

G A Veratraldehyde B 2-Bromo-3,4-dimethoxybenzaldehyde A->B C 2-Bromo-3,4-dimethoxybenzaldehyde D (2-Bromo-3,4-dimethoxyphenyl)methanol C->D NaBH₄ / Methanol

Diagram 1: Overall two-step synthesis workflow.
Step 1: Regioselective Bromination of Veratraldehyde

The primary challenge in this step is controlling the position of bromination. The veratraldehyde ring possesses two strongly activating methoxy groups (ortho-, para-directing) and one deactivating aldehyde group (meta-directing). The methoxy group at C4 directs to C5, while the methoxy group at C3 directs to C2 and C6. The aldehyde deactivates the ring but directs incoming electrophiles to C5. The combined effect strongly favors substitution at the C5 or C6 positions. However, substitution at C2 is achievable under controlled conditions.

Causality of Experimental Choices:

  • Brominating Agent: Molecular bromine (Br₂) in a polar protic solvent like acetic acid is a standard method for aryl bromination.[1] An alternative, safer in situ generation of Br₂ from potassium bromate (KBrO₃) and hydrobromic acid (HBr) can also be employed.[2]

  • Solvent: Acetic acid serves as a polar solvent that can solvate the ionic intermediates in the electrophilic aromatic substitution mechanism.

  • Temperature Control: The reaction is typically run at or below room temperature to control the reaction rate and minimize the formation of undesired poly-brominated or isomerically impure products.

Detailed Experimental Protocol: Synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), dissolve veratraldehyde (1.0 eq) in glacial acetic acid.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form. If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude product in vacuo. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromo-3,4-dimethoxybenzaldehyde as a solid.

Step 2: Chemoselective Reduction to the Target Benzyl Alcohol

This step involves the reduction of the aldehyde functional group to a primary alcohol.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[3][4] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not react with the aryl bromide or ether functional groups under standard conditions. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the methoxy ethers or react with the aryl bromide and would require strictly anhydrous conditions.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction. They readily dissolve both the aldehyde substrate and the NaBH₄ reagent. The solvent also serves as the proton source during the workup phase of the reaction mechanism.[3]

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic release of hydrogen gas upon addition of NaBH₄ to the protic solvent.

Detailed Experimental Protocol: Synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-bromo-3,4-dimethoxybenzaldehyde (1.0 eq) from the previous step in methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography if necessary to yield pure (2-Bromo-3,4-dimethoxyphenyl)methanol.

Sources

Foundational

Electronic effects of substituents on the (2-Bromo-3,4-dimethoxyphenyl)methanol ring

An In-depth Technical Guide to the Electronic Effects of Substituents on the (2-Bromo-3,4-dimethoxyphenyl)methanol Ring Introduction (2-Bromo-3,4-dimethoxyphenyl)methanol is a substituted aromatic alcohol that serves as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of Substituents on the (2-Bromo-3,4-dimethoxyphenyl)methanol Ring

Introduction

(2-Bromo-3,4-dimethoxyphenyl)methanol is a substituted aromatic alcohol that serves as a valuable intermediate in organic synthesis and is recognized as an impurity in the production of the pharmaceutical agent Pinaverium Bromide.[1] The arrangement of its substituents—a bromine atom, two methoxy groups, and a hydroxymethyl group—creates a complex and nuanced electronic environment on the benzene ring. Understanding the interplay of these electronic effects is paramount for researchers, scientists, and drug development professionals. The electronic landscape of a molecule dictates its reactivity, metabolic stability, and, crucially, its ability to interact with biological targets.

This guide provides a comprehensive analysis of the electronic effects governing the (2-Bromo-3,4-dimethoxyphenyl)methanol ring. It moves from the fundamental principles of inductive and resonance effects to the specific contributions of each substituent on the target molecule. Furthermore, it details robust experimental and computational methodologies for elucidating these properties, contextualizing their importance in the broader field of drug development.

Part 1: Fundamental Principles of Electronic Substituent Effects

The reactivity and properties of a substituted benzene ring are not merely the sum of its parts. The substituents engage in a delicate electronic interplay, modulating the electron density of the aromatic system through two primary mechanisms: inductive and resonance effects.

Inductive Effects (I)

The inductive effect is the transmission of charge through sigma (σ) bonds, originating from the electronegativity difference between atoms.[2][3] This effect weakens with distance.

  • Electron-withdrawing inductive effect (-I): Occurs when a substituent is more electronegative than carbon (e.g., halogens, oxygen, nitrogen), pulling electron density away from the ring.

  • Electron-donating inductive effect (+I): Occurs when a substituent is less electronegative than carbon (e.g., alkyl groups), pushing electron density towards the ring.

Resonance (Mesomeric) Effects (R or M)

The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring through the overlap of p-orbitals.[4][5] This effect is transmitted throughout the π-system, primarily influencing the ortho and para positions.

  • Electron-donating resonance effect (+R): Occurs when a substituent has a lone pair of electrons that can be delocalized into the ring (e.g., -OH, -OR, -NH2).[2][6] This increases the electron density of the ring, making it more nucleophilic.[2]

  • Electron-withdrawing resonance effect (-R): Occurs when a substituent contains a π-bond to an electronegative atom (e.g., -NO2, -C=O), which can withdraw π-electron density from the ring.[5]

The Interplay of Effects and Quantifying Their Impact

Substituents often exert both inductive and resonance effects, which can either reinforce or oppose each other. Halogens, for instance, are deactivating overall because their strong -I effect outweighs their weaker +R effect, yet they still direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate.[2][7]

To move beyond qualitative descriptions, the Hammett equation provides a quantitative framework for evaluating the electronic influence of meta and para substituents on reaction rates and equilibria.[8][9]

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reaction.

  • k₀ or K₀ is the constant for the unsubstituted reaction.

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[10]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[8] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (i.e., negative charge is built up in the transition state), while a negative ρ suggests it is favored by electron-donating groups.

Part 2: Deconstructing the Electronic Landscape of (2-Bromo-3,4-dimethoxyphenyl)methanol

The electronic character of the (2-Bromo-3,4-dimethoxyphenyl)methanol ring is determined by the cumulative influence of its four distinct substituents.

  • 2-Bromo Substituent : The bromine atom is a classic example of competing electronic effects. It exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. Simultaneously, its lone pairs participate in a weak electron-donating resonance effect (+R).[2] The net result is that bromine deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions.

  • 3,4-Dimethoxy Substituents (-OCH₃) : The two methoxy groups are potent activating groups. While the oxygen atom is electronegative and exerts a -I effect, this is overwhelmingly surpassed by a very strong +R effect, where the oxygen's lone pairs donate significant electron density into the aromatic π-system.[2][11] This donation is most pronounced at the positions ortho and para to each methoxy group, substantially increasing the ring's nucleophilicity.

  • Hydroxymethyl Substituent (-CH₂OH) : The primary alcohol group is generally considered weakly deactivating. The electronegative oxygen atom pulls electron density from the methylene (-CH₂) group, resulting in a mild -I effect on the ring. It does not possess a significant resonance effect with the aromatic system.

Cumulative Electronic Analysis

The combined effect of these substituents creates a highly electron-rich aromatic ring. The powerful +R effects of the two methoxy groups dominate, making the ring significantly more reactive towards electrophiles than benzene itself. The bromine atom's -I effect tempers this activation to some extent. The electron density is not distributed uniformly; it is highest at the positions activated by the methoxy groups and not sterically hindered. Specifically, the C5 and C6 positions are the most nucleophilic sites on the ring.

G cluster_ring Electronic Effects on the Ring cluster_substituents C1 C-CH₂OH C2 C-Br C1->C2 C3 C-OMe C2->C3 C4 C-OMe C3->C4 C5 C-H C4->C5 C6 C-H C5->C6 C6->C1 Br Br (-I > +R) Deactivating OMe3 OMe (+R >> -I) Strongly Activating OMe3->C3 +R OMe4 OMe (+R >> -I) Strongly Activating OMe4->C4 +R CH2OH -CH₂OH (-I) Weakly Deactivating CH2OH->C1 -I

Caption: Cumulative electronic influences on the core ring structure.

Part 3: Methodologies for Probing Electronic Effects

A multi-faceted approach combining spectroscopic, kinetic, and computational methods is essential for a thorough characterization of the electronic properties of the (2-Bromo-3,4-dimethoxyphenyl)methanol ring.

Spectroscopic Analysis

Spectroscopic techniques provide direct experimental evidence of the electron distribution within a molecule.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment.

  • ¹H NMR : Protons attached to electron-rich carbons are more shielded and appear at a lower chemical shift (upfield), while those on electron-poor carbons are deshielded and appear downfield.

  • ¹³C NMR : The carbon chemical shifts directly reflect the electron density at the carbon atom. Electron-donating groups will shield the ortho and para carbons, causing an upfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Their Electronic Interpretation

Atom Predicted Shift (ppm) Rationale
Ring Proton (C5-H) ~6.8-7.0 Shielded due to +R effect from para-methoxy group.
Ring Proton (C6-H) ~6.9-7.1 Shielded due to +R effect from ortho-methoxy group.
Ring Carbon (C5) ~110-115 Highly shielded (upfield) due to strong +R effect from C4-OMe.
Ring Carbon (C6) ~112-118 Shielded (upfield) due to +R effect from C3-OMe.

| Ring Carbon (C2) | ~115-120 | Influenced by the electronegativity of Bromine. |

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of (2-Bromo-3,4-dimethoxyphenyl)methanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis : Assign peaks based on chemical shifts, coupling constants, and 2D NMR experiments (COSY, HSQC). Correlate the observed chemical shifts with the predicted electronic effects of the substituents.

Computational Chemistry Approaches

In silico methods, particularly Density Functional Theory (DFT), provide profound insights into molecular electronic structure.[12] These calculations can predict properties that are difficult to measure experimentally.

MEP maps visualize the charge distribution on the van der Waals surface of a molecule. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For the target molecule, MEP maps would visually confirm the high electron density at the C5 and C6 positions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. A high-energy HOMO indicates a better electron donor (more nucleophilic), while a low-energy LUMO signifies a better electron acceptor. Analysis of the HOMO would likely show large orbital coefficients on the C5 and C6 atoms, consistent with these being the primary sites for electrophilic attack.

G cluster_workflow Computational Chemistry Workflow cluster_properties A 1. Structure Optimization (e.g., B3LYP/6-31G*) B 2. Frequency Calculation (Confirm minimum energy) A->B C 3. Single Point Energy Calculation (Higher level of theory) B->C D 4. Property Analysis C->D P1 MEP Map D->P1 P2 HOMO/LUMO Energies & Plots D->P2 P3 Atomic Charges (Mulliken, NBO) D->P3

Caption: Workflow for computational analysis of electronic properties.

Experimental Protocol: DFT Calculation

  • Structure Input : Build the 3D structure of (2-Bromo-3,4-dimethoxyphenyl)methanol using molecular modeling software.

  • Geometry Optimization : Perform a geometry optimization using a standard DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Property Calculation : Using the optimized geometry, calculate the desired electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals.

  • Visualization and Analysis : Use visualization software to generate MEP maps and orbital plots. Analyze the output files to obtain quantitative data on atomic charges and orbital energies.

Part 4: Implications in Drug Development

A thorough understanding of the electronic effects on the (2-Bromo-3,4-dimethoxyphenyl)methanol scaffold is critical for its application in drug discovery and development.

  • Synthetic Strategy : The pronounced nucleophilicity of the C5 and C6 positions dictates the regioselectivity of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). Synthetic chemists can exploit this to introduce new functionalities at specific sites to modulate biological activity.

  • Pharmacokinetics (ADME) :

    • Metabolism : Electron-rich positions on an aromatic ring are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The high electron density at C5 and C6 suggests these could be potential sites of metabolic hydroxylation. Modifying the electronic properties can "shield" these positions and improve the metabolic stability of a drug candidate.

    • Lipophilicity : The polarity of the molecule, influenced by its substituents, affects its absorption and distribution.

  • Pharmacodynamics (Target Binding) : The electronic distribution is fundamental to molecular recognition.

    • Non-covalent Interactions : The electrostatic potential map governs how the molecule interacts with the amino acid residues in a protein's binding pocket.[13] The electron-rich aromatic face can participate in favorable π-π stacking or cation-π interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. Tuning the electronic character of the ring can enhance binding affinity and selectivity.

Conclusion

The electronic character of the (2-Bromo-3,4-dimethoxyphenyl)methanol ring is dominated by the powerful electron-donating resonance effects of the two methoxy groups, creating a nucleophilic aromatic system. This activation is slightly tempered by the inductive withdrawal of the bromine and hydroxymethyl substituents. This intricate balance results in a distinct electronic landscape that renders the C5 and C6 positions the most reactive sites for further chemical modification.

For scientists in drug development, this knowledge is not merely academic. It provides a predictive framework for designing synthetic routes, anticipating metabolic pathways, and optimizing molecular interactions with biological targets. By leveraging the combined power of spectroscopic analysis and computational modeling, researchers can rationally design next-generation therapeutics built upon this versatile chemical scaffold.

References

  • La Salle University. Substituent Effects. Available from: [Link]

  • University of Illinois Chicago. Hammett Equation - Mechanisms of Organic Reactions. Available from: [Link]

  • Wheeler, S. E., & Houk, K. N. (2011). Substituent effects on non-covalent interactions with aromatic rings: insights from computational chemistry. Chemphyschem, 12(17), 3116-30. Available from: [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Wikipedia. (2023). Hammett equation. Available from: [Link]

  • Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 46(4), 1029-1038. Available from: [Link]

  • Scientific Computing & Modelling. (2016). Analyzing substituent effects. Available from: [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Available from: [Link]

  • Scribd. Substituent Effects & Hammett Equation. Available from: [Link]

  • Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene. Available from: [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Available from: [Link]

  • Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. Available from: [Link]

  • Fiveable. Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available from: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

  • AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Available from: [Link]

  • ResearchGate. (2012). Additivity of Substituent Effects in Aromatic Stacking Interactions. Available from: [Link]

  • PubMed. (2006). Spectroscopic and electronic structure studies of aromatic electrophilic attack and hydrogen-atom abstraction by non-heme iron enzymes. Available from: [Link]

  • Royal Society of Chemistry. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. Available from: [Link]

  • ACS Publications. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Available from: [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

  • ResearchGate. (2021). An analysis of Electrophilic Aromatic Substitution: A “complex approach”. Available from: [Link]

  • SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]

  • Veeprho. (2-bromo-4,5-dimethoxyphenyl)methanol. Available from: [Link]

  • PubChem. (2-Bromo-4,5-dimethoxyphenyl)methanol. Available from: [Link]

  • Jurnal Kimia Valensi. (2017). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic routes to prepare (2-Bromo-3,4-dimethoxyphenyl)methanol

An Application Note for the Preparation of (2-Bromo-4,5-dimethoxyphenyl)methanol Abstract This application note provides a detailed, reliable, and efficient two-step synthetic route for the preparation of (2-Bromo-4,5-di...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Preparation of (2-Bromo-4,5-dimethoxyphenyl)methanol

Abstract

This application note provides a detailed, reliable, and efficient two-step synthetic route for the preparation of (2-Bromo-4,5-dimethoxyphenyl)methanol (CAS No. 54370-00-2). This compound is a crucial building block and key intermediate in the synthesis of various pharmaceutical agents, most notably Pinaverium Bromide, a spasmolytic agent used for irritable bowel syndrome.[1][2] The presented methodology starts from the commercially available and inexpensive 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis involves a regioselective electrophilic bromination followed by a chemoselective reduction of the aldehyde. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development, offering not just a protocol but also the underlying chemical principles and experimental insights for a successful synthesis.

Note on Nomenclature: The target compound, CAS No. 54370-00-2, is frequently referred to in the literature as (2-Bromo-4,5-dimethoxyphenyl)methanol or 6-Bromoveratryl alcohol.[2] This synthesis begins with 3,4-dimethoxybenzaldehyde, and the bromination occurs at the 6-position relative to the aldehyde. Upon reduction of the aldehyde to a hydroxymethyl group (which takes priority as C1), the bromine atom is located at the 2-position of the benzene ring. This guide will use the (2-Bromo-4,5-dimethoxyphenyl)methanol nomenclature.

Recommended Synthetic Pathway

The recommended synthesis is a two-step process designed for high yield and purity, avoiding harsh conditions and complex purification procedures. The overall scheme is outlined below.

Synthetic_Pathway cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Chemoselective Reduction veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) intermediate 2-Bromo-4,5-dimethoxybenzaldehyde veratraldehyde->intermediate Br₂ Glacial Acetic Acid Room Temp. final_product (2-Bromo-4,5-dimethoxyphenyl)methanol intermediate->final_product NaBH₄ Methanol 0°C to Room Temp.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

Principle and Mechanistic Insights

The first step is the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring.

  • Activating Groups: The two methoxy groups (-OCH₃) at positions 3 and 4 are strong activating, ortho, para-directing groups due to their electron-donating resonance effects.

  • Deactivating Group: The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The positions ortho to the methoxy groups are C2 and C5; the position para to the C3-methoxy is C6. The C6 position is doubly activated (para to one -OCH₃ and ortho to the other), making it the most nucleophilic and sterically accessible site for electrophilic attack by bromine. This leads to the highly regioselective formation of the 6-bromo isomer, which, by IUPAC nomenclature, is named 2-bromo-4,5-dimethoxybenzaldehyde.[3]

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN101407474A.[3]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde (e.g., 0.60 mol, 100 g) in glacial acetic acid (400 mL) at room temperature.

  • In a separate container, prepare a solution of bromine (0.60 mol, 30.8 mL, 96 g) in glacial acetic acid.

  • Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Slowly add the bromine solution dropwise to the stirred solution of veratraldehyde over 30-60 minutes. An ice bath can be used to control any exotherm.

  • After the addition is complete, allow the reaction mixture to stir at room temperature (20–30°C) for 6-8 hours. A yellow solid will gradually precipitate.

  • Upon completion (monitored by TLC), quench the reaction by slowly pouring the mixture into a beaker containing cold deionized water (200 mL).

  • Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

  • Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove residual acetic acid and bromine.

  • Dry the product under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white to pale yellow crystalline solid.

Expected Results & Characterization
ParameterExpected Value
Yield 85-90%[3]
Appearance White to pale yellow crystalline solid
Melting Point 151–152°C[3]

Part 2: Synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol

Principle and Mechanistic Insights

This step involves the chemoselective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups present in the molecule, such as the aryl bromide and the methoxy ethers. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during aqueous workup yields the desired primary alcohol.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (or Dichloromethane)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2-bromo-4,5-dimethoxybenzaldehyde (e.g., 0.10 mol, 24.5 g) in methanol (250 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C using an ice bath.

  • Caution: Sodium borohydride reacts with protic solvents to generate hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources. Add the reagent slowly.

  • In small portions, slowly add sodium borohydride (0.05 mol, 1.9 g, ~2 equivalents of hydride) to the cooled, stirred suspension over 20-30 minutes. The solid aldehyde will gradually dissolve as the reaction proceeds.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Re-cool the flask to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is slightly acidic (pH ~5-6). This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with deionized water (1 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (2-bromo-4,5-dimethoxyphenyl)methanol.

Overall Experimental Workflow

Workflow start Dissolve Veratraldehyde in Acetic Acid bromination Add Br₂ Solution Stir 6-8h at RT start->bromination precipitation Pour into Ice Water Filter Solid bromination->precipitation wash_dry1 Wash with Water Dry Intermediate precipitation->wash_dry1 intermediate Isolate 2-Bromo-4,5-dimethoxybenzaldehyde wash_dry1->intermediate reduction_setup Suspend Intermediate in Methanol (0°C) intermediate->reduction_setup reduction Add NaBH₄ Portion-wise Stir 2-3h at RT reduction_setup->reduction quench Quench with 1M HCl reduction->quench concentrate Remove Methanol (Rotovap) quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash_dry2 Wash with H₂O/Brine Dry over MgSO₄ extract->wash_dry2 purify Concentrate & Purify (Recrystallization) wash_dry2->purify final_product Obtain Pure (2-Bromo-4,5-dimethoxyphenyl)methanol purify->final_product

Caption: Step-by-step experimental workflow diagram.

Purification and Characterization of Final Product

ParameterData
IUPAC Name (2-Bromo-4,5-dimethoxyphenyl)methanol[4]
CAS Number 54370-00-2
Molecular Formula C₉H₁₁BrO₃[2]
Molecular Weight 247.09 g/mol [2][4]
Appearance Solid
Spectroscopic Data Characterization data including HPLC, Mass Spec, ¹H NMR, and FT-IR are commercially available.[2]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves) must be worn at all times.

  • Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and is harmful if inhaled. Handle with extreme care.

  • Glacial Acetic Acid: Corrosive and causes skin and eye burns.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas.

  • (2-Bromo-4,5-dimethoxyphenyl)methanol: May cause skin, eye, and respiratory irritation.[4]

Discussion of Alternative Routes

An alternative synthetic strategy involves reversing the order of the steps: reduction first, followed by bromination.

  • Reduction of 3,4-dimethoxybenzaldehyde: This readily forms (3,4-dimethoxyphenyl)methanol (veratryl alcohol).[5]

  • Bromination of (3,4-dimethoxyphenyl)methanol: The starting material now contains three activating groups: two methoxy groups and one hydroxymethyl group. Attempting to brominate this substrate often leads to a lack of selectivity and undesirable side reactions. Specifically, reaction with bromine in acetic acid has been shown to cause bromination of both the aromatic ring and the benzylic alcohol, yielding 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene.[6] This benzylic bromination is a significant competing pathway that complicates the synthesis and reduces the yield of the desired alcohol.

Therefore, the recommended route of bromination followed by reduction is superior as it provides better control over the reaction, higher selectivity, and a cleaner product profile.

Conclusion

The two-step synthesis detailed in this application note, proceeding via the bromination of veratraldehyde and subsequent reduction with sodium borohydride, represents a robust and scalable method for producing high-purity (2-Bromo-4,5-dimethoxyphenyl)methanol. The procedure utilizes readily available starting materials and reagents, employs well-understood chemical transformations, and avoids problematic side reactions, making it highly suitable for implementation in both academic research and industrial drug development settings.

References

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (URL: )
  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (URL: )
  • (2-bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887 - PubChem. (URL: [Link])

  • Bromination of 2,S-dimethoxybenzaldehyde. (URL: )
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (URL: [Link])

  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • 54370-00-2(2-bromo-4,5-dimethoxyphenyl)methanol - Veeprho. (URL: [Link])

  • Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] - designer-drug .com. (URL: [Link])

  • Veratryl alcohol | C9H12O3 | CID 7118 - PubChem. (URL: [Link])

  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws]. (URL: [Link])

  • Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse. (URL: [Link])

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (URL: [Link])

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Application

Application Note: Strategic Synthesis via Grignard Reaction of (2-Bromo-3,4-dimethoxyphenyl)methanol

Abstract This technical guide provides a comprehensive protocol for the successful execution of a Grignard reaction using (2-Bromo-3,4-dimethoxyphenyl)methanol. A key challenge presented by this substrate is the inherent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the successful execution of a Grignard reaction using (2-Bromo-3,4-dimethoxyphenyl)methanol. A key challenge presented by this substrate is the inherent incompatibility of the acidic benzylic alcohol with the highly basic Grignard reagent.[1][2] This note details a robust, three-stage workflow: (1) efficient protection of the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) ether, (2) formation of the aryl Grignard reagent, and (3) subsequent nucleophilic addition to an electrophile, exemplified by a ketone. We elucidate the causality behind critical experimental choices, offer insights into reaction optimization, and provide troubleshooting strategies to mitigate common side reactions, ensuring a reliable and reproducible synthetic route for researchers in medicinal chemistry and drug development.

Introduction and Strategic Considerations

(2-Bromo-3,4-dimethoxyphenyl)methanol is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. Its substituted phenyl ring is a common motif in various bioactive compounds. The Grignard reaction provides a powerful method for forming new carbon-carbon bonds, allowing for the elaboration of this core structure.[3][4]

However, the direct formation of a Grignard reagent from this substrate is impossible. Grignard reagents are potent bases and will readily deprotonate the acidic hydroxyl group in an irreversible acid-base reaction, quenching the reagent faster than it can be formed.[1][2][5] Therefore, a protection-deprotection strategy is mandatory.

The Strategic Imperative: Hydroxyl Group Protection

To circumvent this issue, the hydroxyl group must be temporarily masked with a protecting group.[6][7] The ideal protecting group for this application must be:

  • Easy to install under mild conditions.

  • Stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[7]

  • Easy to remove (deprotect) under conditions that do not compromise the newly formed product.

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) ether, are exceptionally well-suited for this purpose.[8][9] TBDMS ethers exhibit significant stability in non-acidic environments and are readily cleaved by fluoride ion sources or acid, offering a reliable and orthogonal deprotection strategy.[6][10]

Overall Synthetic Workflow

The entire process can be visualized as a three-phase operation. The successful execution of each phase is critical for the overall yield and purity of the final product.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Grignard Formation & Reaction cluster_2 Phase 3: Deprotection & Isolation A (2-Bromo-3,4-dimethoxyphenyl)methanol B TBDMS-Protected Intermediate A->B TBDMSCl, Imidazole, DMF C Grignard Reagent (in situ) B->C Mg(0), THF, Anhydrous E Magnesium Alkoxide Intermediate C->E Nucleophilic Addition D Electrophile (e.g., Ketone) D->E F Final Alcohol Product E->F Acidic Workup (e.g., aq. NH4Cl)

Figure 1: High-level experimental workflow.

Detailed Experimental Protocols

Safety First: Grignard reagents can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents and flame-dried glassware are essential for success.[5][11]

Protocol 1: Protection of (2-Bromo-3,4-dimethoxyphenyl)methanol

This protocol converts the starting alcohol to its TBDMS ether, rendering it compatible with Grignard conditions.

Materials:

  • (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, dissolve (2-Bromo-3,4-dimethoxyphenyl)methanol and imidazole in anhydrous DMF in a flame-dried round-bottom flask.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add TBDMSCl portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water, then with brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected intermediate.[12]

Protocol 2: Grignard Reagent Formation and Reaction with Ketone

This protocol describes the core C-C bond formation step.

Materials:

  • TBDMS-protected (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

  • Electrophile (e.g., Cyclohexanone, 1.1 eq)

Procedure:

  • Activation & Formation:

    • Place magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a single crystal of iodine.[3][13] Gently warm the flask with a heat gun under vacuum and backfill with nitrogen to activate the magnesium surface. The iodine color should fade.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve the TBDMS-protected starting material in anhydrous THF and add it to the dropping funnel.

    • Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension. The reaction mixture should become warm and cloudy, indicating initiation.[14] If the reaction does not start, gentle warming or sonication may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve the electrophile (cyclohexanone) in anhydrous THF and add it to the dropping funnel.

    • Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the Grignard reagent (test by quenching a small aliquot with I₂).

Protocol 3: Work-up and In-situ Deprotection

This final phase quenches the reaction and removes the silyl protecting group to reveal the final product.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process.

  • The acidic nature of the NH₄Cl solution will facilitate the cleavage of the TBDMS ether.[15] Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete deprotection.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol product via flash column chromatography.

Mechanistic Rationale

The core of the reaction is a nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of a ketone or aldehyde.[16][17]

Sources

Method

Suzuki coupling protocols using (2-Bromo-3,4-dimethoxyphenyl)methanol derivatives

An Application Guide to Suzuki-Miyaura Coupling Protocols for (2-Bromo-3,4-dimethoxyphenyl)methanol Derivatives Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Biaryl Methanols...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for (2-Bromo-3,4-dimethoxyphenyl)methanol Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly the biaryl and substituted styrene motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses specifically on the application of Suzuki coupling to (2-Bromo-3,4-dimethoxyphenyl)methanol and its derivatives. This substrate class is of significant interest to medicinal chemists and process developers. The electron-rich aromatic ring, substituted with two methoxy groups, presents unique electronic properties that influence reactivity. Furthermore, the primary alcohol functionality offers a versatile handle for subsequent synthetic transformations, allowing for the construction of diverse molecular scaffolds from a common intermediate.

Herein, we provide a detailed exploration of the reaction mechanism, key parameter optimization, step-by-step experimental protocols, and a comprehensive troubleshooting guide tailored for researchers working with these valuable building blocks.

Pillar 1: The Catalytic Cycle - A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the (2-Bromo-3,4-dimethoxyphenyl)methanol derivative.[2][4] This step forms a square-planar Pd(II) complex. The reactivity order for halides in this step is generally I > Br > Cl, making aryl bromides like our substrate reliable and commonly used electrophiles.[6]

  • Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium center.[2] This step is critically dependent on the presence of a base, which activates the organoboron species to form a more nucleophilic boronate complex, thereby facilitating the ligand exchange on the palladium complex.[7][8]

  • Reductive Elimination : In the final step, the two organic fragments (the biaryl product) are expelled from the palladium complex, forming the desired C-C bond.[4][5] This process regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (+ Ar-Br) Product Biaryl Product (Ar-R) PdII_Biaryl Ar-Pd(II)L₂-R (Transmetalation Product) PdII_Aryl->PdII_Biaryl Transmetalation (+ R-B(OH)₂ + Base) PdII_Biaryl->Pd0 Reductive Elimination (- Ar-R) ArBr (2-Bromo-3,4-dimethoxy- phenyl)methanol (Ar-Br) Boronic Boronic Acid/Ester (R-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: Protocol Design & Parameter Optimization

The success of a Suzuki coupling hinges on the judicious selection of several key parameters. For an electron-rich substrate like (2-Bromo-3,4-dimethoxyphenyl)methanol, careful consideration of the catalyst system is especially important to achieve high yields and avoid side reactions.

Core Components & Causality
  • Palladium Precatalyst & Ligand: While Pd(PPh₃)₄ can be effective for simple systems, the electron-donating methoxy groups on our substrate can slow the oxidative addition step.[9] Therefore, using a more active catalyst system is highly recommended. This typically involves a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand.[10][11] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is more reactive in the oxidative addition step.

  • Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid.[10]

    • K₂CO₃ (Potassium Carbonate): A common, cost-effective choice, often used in aqueous solutions.

    • K₃PO₄ (Potassium Phosphate): A stronger base that is often more effective for challenging or sterically hindered substrates. It can be used under both aqueous and anhydrous conditions.

    • Cs₂CO₃ (Cesium Carbonate): A highly soluble and effective base, though more expensive. Its high solubility can accelerate the transmetalation step.

  • Solvent System: The choice of solvent must ensure adequate solubility for all components.[10] Common choices include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water The aqueous phase is necessary to dissolve the inorganic base. Thoroughly degassing the solvent immediately before use is critical, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black.[6][12]

  • Organoboron Reagent: While boronic acids are most common, they can be susceptible to decomposition via protodeboronation, especially at elevated temperatures.[6][10] For valuable or sensitive coupling partners, using more stable boronic esters, such as pinacol (BPin) or MIDA esters, is a prudent strategy to minimize this side reaction.[6][7]

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of (2-Bromo-3,4-dimethoxyphenyl)methanol with various arylboronic acids.

Materials:

  • (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) OR Palladium precatalyst/ligand system (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add (2-Bromo-3,4-dimethoxyphenyl)methanol and the arylboronic acid.

  • Reagent Addition: Add the selected base and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (typically 80–100 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 4–24 hours). Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.[12]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Table of Optimized Reaction Conditions

The following table presents representative data for optimizing the coupling of (2-Bromo-3,4-dimethoxyphenyl)methanol with phenylboronic acid.

EntryPalladium System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O1001865
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Dioxane/H₂O1001868
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O90692
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Toluene/H₂O100495
5PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF90888

Pillar 3: Troubleshooting & Self-Validation

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them. The most common issues are low or no conversion and the formation of significant side products.

Common Side Reactions
  • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a proton from water or other protic sources. This is a common pathway for boronic acid decomposition.[10][12]

    • Solution: Use fresh boronic acid, consider using a more stable boronic ester, or use anhydrous conditions with a base like K₃PO₄.[10]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen.[12]

    • Solution: Ensure the reaction mixture is rigorously degassed and maintained under a positive pressure of an inert gas throughout the experiment.[10]

  • Dehalogenation: The starting aryl bromide is reduced, replacing the bromine atom with a hydrogen. This can occur if a hydride source is present in the reaction mixture.[7][12]

    • Solution: Use high-purity, peroxide-free solvents and ensure the reaction is performed under a strict inert atmosphere.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the Pd catalyst active? (e.g., formation of Pd black?) Start->Check_Catalyst Check_Reagents Are reagents pure? (Boronic acid fresh? Solvents degassed?) Check_Catalyst->Check_Reagents No (Catalyst looks OK) Degas_Again Improve degassing procedure. Use freeze-pump-thaw cycles. Check_Catalyst->Degas_Again Yes (Catalyst decomposed) Analyze_SideProducts Analyze crude mixture (LCMS/NMR). Identify major side products. Check_Reagents->Analyze_SideProducts Yes (Reagents are good) Check_Reagents->Degas_Again No (Solvents not degassed) Optimize_Ligand Switch to a more active ligand (e.g., Buchwald or NHC ligand) Analyze_SideProducts->Optimize_Ligand Mainly starting material Optimize_Base Change the base (e.g., K₂CO₃ -> K₃PO₄) Analyze_SideProducts->Optimize_Base Mainly starting material Use_Ester Use a boronic ester (BPin) instead of boronic acid Analyze_SideProducts->Use_Ester Protodeboronation product found Analyze_SideProducts->Degas_Again Homocoupling product found

Sources

Application

Application Notes & Protocols: Strategic Use of (2-Bromo-3,4-dimethoxyphenyl)methanol in the Synthesis of Functionalized Isoquinolines

Introduction: The Isoquinoline Core and the Strategic Role of (2-Bromo-3,4-dimethoxyphenyl)methanol The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Core and the Strategic Role of (2-Bromo-3,4-dimethoxyphenyl)methanol

The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds, including the vasodilator papaverine and the anti-cancer agent trabectedin.[1][2] The biological activity of these molecules is profoundly influenced by the substitution pattern on the bicyclic aromatic system. Consequently, the development of robust and regioselective synthetic routes to substituted isoquinolines is a central focus in drug discovery and development.

(2-Bromo-3,4-dimethoxyphenyl)methanol emerges as a highly valuable and strategic starting material for this purpose. Its structure is pre-functionalized with key features that guide the synthesis:

  • Electron-Donating Methoxy Groups: The two methoxy groups strongly activate the benzene ring, facilitating the crucial intramolecular electrophilic aromatic substitution (cyclization) step inherent in classical isoquinoline syntheses.[3][4]

  • Ortho-Bromo Substituent: The bromine atom serves a dual purpose. It can act as a directing group during cyclization and, more importantly, provides a reactive handle for post-cyclization modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular complexity.

  • Benzylic Alcohol: This functional group is readily converted into other essential functionalities, such as halides or aldehydes, required for building the side chain that will ultimately form the pyridine ring of the isoquinoline core.

This guide provides an in-depth exploration of two primary and powerful synthetic strategies for constructing the isoquinoline framework from (2-Bromo-3,4-dimethoxyphenyl)methanol: the Bischler-Napieralski reaction and the Pomeranz-Fritsch-Bobbitt (PFB) reaction . We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer expert insights into reaction optimization.

Synthetic Strategy 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to generate a 3,4-dihydroisoquinoline.[4][5][6] This intermediate is typically dehydrogenated in a subsequent step to yield the fully aromatic isoquinoline.[7][8] The electron-rich nature of our substituted benzene ring makes this an exceptionally effective approach.

Overall Workflow

The transformation from (2-Bromo-3,4-dimethoxyphenyl)methanol to the target isoquinoline via the Bischler-Napieralski pathway is a multi-step process that builds the necessary β-phenylethylamide precursor before the key cyclization event.

G cluster_0 Precursor Synthesis cluster_1 Core Formation & Aromatization A (2-Bromo-3,4-dimethoxyphenyl)methanol B 2-Bromo-3,4-dimethoxybenzyl Halide A->B Halogenation (e.g., SOCl2, PBr3) C β-(2-Bromo-3,4-dimethoxyphenyl)ethylamine B->C Amination (e.g., + NaCN then reduction) D N-Acyl-β-(2-bromo-3,4-dimethoxyphenyl)ethylamine C->D Acylation (e.g., Ac2O, Acyl Chloride) E 3,4-Dihydroisoquinoline Intermediate D->E Bischler-Napieralski Cyclization (POCl3 or P2O5) F Substituted Isoquinoline E->F Dehydrogenation (e.g., Pd/C, I2)

Caption: Workflow for Isoquinoline Synthesis via the Bischler-Napieralski Reaction.

Mechanistic Insights

The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate. The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical for the formation of this key intermediate.[5][6][9]

  • Amide Activation: The carbonyl oxygen of the β-phenylethylamide attacks the dehydrating agent (e.g., POCl₃), forming an intermediate with a good leaving group.

  • Nitrilium Ion Formation: Elimination of the activated oxygen species generates a linear and highly reactive nitrilium ion.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the two methoxy groups, attacks the electrophilic carbon of the nitrilium ion. The cyclization is directed to the position para to the methoxy group at C-4, which is sterically unhindered.

  • Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding the 3,4-dihydroisoquinoline cation.

  • Neutralization: The product is neutralized during aqueous workup.

G amide N-Acyl Precursor activated_amide Activated Amide (Imidoyl Phosphate) amide->activated_amide + POCl3 nitrilium Nitrilium Ion (Key Electrophile) activated_amide->nitrilium - (OPOCl2)- spiro Spirocyclic Cation (Wheland Intermediate) nitrilium->spiro Intramolecular SEAr (Rate-determining) dhi_cation Dihydroisoquinoline Cation spiro->dhi_cation - H+ dhi_product 3,4-Dihydroisoquinoline dhi_cation->dhi_product Neutralization

Caption: Mechanism of the Bischler-Napieralski Cyclization.

Experimental Protocol: Synthesis of 8-Bromo-6,7-dimethoxy-1-methylisoquinoline

This protocol is a representative example. Researchers should adapt it based on their specific acyl group and substrate.

Step 1: Synthesis of N-acetyl-β-(2-bromo-3,4-dimethoxyphenyl)ethylamine (Assuming the precursor amine is available)

  • To a stirred solution of β-(2-bromo-3,4-dimethoxyphenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in an ice bath (0 °C), add triethylamine (1.5 eq).

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification.

Step 2: Bischler-Napieralski Cyclization and Aromatization

  • To the crude amide from Step 1, add phosphorus oxychloride (POCl₃, 5-10 eq) or reflux in a solvent like anhydrous toluene or xylene.[6][9]

  • Heat the mixture to reflux (typically 100-140 °C depending on the solvent) for 2-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH > 10 with concentrated NaOH or NH₄OH solution while cooling in an ice bath.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the 3,4-dihydroisoquinoline.

  • For aromatization, dissolve the crude dihydroisoquinoline in an inert solvent like decalin or xylene. Add 10 mol% of palladium on carbon (10% Pd/C).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool, filter the catalyst through a pad of Celite®, and concentrate the filtrate.

  • Purify the final product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain the pure 8-Bromo-6,7-dimethoxy-1-methylisoquinoline.

Data Summary: Bischler-Napieralski Reaction Conditions
Dehydrating AgentSolventTemperature (°C)Typical Reaction Time (h)Notes
POCl₃Toluene1102 - 6Standard, effective for activated rings.[3][6]
POCl₃Acetonitrile824 - 8Can suppress retro-Ritter side reactions.[4][9]
P₂O₅ / POCl₃Toluene1101 - 4More powerful; used for less activated systems.[4][5]
Tf₂O / 2-ChloropyridineDCM-20 to 01 - 2Milder conditions, suitable for sensitive substrates.[3]

Synthetic Strategy 2: The Pomeranz-Fritsch-Bobbitt (PFB) Reaction

The Pomeranz-Fritsch reaction and its widely used Bobbitt modification provide access to the isoquinoline core starting from a benzaldehyde and an aminoacetaldehyde acetal.[10][11] The Bobbitt modification is particularly useful as it employs milder acidic conditions and an in situ reduction step to yield 1,2,3,4-tetrahydroisoquinolines (THIQs), which can then be aromatized if desired.[12][13][14]

Overall Workflow

This pathway begins with the oxidation of the benzylic alcohol to an aldehyde, which then undergoes condensation and cyclization.

G cluster_0 Precursor Synthesis cluster_1 Core Formation & Aromatization A (2-Bromo-3,4-dimethoxyphenyl)methanol B 2-Bromo-3,4-dimethoxybenzaldehyde A->B Oxidation (e.g., PCC, MnO2) C N-(2-Bromo-3,4-dimethoxybenzylidene) -aminoacetaldehyde acetal B->C Condensation (+ Aminoacetaldehyde acetal) D N-(2-Bromo-3,4-dimethoxybenzyl) -aminoacetaldehyde acetal C->D Reduction (Bobbitt Mod.) (e.g., H2, Raney Ni) E 4-Hydroxy-THIQ Intermediate D->E PFB Cyclization (e.g., 6M HCl) F Substituted Isoquinoline E->F Dehydration & Oxidation (e.g., heat, Pd/C)

Caption: Workflow for Isoquinoline Synthesis via the Pomeranz-Fritsch-Bobbitt Reaction.

Mechanistic Insights

The PFB reaction hinges on the acid-catalyzed hydrolysis of the acetal followed by intramolecular cyclization.

  • Aminoacetal Formation: The starting aldehyde is condensed with aminoacetaldehyde diethyl acetal, and the resulting imine is reduced (Bobbitt modification) to the stable N-benzylaminoacetal.[12][14]

  • Acetal Hydrolysis: Under acidic conditions (e.g., 6M HCl), the acetal is hydrolyzed to form a protonated amino-aldehyde intermediate.

  • Intramolecular Electrophilic Attack: The activated benzene ring attacks the protonated aldehyde (or its equivalent iminium ion) to form the C4-C4a bond. This is the key cyclization step.

  • Formation of 4-Hydroxy-THIQ: The resulting intermediate is trapped by water to form the stable 4-hydroxy-1,2,3,4-tetrahydroisoquinoline product.[12]

  • Aromatization: Subsequent dehydration and oxidation, often under harsh conditions or with a dedicated oxidation step, can convert the THIQ to the final isoquinoline.

G amino_acetal N-Benzylaminoacetal amino_aldehyde Amino-aldehyde (from hydrolysis) amino_acetal->amino_aldehyde + H3O+ cyclized_cation Cyclized Cation amino_aldehyde->cyclized_cation Intramolecular SEAr thiq 4-Hydroxy-THIQ cyclized_cation->thiq + H2O, - H+ isoquinoline Isoquinoline thiq->isoquinoline Dehydration & Oxidation

Caption: Simplified Mechanism of the Pomeranz-Fritsch-Bobbitt Cyclization.

Experimental Protocol: Synthesis of 8-Bromo-6,7-dimethoxyisoquinoline

Step 1: Oxidation to 2-Bromo-3,4-dimethoxybenzaldehyde

  • Dissolve (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 eq) in a suitable solvent like DCM or acetone.

  • Add an oxidizing agent such as Pyridinium chlorochromate (PCC, 1.5 eq) or activated Manganese dioxide (MnO₂, 10 eq).

  • Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a plug of silica gel or Celite®, washing with excess solvent.

  • Concentrate the filtrate to obtain the crude aldehyde, which can be purified by chromatography if necessary.

Step 2: Reductive Amination to form the N-Benzylaminoacetal

  • In a round-bottom flask, combine 2-Bromo-3,4-dimethoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in a solvent like ethanol or methanol.

  • Stir at room temperature for 1 hour to form the imine.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude aminoacetal.

Step 3: PFB Cyclization and Aromatization

  • Add concentrated hydrochloric acid (e.g., 6M HCl) to the crude aminoacetal from the previous step.[12]

  • Heat the mixture to reflux (approx. 100 °C) for 2-4 hours.

  • Cool the solution and carefully neutralize with a strong base (e.g., solid NaOH or 50% aq. NaOH) to pH > 10, ensuring the mixture remains cool.

  • Extract the product with DCM or ethyl acetate. The crude product at this stage is the 4-hydroxy-THIQ.

  • To achieve the final isoquinoline, the crude THIQ can be subjected to dehydrogenation with Pd/C at high temperature as described in the Bischler-Napieralski protocol, or by heating with an acid catalyst which may promote both dehydration and air oxidation.

  • Purify the final product by column chromatography.

Data Summary: PFB Reaction Conditions
Acid CatalystConcentrationTemperature (°C)Product TypeNotes
Conc. H₂SO₄>90%0 - 25IsoquinolineClassic Pomeranz-Fritsch; harsh, often low-yielding.[10][11]
Conc. HCl~12 MRefluxTHIQ / IsoquinolineCan lead to a mixture; favors THIQ.
6 M HCl6 MReflux4-Hydroxy-THIQStandard Bobbitt conditions; minimizes side products.[12]
70% HClO₄70%Reflux4-Hydroxy-THIQAlternative strong acid for Bobbitt modification.[12]

Conclusion and Outlook

(2-Bromo-3,4-dimethoxyphenyl)methanol is a versatile and strategically valuable precursor for the synthesis of highly functionalized isoquinolines. The choice between the Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt routes depends on the desired substitution pattern at the C1 position. The Bischler-Napieralski reaction is ideal for introducing substituents derived from the acyl group of the amide precursor, while the PFB reaction typically yields C1-unsubstituted isoquinolines. In both methodologies, the dimethoxy substituents facilitate the critical cyclization step, and the bromo-substituent remains as a crucial functional handle for late-stage diversification, enabling the construction of complex molecular libraries for drug discovery and materials science.

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

  • Ali, F., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm. Available from: [Link]

  • Grokipedia. Bobbitt reaction. Available from: [Link]

  • Patel, M. R., et al. PROCESS FOR PREPARATION OF (2 BROMO 4,5 DIMETHOXYPHENYL) METHYL BROMIDE.
  • Grokipedia. Bischler–Napieralski reaction. Available from: [Link]

  • Pomeranz-Fritsch Reaction. Available from: [Link]

  • Szymańska, E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available from: [Link]

  • International Journal of Scientific & Technology Research. SYNTHESIS OF NOVEL 1,2,3,4-TETRAHYDRO- ISOQUINOLINE DERIVATIVES. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • ResearchGate. Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. Available from: [Link]

  • Govindachari, T. E., & Pai, B. H. SYNTHESIS OF 3-METHYL ISOQUINOLINES. Available from: [Link]

  • Sharma, A., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • Preparation and Properties of Isoquinoline. Available from: [Link]

Sources

Method

Application Notes & Protocols: (2-Bromo-3,4-dimethoxyphenyl)methanol in Natural Product and Pharmaceutical Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block (2-Bromo-3,4-dimethoxyphenyl)methanol, a polysubstituted aromatic alcohol, represents a highly versatile and strategic building block in modern organi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

(2-Bromo-3,4-dimethoxyphenyl)methanol, a polysubstituted aromatic alcohol, represents a highly versatile and strategic building block in modern organic synthesis. Its utility is anchored in the orthogonal reactivity of its three key functional groups: the nucleophilic hydroxyl group, the aryl bromide amenable to a host of cross-coupling and metallation reactions, and the electron-rich dimethoxy-substituted aromatic ring which directs further electrophilic substitution and influences the reactivity of the adjacent functionalities. This combination allows for a programmed, stepwise elaboration of molecular complexity, making it a valuable precursor in the synthesis of a range of complex targets, including bioactive natural products and pharmaceuticals.

This guide provides an in-depth exploration of the applications of (2-Bromo-3,4-dimethoxyphenyl)methanol, detailing not just the protocols but the underlying chemical principles that govern its reactivity. We will delve into its preparation and its pivotal role in the synthesis of key intermediates for pharmaceuticals like Ivabradine and in the total synthesis of naturally occurring bromophenols.

PART 1: Synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol

The efficient synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol is a critical first step for its application. A common and reliable method involves the bromination of the commercially available (3,4-dimethoxyphenyl)methanol (veratryl alcohol).[1] This electrophilic aromatic substitution is regioselectively directed to the position ortho to the activating hydroxyl group and para to the methoxy group.

Protocol 1: Synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol from (3,4-Dimethoxyphenyl)methanol

This protocol outlines the direct bromination of (3,4-dimethoxyphenyl)methanol. The choice of brominating agent and solvent system is crucial to control selectivity and minimize side reactions, such as oxidation of the alcohol or dibromination.

Materials:

  • (3,4-Dimethoxyphenyl)methanol[1][2][3]

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice

  • Deionized water

  • Filtration apparatus

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (3,4-dimethoxyphenyl)methanol (1.0 eq) in DMF.

  • In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in DMF.

  • Slowly add the NBS solution dropwise to the stirred solution of the alcohol over a period of 30 minutes at room temperature.

  • Allow the reaction to stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice and water to precipitate the product.[4]

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the solid product under vacuum to yield (2-Bromo-3,4-dimethoxyphenyl)methanol.

Expert Insights: The use of NBS in DMF provides a controlled source of electrophilic bromine, which is crucial for achieving high regioselectivity. The reaction is typically high-yielding, and the product can often be used in subsequent steps without further purification.

Visualization of the Synthetic Pathway

cluster_synthesis Synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol start (3,4-Dimethoxyphenyl)methanol reagent NBS, DMF start->reagent product (2-Bromo-3,4-dimethoxyphenyl)methanol reagent->product

Caption: Synthetic route to (2-Bromo-3,4-dimethoxyphenyl)methanol.

PART 2: Application in the Synthesis of Ivabradine Intermediate

A significant industrial application of (2-Bromo-3,4-dimethoxyphenyl)methanol is in the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate for the cardiovascular drug Ivabradine.[5] This transformation highlights the utility of converting the benzylic alcohol into a more reactive leaving group to facilitate nucleophilic substitution.

Protocol 2: Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

This two-step protocol first involves the conversion of the alcohol to the corresponding benzyl bromide, followed by an alkylation reaction with acetonitrile.

Step 1: Synthesis of 1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene

Materials:

  • (2-Bromo-3,4-dimethoxyphenyl)methanol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 eq) in anhydrous diethyl ether or DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq) or SOBr₂ (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene. This product is often used directly in the next step without further purification due to its lachrymatory nature and potential instability.

Step 2: Alkylation with Acetonitrile

Materials:

  • 1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene (from Step 1)

  • Acetonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for low-temperature, inert atmosphere reactions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve acetonitrile (1.8 eq) in anhydrous THF.

  • Cool the solution to -60 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) to the stirred solution, maintaining the temperature below -50 °C.

  • Stir the resulting solution for 15 minutes at -60 °C.

  • In a separate flask, dissolve the crude 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene (1.0 eq) in anhydrous THF.

  • Add the solution of the benzyl bromide to the lithium acetylide solution at -60 °C.

  • Stir the reaction mixture for 1 hour at this temperature.

  • Quench the reaction by adding water and allow it to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.[5]

Visualization of the Ivabradine Intermediate Synthesis

cluster_ivabradine Synthesis of Ivabradine Intermediate start (2-Bromo-3,4-dimethoxyphenyl)methanol reagent1 PBr₃ or SOBr₂ start->reagent1 intermediate 1-(Bromomethyl)-2-bromo- 4,5-dimethoxybenzene reagent1->intermediate reagent2 1. n-BuLi, Acetonitrile, THF, -60 °C 2. Aqueous workup intermediate->reagent2 product 3-(2-bromo-4,5-dimethoxyphenyl) propanenitrile reagent2->product

Caption: Pathway to a key Ivabradine intermediate.

PART 3: Application in the Synthesis of Natural Bromophenols

(2-Bromo-3,4-dimethoxyphenyl)methanol is a precursor for the synthesis of more complex, naturally occurring bromophenols, which often exhibit interesting biological activities.[6] The synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid serves as an excellent case study, demonstrating a sequence of functional group interconversions.[6]

Protocol 3: Synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid

This multi-step synthesis involves conversion of the benzylic alcohol to a nitrile, followed by hydrolysis to a carboxylic acid, and finally demethylation to the dihydroxyphenylacetic acid.

Step 1: Synthesis of (2-Bromo-3,4-dimethoxyphenyl)acetonitrile This step is analogous to the synthesis of the Ivabradine intermediate, but without the initial bromination of the starting material.

  • Convert (2-Bromo-3,4-dimethoxyphenyl)methanol to 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene as described in Protocol 2, Step 1.

  • React the resulting benzyl bromide with sodium or potassium cyanide in a suitable solvent like DMSO or a phase-transfer catalysis system to yield (2-Bromo-3,4-dimethoxyphenyl)acetonitrile.

Step 2: Hydrolysis to (2-Bromo-3,4-dimethoxyphenyl)acetic acid

  • Reflux the nitrile from Step 1 in an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

  • After the reaction is complete (monitored by TLC), cool the mixture and acidify to precipitate the carboxylic acid.

  • Collect the product by filtration.

Step 3: Bromination to (2,3-Dibromo-4,5-dimethoxyphenyl)acetic acid

  • Dissolve the acetic acid derivative from Step 2 in a suitable solvent like acetic acid.

  • Add a solution of bromine in acetic acid dropwise and stir until the reaction is complete.

  • Work up the reaction to isolate the dibrominated product.

Step 4: Demethylation to 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid

  • Dissolve the dibrominated, dimethoxy compound from Step 3 in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C or lower.

  • Add a strong Lewis acid, typically boron tribromide (BBr₃), dropwise.[6]

  • Stir the reaction for several hours, allowing it to warm to room temperature.

  • Carefully quench the reaction with water or methanol.

  • Extract the product into an organic solvent and purify by chromatography or recrystallization to yield the final natural product.[6]

Quantitative Data Summary
Starting MaterialProductReagentsYield (%)Reference
(3,4-Dimethoxyphenyl)methanol(2-Bromo-3,4-dimethoxyphenyl)methanolNBS, DMFHigh[4]
(2-Bromo-3,4-dimethoxyphenyl)methanol3-(2-bromo-4,5-dimethoxyphenyl)propanenitrilePBr₃, n-BuLi, AcetonitrileGood[5]
(2-Bromo-3,4-dimethoxyphenyl)acetic acid derivativesDemethylated productsBBr₃High[6]
Visualization of the Natural Product Synthesis Workflow

cluster_natural_product Natural Bromophenol Synthesis Workflow start (2-Bromo-3,4-dimethoxyphenyl)methanol step1 1. Bromination (PBr₃) 2. Cyanation (NaCN) start->step1 intermediate1 (2-Bromo-3,4-dimethoxyphenyl)acetonitrile step1->intermediate1 step2 Hydrolysis (H₃O⁺ or OH⁻) intermediate1->step2 intermediate2 (2-Bromo-3,4-dimethoxyphenyl)acetic acid step2->intermediate2 step3 Bromination (Br₂) intermediate2->step3 intermediate3 (2,3-Dibromo-4,5-dimethoxyphenyl)acetic acid step3->intermediate3 step4 Demethylation (BBr₃) intermediate3->step4 product 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid step4->product

Caption: Multi-step synthesis of a natural bromophenol.

Conclusion: A Versatile Scaffold for Complex Molecule Synthesis

(2-Bromo-3,4-dimethoxyphenyl)methanol has proven to be a valuable and versatile starting material in the synthesis of both pharmaceutical agents and complex natural products. The strategic placement of its functional groups allows for a wide range of chemical transformations, from nucleophilic substitutions at the benzylic position to modifications of the aromatic ring. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to harness the synthetic potential of this powerful building block. The ability to selectively functionalize the molecule at multiple sites underscores its importance in the construction of diverse and complex molecular architectures.

References

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC - NIH. [Link]

  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers. ResearchGate. [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. IP.com. [Link]

  • Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Preparation method of 3,4-dimethoxybenzyl bromide.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • (2-bromo-4,5-dimethoxyphenyl)methanol. Veeprho. [Link]

  • The use of methanol as a C1 building block. Research Communities by Springer Nature. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • 3,4-Dimethoxybenzyl alcohol. HiMedia Laboratories. [Link]

  • 3,4-dimethoxybenzyl alcohol, 93-03-8. The Good Scents Company. [Link]

Sources

Application

Step-by-step procedure for the oxidation of (2-Bromo-3,4-dimethoxyphenyl)methanol

Application Note & Protocol Topic: Step-by-Step Procedure for the Selective Oxidation of (2-Bromo-3,4-dimethoxyphenyl)methanol to 2-Bromo-3,4-dimethoxybenzaldehyde Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Procedure for the Selective Oxidation of (2-Bromo-3,4-dimethoxyphenyl)methanol to 2-Bromo-3,4-dimethoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. This document provides a detailed protocol for the oxidation of (2-Bromo-3,4-dimethoxyphenyl)methanol to its corresponding aldehyde, 2-Bromo-3,4-dimethoxybenzaldehyde, a valuable building block in medicinal chemistry. We present a robust and highly selective method, the Swern oxidation, which operates under mild, cryogenic conditions to prevent over-oxidation to the carboxylic acid.[1] This guide offers an in-depth explanation of the experimental procedure, the underlying reaction mechanism, safety considerations, and purification strategies, designed to enable researchers to reliably perform this critical transformation.

Introduction: The Challenge of Selective Alcohol Oxidation

The conversion of a primary alcohol to an aldehyde is a delicate operation. Many oxidizing agents are strong enough to continue the oxidation process, converting the initially formed aldehyde into a carboxylic acid.[2] This lack of selectivity can lead to undesired byproducts and reduced yields, complicating purification and downstream applications. For substrates with multiple functional groups, such as (2-Bromo-3,4-dimethoxyphenyl)methanol, the need for a mild and chemoselective method is paramount.

Several methods exist for this transformation, including those using chromium-based reagents like Pyridinium Chlorochromate (PCC) or hypervalent iodine compounds like Dess-Martin Periodinane (DMP).[3][4] However, chromium reagents pose significant toxicity and disposal challenges.[5] The Swern oxidation, named after Daniel Swern, offers a powerful alternative that avoids heavy metals and is renowned for its mild reaction conditions and broad functional group tolerance.[6] The reaction utilizes readily available and inexpensive reagents: dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered amine base such as triethylamine (TEA).[7]

This protocol will focus on the Swern oxidation due to its high efficiency, excellent selectivity for aldehyde formation, and compatibility with sensitive substrates often encountered in drug development.[8]

Reaction Scheme

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add DCM and DMSO to flask B 2. Cool to -78 °C A->B C 3. Add Oxalyl Chloride (Activation) B->C Maintain -78 °C D 4. Add Alcohol Substrate C->D E 5. Add Triethylamine (Oxidation) D->E F 6. Warm to Room Temp E->F G 7. Quench with Water F->G H 8. Extract with DCM G->H I 9. Wash Organic Layer H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L 12. Isolate Pure Product K->L G A DMSO + Oxalyl Chloride B Chloro(dimethyl)sulfonium Chloride Formation (-CO, -CO₂) A->B Activation C Alcohol Addition (Forms Alkoxysulfonium Salt) B->C R-CH₂OH D Deprotonation by Et₃N (Forms Sulfur Ylide) C->D Et₃N E Intramolecular Proton Transfer (5-membered Transition State) D->E F Product Formation: Aldehyde + DMS + Et₃NH⁺Cl⁻ E->F Elimination

Sources

Method

Application Note: Strategic Protection of the Benzylic Alcohol in (2-Bromo-3,4-dimethoxyphenyl)methanol for Advanced Synthetic Applications

Introduction: The Synthetic Challenge (2-Bromo-3,4-dimethoxyphenyl)methanol is a valuable substituted benzyl alcohol intermediate in medicinal chemistry and materials science. Its structure features a primary benzylic al...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

(2-Bromo-3,4-dimethoxyphenyl)methanol is a valuable substituted benzyl alcohol intermediate in medicinal chemistry and materials science. Its structure features a primary benzylic alcohol, an electron-rich aromatic ring with two methoxy groups, and a bromine atom. This combination of functional groups presents a distinct challenge in multi-step syntheses. The hydroxyl group is nucleophilic and has an acidic proton, making it incompatible with a wide range of reagents, including organometallics, hydrides, and strong bases.[1][2] Therefore, the temporary masking or "protection" of this alcohol is a critical step to ensure chemoselectivity in subsequent transformations.[3][4][5]

This guide provides a detailed examination of three robust and orthogonal protecting group strategies for (2-Bromo-3,4-dimethoxyphenyl)methanol: silyl ethers, benzyl ethers, and esters. The protocols and rationale provided are designed to equip researchers with the knowledge to make informed decisions based on the specific demands of their synthetic route.

Section 1: Silyl Ether Protection – The Workhorse Strategy

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability, and, most importantly, the mild and highly selective conditions required for their removal.[6][7] For (2-Bromo-3,4-dimethoxyphenyl)methanol, the tert-butyldimethylsilyl (TBS) group offers an excellent balance of steric bulk and reactivity, providing stability towards many non-acidic reagents while being readily cleavable.[6][8]

Causality Behind the Choice:

The formation of a silyl ether removes the acidic proton and sterically shields the oxygen atom, rendering it non-nucleophilic.[1][2] The TBS group is chosen over smaller silyl groups (like TMS) for its enhanced stability during purification (e.g., chromatography) and resistance to a broader range of reaction conditions.[9][10] Its removal is typically achieved with a fluoride ion source, a mechanism that relies on the exceptional thermodynamic strength of the silicon-fluoride bond, ensuring high selectivity.[8][9][11]

Experimental Protocols

Protocol 1.1: Protection as a tert-Butyldimethylsilyl (TBS) Ether

  • Reagent Preparation: Dissolve (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Imidazole acts as a mild base to trap the HCl byproduct and may also catalyze the reaction.[11]

  • Silylation: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Deprotection of the TBS Ether

  • Reagent Preparation: Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Deprotection: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.[2][12]

  • Reaction: Stir the solution for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography if necessary.

TBS_Workflow cluster_protection Protection cluster_deprotection Deprotection start_mol (2-Bromo-3,4-dimethoxyphenyl)methanol reagents_prot TBS-Cl, Imidazole DMF, 0°C to RT start_mol->reagents_prot protected_mol TBS-Protected Alcohol reagents_prot->protected_mol protected_mol_copy TBS-Protected Alcohol reagents_deprot TBAF THF, RT final_mol (2-Bromo-3,4-dimethoxyphenyl)methanol reagents_deprot->final_mol protected_mol_copy->reagents_deprot Bn_Workflow cluster_protection Protection cluster_deprotection Deprotection start_mol (2-Bromo-3,4-dimethoxyphenyl)methanol reagents_prot 1. NaH, THF 2. BnBr start_mol->reagents_prot protected_mol Benzyl-Protected Alcohol reagents_prot->protected_mol protected_mol_copy Benzyl-Protected Alcohol reagents_deprot H₂, Pd/C Ethanol, RT final_mol (2-Bromo-3,4-dimethoxyphenyl)methanol reagents_deprot->final_mol protected_mol_copy->reagents_deprot Ac_Workflow cluster_protection Protection cluster_deprotection Deprotection start_mol (2-Bromo-3,4-dimethoxyphenyl)methanol reagents_prot Ac₂O, Et₃N, DMAP DCM, RT start_mol->reagents_prot protected_mol Acetyl-Protected Alcohol reagents_prot->protected_mol protected_mol_copy Acetyl-Protected Alcohol reagents_deprot K₂CO₃ Methanol, RT final_mol (2-Bromo-3,4-dimethoxyphenyl)methanol reagents_deprot->final_mol protected_mol_copy->reagents_deprot

Sources

Application

Application Note: A Detailed Protocol for the Benzyl Etherification of (2-Bromo-3,4-dimethoxyphenyl)methanol via Williamson Ether Synthesis

Abstract This application note provides a comprehensive, field-proven protocol for the etherification of (2-Bromo-3,4-dimethoxyphenyl)methanol. Specifically, we detail the synthesis of its benzyl ether, a common and cruc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive, field-proven protocol for the etherification of (2-Bromo-3,4-dimethoxyphenyl)methanol. Specifically, we detail the synthesis of its benzyl ether, a common and crucial step in medicinal chemistry and drug development where the benzyl group acts as a stable protecting group for alcohols.[1][2] The protocol is based on the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, outline critical safety precautions, and present a clear workflow for researchers. The causality behind experimental choices, such as the selection of base and solvent, is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Scientific Rationale

The Williamson ether synthesis is a cornerstone of modern organic chemistry, prized for its reliability in constructing ether bonds from an alkoxide and an organohalide.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6] In the context of multi-step organic synthesis, particularly in drug development, the protection of reactive functional groups is paramount to prevent unwanted side reactions.[7][8][9] The hydroxyl group of an alcohol is highly reactive, and its temporary conversion to a more stable ether is a common protective strategy.[8][10]

The benzyl ether is an exemplary protecting group due to its stability across a wide range of acidic and basic conditions, while being readily removable under mild hydrogenolysis conditions.[1][11] The substrate, (2-Bromo-3,4-dimethoxyphenyl)methanol, is a substituted benzylic alcohol, making it an ideal candidate for this transformation. Its primary hydroxyl group is sterically accessible, favoring the SN2 pathway and minimizing competing elimination reactions.[11][12]

This protocol employs sodium hydride (NaH) as the base to deprotonate the alcohol. NaH is a strong, non-nucleophilic base that irreversibly forms the sodium alkoxide, driving the reaction forward.[3][13] The byproduct of this deprotonation is hydrogen gas, which conveniently exits the reaction system.[14] Tetrahydrofuran (THF) is selected as the solvent; as a polar aprotic medium, it effectively solvates the sodium counter-ion without deactivating the alkoxide nucleophile, thereby accelerating the SN2 reaction.[3]

Reaction Mechanism

The synthesis proceeds in two primary stages, characteristic of the Williamson ether synthesis:

  • Deprotonation: The alcohol, (2-Bromo-3,4-dimethoxyphenyl)methanol, is treated with sodium hydride (NaH). The hydride ion acts as a strong base, abstracting the acidic proton from the hydroxyl group to form a sodium alkoxide intermediate and hydrogen gas.

  • Nucleophilic Substitution (SN2): The resulting alkoxide, a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide. In a concerted mechanism, the carbon-oxygen bond forms as the carbon-bromine bond is cleaved, resulting in the desired benzyl ether and sodium bromide as a salt byproduct.[4]

Materials, Reagents, and Equipment

Quantitative Reagent Summary

Compound Name Formula MW ( g/mol ) Amount Moles (mmol) Molar Equiv.
(2-Bromo-3,4-dimethoxyphenyl)methanol C₉H₁₁BrO₃ 247.09 1.00 g 4.05 1.0
Sodium Hydride (60% in oil) NaH 24.00 0.194 g 4.86 1.2
Benzyl Bromide C₇H₇Br 171.04 0.76 g (0.53 mL) 4.45 1.1
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 20 mL - -
Saturated NH₄Cl (aq) NH₄Cl 53.49 ~10 mL - -
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 ~50 mL - -
Brine (Saturated NaCl aq) NaCl 58.44 ~20 mL - -

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - | - |

Equipment

  • Three-neck round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Dropping funnel or syringe pump

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and purification (separatory funnel, flasks, etc.)

  • Silica gel for column chromatography

Experimental Workflow and Protocol

The overall experimental process is depicted in the workflow diagram below. It outlines the critical stages from initial setup under an inert atmosphere to the final purification of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep1 Assemble & Flame-Dry Glassware prep2 Establish Inert Atmosphere (N2/Ar) prep1->prep2 react1 Dissolve Alcohol in Anhydrous THF prep2->react1 react2 Cool to 0 °C react1->react2 react3 Portionwise Addition of NaH (Alkoxide Formation) react2->react3 react4 Dropwise Addition of Benzyl Bromide (SN2 Reaction) react3->react4 react5 Warm to RT & Stir (Monitor by TLC) react4->react5 workup1 Cool to 0 °C & Quench with sat. NH4Cl react5->workup1 workup2 Partition with EtOAc & H2O workup1->workup2 workup3 Separate & Wash Organic Layer workup2->workup3 workup4 Dry (MgSO4), Filter & Concentrate workup3->workup4 purify1 Purify Crude Product via Column Chromatography workup4->purify1 purify2 Characterize Final Product (NMR, MS) purify1->purify2

Caption: Experimental workflow for benzyl ether synthesis.

Step-by-Step Protocol

  • Preparation and Setup:

    • Thoroughly flame-dry a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar.

    • Assemble the flask with septa and a condenser attached to a nitrogen or argon inlet with an oil bubbler to maintain an inert atmosphere. Allow the apparatus to cool to room temperature under the inert gas flow.

  • Alkoxide Formation:

    • To the flask, add (2-Bromo-3,4-dimethoxyphenyl)methanol (1.00 g, 4.05 mmol).

    • Add 15 mL of anhydrous THF via syringe and stir until the solid is fully dissolved.

    • Cool the flask to 0 °C using an ice/water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.194 g, 4.86 mmol) in three small portions over 5 minutes. Caution: Hydrogen gas evolution will occur.[14]

    • Stir the resulting suspension at 0 °C for 30 minutes. The cessation of bubbling indicates the complete formation of the alkoxide.

  • Etherification Reaction:

    • Dissolve benzyl bromide (0.53 mL, 4.45 mmol) in 5 mL of anhydrous THF in a separate dry vial.

    • Add the benzyl bromide solution dropwise to the stirring alkoxide suspension at 0 °C over 10 minutes using a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the progress by TLC (e.g., using 3:1 Hexanes:EtOAc), observing the consumption of the starting alcohol.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~10 mL) to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel containing 20 mL of water and 30 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with an additional 20 mL of ethyl acetate.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate) to isolate the pure benzyl ether product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid or viscous oil.

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • (2-Bromo-3,4-dimethoxyphenyl)methanol: May cause skin and eye irritation. Avoid inhalation of dust.[15][16][17]

  • Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas.[18][19] It is often supplied as a dispersion in mineral oil to reduce its pyrophoricity.[20] Handle exclusively under an inert atmosphere.[18] Use a Class D fire extinguisher for NaH fires; DO NOT use water.[18]

  • Benzyl Bromide: Is a lachrymator (tear-inducing) and is corrosive. Handle with extreme care in a fume hood and avoid contact with skin and eyes.

  • Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides upon storage. Use anhydrous THF from a freshly opened bottle or a solvent purification system.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]

  • ACS Publications. (2010, April 20). Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. [Link]

  • Filo. (2024, February 27). The mechanism for the reaction of benzyl bromide with ethanol to give eth.... [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. [Link]

  • Google Patents. (n.d.).
  • Journal For Basic Sciences. (n.d.). Phase Transfer Catalysis: A Green Approach in Organic Synthesis. [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. [Link]

  • Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction?[Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]

  • Sciencemadness Wiki. (2022, February 20). Sodium hydride. [Link]

  • ResearchGate. (2025, August 6). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Patsnap Eureka. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions. [Link]

  • Scribd. (n.d.). Understanding Alkyl Halides in Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Veratraldehyde. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

  • Chemsrc. (2025, August 25). (2-BROMO-4,5-DIMETHOXYPHENYL)METHANOL. [Link]

  • Google Patents. (n.d.). US4322565A - Process for purifying ethers.
  • University of Rochester. (n.d.). Alcohol Protecting Groups. [Link]

  • Pearson. (2024, January 20). Show how a protecting group might be used to make these reactions.... [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (2025, August 10). Preparative synthesis of veratraldehyde and citral oxime esters. [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing veratraldehyde. [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. [Link]

  • ACS Publications. (n.d.). The Synthesis and Purification of Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • IP.com. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. (2025, August 10). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol

Welcome to the dedicated technical support guide for the synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol (CAS No: 54370-00-2). This document is crafted for researchers, chemists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol (CAS No: 54370-00-2). This document is crafted for researchers, chemists, and professionals in drug development seeking to enhance the yield and purity of this key synthetic intermediate. Here, we dissect common experimental challenges, offer evidence-based solutions, and provide detailed protocols grounded in established chemical principles.

I. Synthesis Overview & Strategy

The most prevalent and reliable synthetic route to (2-Bromo-3,4-dimethoxyphenyl)methanol involves a two-step process:

  • Electrophilic Bromination: Veratraldehyde (3,4-dimethoxybenzaldehyde) is brominated to form the intermediate, 2-bromo-3,4-dimethoxybenzaldehyde.

  • Reduction: The resulting aldehyde is then reduced to the target primary alcohol, (2-Bromo-3,4-dimethoxyphenyl)methanol.

This guide is structured to address potential pitfalls in each of these critical stages.

Logical Workflow for Synthesis

Below is a conceptual workflow outlining the key stages and decision points in the synthesis.

Synthesis_Workflow cluster_troubleshooting Troubleshooting Points Start Start: Veratraldehyde Bromination Step 1: Electrophilic Bromination Start->Bromination Intermediate 2-Bromo-3,4-dimethoxybenzaldehyde Bromination->Intermediate Purify_Intermediate Purification (Recrystallization) Intermediate->Purify_Intermediate Reduction Step 2: Reduction Purify_Intermediate->Reduction Product (2-Bromo-3,4-dimethoxyphenyl)methanol Reduction->Product Purify_Product Final Purification (Recrystallization/Chromatography) Product->Purify_Product End End: Pure Product Purify_Product->End

Caption: High-level workflow for the two-step synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol.

II. Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis, followed by detailed causal analysis and actionable solutions.

Step 1: Electrophilic Bromination of Veratraldehyde

Question 1: My bromination reaction results in a low yield of the desired 2-bromo-3,4-dimethoxybenzaldehyde and a significant amount of unreacted starting material. What's going wrong?

Answer:

This issue typically points to incomplete reaction, which can be caused by several factors:

  • Insufficient Brominating Agent: Ensure you are using at least a stoichiometric equivalent of the brominating agent (e.g., Br₂ or an in-situ source). A slight excess (e.g., 1.15 equivalents) may be necessary to drive the reaction to completion[1].

  • Reaction Time and Temperature: Electrophilic aromatic substitution on this electron-rich ring is generally facile, but it is not instantaneous. A common procedure involves stirring for several hours (e.g., 3-6 hours) at room temperature or slightly below[1][2]. If the reaction is sluggish, extending the reaction time is a primary troubleshooting step.

  • Solvent Choice: Glacial acetic acid is a common and effective solvent for this reaction as it facilitates the polarization of bromine, enhancing its electrophilicity[2][3]. Using a less polar or inappropriate solvent can significantly slow down the reaction.

  • Purity of Starting Material: Ensure your veratraldehyde is pure. Impurities can interfere with the reaction.

Solution Pathway:

  • Verify the molar equivalents of your reagents.

  • Extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC).

  • Confirm that glacial acetic acid is being used as the solvent.

  • If issues persist, consider purifying the starting veratraldehyde before use.

Question 2: I'm observing the formation of multiple brominated products, leading to a complex mixture and difficult purification. How can I improve the regioselectivity?

Answer:

The formation of multiple isomers (e.g., 6-bromo or dibromo products) is a classic challenge in electrophilic aromatic substitution. The methoxy groups in veratraldehyde are ortho-, para-directing. The aldehyde group is a meta-director. The primary site of bromination is directed by the powerful activating effect of the two methoxy groups.

  • Causality: The desired 2-bromo isomer is formed due to steric hindrance from the adjacent aldehyde group, which disfavors substitution at the 6-position. However, over-bromination can occur if reaction conditions are too harsh.

  • Controlling Factors:

    • Temperature Control: Running the reaction at a controlled temperature, often starting at 0°C and allowing it to slowly warm to room temperature, can significantly improve selectivity by minimizing the energy available for the formation of higher-energy intermediates leading to undesired products[1].

    • Slow Addition of Bromine: Adding the bromine solution dropwise over a period (e.g., 30 minutes) prevents localized high concentrations of the electrophile, which can lead to di-substitution[1].

    • Alternative Brominating Agents: While molecular bromine is common, using N-Bromosuccinimide (NBS) in a suitable solvent like DMF can sometimes offer milder conditions and improved selectivity for mono-bromination[4]. Another alternative is using KBrO₃ with HBr to generate bromine in situ, which can also provide good yields[5][6].

Troubleshooting Decision Tree for Bromination:

Bromination_Troubleshooting Start Problem: Low Yield or Impure Product in Bromination Check_Purity Is Starting Material Pure? Start->Check_Purity Check_Stoichiometry Is Bromine Stoichiometry Correct? (1.0-1.15 eq) Start->Check_Stoichiometry Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Purify_SM Action: Purify Veratraldehyde Check_Purity->Purify_SM No Adjust_Stoichiometry Action: Adjust Reagent Moles Check_Stoichiometry->Adjust_Stoichiometry No Temp_Control Control Temperature (Start at 0°C) Check_Conditions->Temp_Control Slow_Addition Add Bromine Dropwise Check_Conditions->Slow_Addition Alt_Reagent Consider NBS or KBrO3/HBr Check_Conditions->Alt_Reagent Success Improved Yield & Purity Purify_SM->Success Adjust_Stoichiometry->Success Temp_Control->Success Slow_Addition->Success Alt_Reagent->Success

Caption: Decision tree for troubleshooting the bromination of veratraldehyde.

Step 2: Reduction of 2-Bromo-3,4-dimethoxybenzaldehyde

Question 3: The reduction of the aldehyde to the alcohol is incomplete, and I'm recovering significant amounts of the starting aldehyde. How can I improve the conversion?

Answer:

Incomplete reduction is a common issue often related to the reactivity of the reducing agent or the reaction setup. Sodium borohydride (NaBH₄) is the most common, cost-effective, and safe reagent for this transformation[7][8].

  • Reagent Activity: Sodium borohydride can decompose over time, especially if exposed to moisture. Using a fresh, high-quality batch of NaBH₄ is critical.

  • Stoichiometry: While NaBH₄ provides four hydride equivalents, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents relative to the aldehyde) to ensure the reaction goes to completion, accounting for any reaction with the solvent or trace water[9].

  • Solvent System: The reduction is typically performed in an alcoholic solvent like methanol or ethanol[10][11]. The solvent not only dissolves the substrate but also participates in the mechanism by protonating the intermediate alkoxide[12]. Ensure the aldehyde is fully dissolved before adding the reducing agent.

  • Temperature and Time: While the reaction is often fast at room temperature, gentle heating (e.g., to 50°C) or extending the reaction time can help drive it to completion[10].

Solution Pathway:

  • Use a fresh bottle of sodium borohydride.

  • Increase the molar equivalents of NaBH₄ to 1.5-2.0.

  • Ensure complete dissolution of the aldehyde in methanol or ethanol before adding the NaBH₄.

  • Allow the reaction to stir for a longer period (monitor by TLC) or warm the mixture gently.

Question 4: After workup, my final product is impure and difficult to purify. I suspect side reactions. What could be happening?

Answer:

Side reactions during reduction are less common for simple aldehydes but can occur. The primary source of impurities often comes from the workup procedure.

  • Workup Procedure: The reaction is typically quenched by the slow addition of a dilute acid (like 10% HCl) to neutralize excess NaBH₄ and protonate the borate-alkoxide complex[2]. If the addition is too fast, localized heating can cause side reactions.

  • Hydrolysis of Borate Esters: The intermediate is a borate ester complex. Incomplete hydrolysis during workup can lead to the isolation of boron-containing impurities. A sufficient amount of acid and stirring time during the quench is necessary.

  • Extraction Issues: The product, (2-Bromo-3,4-dimethoxyphenyl)methanol, has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate) and performing multiple extractions to ensure complete recovery from the aqueous layer.

Recommended Purification Strategy:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective.

  • Column Chromatography: For oily or highly impure products, silica gel column chromatography is the method of choice[13]. A gradient elution starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity will effectively separate the product from less polar starting material and more polar impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this two-step synthesis? A: A well-optimized procedure can achieve high yields. The bromination step can yield upwards of 80-85%[2][5], and the subsequent reduction can also be very efficient, often in the 80-90% range[10]. An overall yield of 65-75% is a realistic and achievable target.

Q2: Can I perform this as a one-pot synthesis? A: While one-pot reactions are attractive for their efficiency, it is not advisable here. The conditions for bromination (acidic, oxidative) are incompatible with the conditions for reduction (basic/nucleophilic, reductive). A workup and isolation of the intermediate 2-bromo-3,4-dimethoxybenzaldehyde is essential for obtaining a clean final product.

Q3: What are the key safety precautions for this synthesis? A:

  • Bromine: Molecular bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Borohydride: NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Add it slowly to the reaction mixture and quench it carefully with acid behind a blast shield.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Q4: How do I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:

  • TLC: To monitor reaction progress and assess crude purity.

  • Melting Point: The pure product is a solid, and a sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine (¹⁹Br and ⁸¹Br)[5][6].

  • FTIR Spectroscopy: To confirm the presence of the hydroxyl group (broad peak ~3300 cm⁻¹) and the absence of the aldehyde carbonyl group (~1700 cm⁻¹)[6].

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve veratraldehyde (1.0 eq) in glacial acetic acid. Cool the flask to 0°C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise via the addition funnel to the stirred veratraldehyde solution over 30-45 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Pour the reaction mixture into a beaker of ice water. A yellow or white solid should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield white crystals[2].

ParameterRecommended ConditionRationale
Temperature 0°C to Room TempControls reaction rate and minimizes side products.
Solvent Glacial Acetic AcidActivates bromine and is a good solvent for the substrate.
Bromine Addition Slow, DropwisePrevents localized excess of Br₂ and di-bromination.
Workup Precipitation in WaterEfficiently separates the organic product from the acid solvent.
Protocol 2: Synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol
  • Setup: In a round-bottom flask, dissolve the 2-bromo-3,4-dimethoxybenzaldehyde (1.0 eq) from the previous step in methanol. Stir until fully dissolved.

  • Reduction: Cool the solution to 0°C in an ice bath. In small portions, add sodium borohydride (1.5 eq) over 15-20 minutes. Vigorous gas evolution (H₂) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the aldehyde spot.

  • Quench: Cool the flask back to 0°C and slowly add 1 M HCl dropwise until the gas evolution ceases and the solution is acidic.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel chromatography[10].

V. References

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (URL not available)

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (URL not available)

  • Bromination of 2,S-dimethoxybenzaldehyde. (URL not available)

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. [Link]

  • Zeynizadeh, B., & Shirini, F. (2007). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 23(2), 557-562. [Link]

  • Bromination of 2,5-Dimethoxybenzaldehyde. Rhodium.ws. (URL not available)

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • Wade, L. G., & Gardner, M. A. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 72(3), 263. [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213. [Link]

  • Davis, R. E., & Carter, J. (1968). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Journal of the Chemical Society B: Physical Organic, 1351-1356. [Link]

  • Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. (URL not available)

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. (URL not available)

  • Zeynizadeh, B., & Yahyaei, S. (2006). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 22(3), 537-542. [Link]

  • 3,4,5 precursors revisited. The Hive Chemistry Discourse. (URL not available)

  • da Silva, A. B. F., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(9), 1896-1906. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. (URL not available)

  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents.

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. XMB Forum. (URL not available)

  • View of Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. (URL not available)

  • Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive Methods Discourse. (URL not available)

  • CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide. Google Patents.

  • US4551558A - Bromination of substituted benzaldehydes. Google Patents.

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]

  • Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol. Benchchem. (URL not available)

  • Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)propanal. Benchchem. (URL not available)

Sources

Optimization

Technical Support Center: Synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol

Welcome to the technical support center for the synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

I. Synthetic Overview & Core Challenges

The most prevalent synthetic route to (2-Bromo-3,4-dimethoxyphenyl)methanol begins with the commercially available veratraldehyde (3,4-dimethoxybenzaldehyde).[1][2][3] The process involves two key transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Aldehyde Reduction: Conversion of the formyl group to a primary alcohol.

While seemingly straightforward, each step presents unique challenges, primarily concerning regioselectivity in bromination and chemoselectivity during reduction. This guide will address these issues head-on.

Synthesis_Workflow Start Veratraldehyde (3,4-Dimethoxybenzaldehyde) Step1 Step 1: Electrophilic Bromination Start->Step1 Intermediate 2-Bromo-3,4-dimethoxybenzaldehyde Step1->Intermediate Key Challenge: Regioisomers Step2 Step 2: Aldehyde Reduction Intermediate->Step2 Product (2-Bromo-3,4-dimethoxyphenyl)methanol Step2->Product Key Challenge: Debromination

Caption: Overall synthetic workflow from veratraldehyde.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific experimental issues. Each problem is followed by an analysis of the probable cause and a detailed, actionable solution.

Problem 1: My bromination step yields a mixture of isomers. How can I improve regioselectivity for the 2-bromo product?

Probable Cause: The two methoxy groups at the 3- and 4-positions are powerful ortho-, para-directing activators. The aldehyde group is a meta-directing deactivator. This electronic push-pull leads to potential bromination at positions 2, 5, and 6. While the 2-position (ortho to the 3-methoxy group) is sterically hindered, it is electronically activated. The 6-position is also activated. Without careful control, you can get a mixture, primarily of the 2-bromo and 6-bromo isomers.

Solution & Scientific Rationale: Controlling the reaction kinetics and the nature of the electrophile is key. We recommend a protocol that favors the thermodynamically stable product and minimizes the formation of kinetically favored isomers.

Optimized Bromination Protocol:

  • Solvent Choice: Use glacial acetic acid as the solvent. It serves to moderate the reactivity of bromine.[4][5]

  • Temperature Control: Dissolve the veratraldehyde in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath. This is critical. Low temperatures reduce the reaction rate, giving the slightly less reactive bromine electrophile more time to select the most electronically favorable position.

  • Slow Addition: Prepare a solution of bromine (1.0-1.1 equivalents) in a separate portion of glacial acetic acid. Add this solution dropwise to the cooled veratraldehyde solution over at least 30-45 minutes with vigorous stirring.[4][6] This maintains a low concentration of bromine in the reaction mixture, suppressing over-bromination and side reactions.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for 2-3 hours and then warm to room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into water. The brominated aldehyde often precipitates and can be collected by filtration.[5][6] Wash the solid with water, followed by a dilute solution of sodium thiosulfate to remove any residual bromine.

ParameterStandard ConditionOptimized for High SelectivityRationale
Temperature Room Temperature0–5 °CSlows reaction rate, enhancing selectivity.
Br₂ Equivalents >1.2 eq.1.0–1.1 eq.Minimizes risk of di-bromination.
Addition Rate Rapid / BolusSlow, dropwise (>30 min)Maintains low Br₂ concentration, reducing side products.
Solvent Chloroform / DCMGlacial Acetic AcidModerates bromine reactivity.[7]
Problem 2: During the reduction step, I'm losing the bromine. My NMR shows a significant amount of 3,4-dimethoxybenzyl alcohol.

Probable Cause: This side reaction is known as hydrodebromination. Many reducing agents, particularly more powerful ones like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions, can reduce the aryl-bromide bond in addition to the aldehyde. Sodium borohydride (NaBH₄) is generally milder and more chemoselective, but reaction conditions can still promote this unwanted side reaction.

Solution & Scientific Rationale: The goal is to use a reducing agent and conditions that are selective for the aldehyde carbonyl over the aryl-halide bond.

Optimized Reduction Protocol:

  • Reagent Choice: Use Sodium Borohydride (NaBH₄) . It is a much milder reducing agent than LiAlH₄ and shows excellent selectivity for aldehydes and ketones.[4][8]

  • Solvent System: Dissolve the 2-bromo-3,4-dimethoxybenzaldehyde in a protic solvent like methanol or ethanol. These solvents activate the carbonyl group toward nucleophilic attack by the hydride.

  • Temperature Control: Cool the solution to 0 °C before adding the NaBH₄. This helps to control the initial exothermic reaction and improves selectivity.

  • Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.2–1.5 equivalents). Add it portion-wise to the cooled solution to maintain control over the reaction rate.

  • Reaction Time: The reduction is typically fast, often complete within 20-30 minutes at 0 °C, followed by stirring at room temperature for an hour.[4] Overly long reaction times or elevated temperatures can increase the chance of debromination.

  • Acidic Quench: Carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) dropwise at 0 °C until the pH is neutral or slightly acidic to decompose the excess NaBH₄ and the borate-ester complex.[4]

Side_Reactions cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction B_Start Veratraldehyde B_Desired 2-Bromo-3,4-dimethoxy- benzaldehyde B_Start->B_Desired Br₂ / AcOH (Controlled) B_Side1 6-Bromo Isomer B_Start->B_Side1 Poor Temp. Control B_Side2 Di-bromo Product B_Start->B_Side2 Excess Br₂ R_Start 2-Bromo-3,4-dimethoxy- benzaldehyde R_Desired (2-Bromo-3,4-dimethoxy- phenyl)methanol R_Start->R_Desired NaBH₄ / MeOH (Mild) R_Side1 3,4-Dimethoxybenzyl alcohol (Debromination) R_Start->R_Side1 Harsh Reductant (e.g., LiAlH₄)

Caption: Key side reactions in the synthesis pathway.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should look for in my final product? A1: Besides unreacted starting material (2-bromo-3,4-dimethoxybenzaldehyde), the most common process-related impurities are the debrominated side product (3,4-dimethoxybenzyl alcohol) and regioisomers from the bromination step (e.g., 6-bromo-3,4-dimethoxybenzyl alcohol). Over-oxidation during bromination could also lead to trace amounts of 2-bromo-3,4-dimethoxybenzoic acid.[9]

Q2: Which analytical techniques are best for monitoring purity? A2: For real-time reaction monitoring, Thin-Layer Chromatography (TLC) is invaluable. To assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying impurities if they are present at levels >1-2%.[9]

Q3: My final product is an oil and won't crystallize. How should I purify it? A3: If recrystallization fails, column chromatography is the most effective purification method.[9] The desired alcohol product is more polar than the debrominated side product and most unreacted aldehyde.

  • Stationary Phase: Silica gel.

  • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexanes:Ethyl Acetate) will work well. The less polar debrominated impurity will elute first, followed by any unreacted aldehyde, and finally the desired polar alcohol product.

Q4: Can I use a Grignard or organolithium reaction to prepare this alcohol? A4: While possible, it's a more challenging route. For example, forming a Grignard reagent from 1,2-dibromo-3,4-dimethoxybenzene and then reacting it with formaldehyde is a potential path. However, these organometallic reagents are extremely strong bases and can be difficult to handle.[10][11][12] Furthermore, side reactions like halogen-metal exchange can be complex.[13][14][15] The reduction of the commercially available aldehyde is generally a more reliable and higher-yielding approach for this specific target molecule.

IV. References

  • Gontarczyk, K., et al. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... ResearchGate. Available at: [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Available at:

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Veratraldehyde. Available at: [Link]

  • Unknown. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Pertanika (1983) 6(2), 67-70. Available at: [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Available at:

  • Unknown. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. J. Kimia Kemasan, 2014, 36 (1), 69-80. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3,4-dimethoxybenzoic acid. Available at: [Link]

  • Grokipedia. (2026). Veratraldehyde. Available at: [Link]

  • Sinenko, V. O., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7, 1-8. Available at: [Link]

  • Semantic Scholar. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]

  • ResearchGate. (2022). How to lithiate a br-aniline derivative for reaction with 9,10-DBA? Available at: [Link]

  • Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde. Available at:

  • Google Patents. (n.d.). US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide. Available at:

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

  • Veeprho. (n.d.). 54370-00-2(2-bromo-4,5-dimethoxyphenyl)methanol. Available at: [Link]

  • The Good Scents Company. (n.d.). veratraldehyde, 120-14-9. Available at: [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Available at:

  • National Institutes of Health. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges of (2-Bromo-3,4-dimethoxyphenyl)methanol

Introduction: The Compound and Its Purification Imperative (2-Bromo-3,4-dimethoxyphenyl)methanol (CAS No: 54370-00-2), also known as 6-Bromoveratryl alcohol, is a critical intermediate in the synthesis of various pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Compound and Its Purification Imperative

(2-Bromo-3,4-dimethoxyphenyl)methanol (CAS No: 54370-00-2), also known as 6-Bromoveratryl alcohol, is a critical intermediate in the synthesis of various pharmaceutical compounds, including Pinaverium.[1][2] Its molecular structure, featuring a polar alcohol group and a substituted aromatic ring, presents a unique set of purification challenges that researchers must navigate to achieve the high degree of purity required for subsequent synthetic steps and regulatory compliance.

This technical guide serves as a support center for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common purification issues through a practical question-and-answer format, detailed protocols, and logical workflows.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₃[3]
Molecular Weight 247.09 g/mol [1][3]
Appearance Solid
IUPAC Name (2-bromo-4,5-dimethoxyphenyl)methanol[3]
Common Synonyms 2-Bromo-4,5-dimethoxybenzyl alcohol, 6-Bromoveratryl alcohol[1][2][3]

Understanding the Impurity Profile: The Key to a Successful Purification Strategy

The purification challenges of (2-Bromo-3,4-dimethoxyphenyl)methanol are intrinsically linked to its synthesis. A common and efficient synthetic route is the reduction of 2-bromo-3,4-dimethoxybenzaldehyde. This pathway, while effective, can introduce a predictable set of impurities that must be addressed.

  • Unreacted Starting Material (2-bromo-3,4-dimethoxybenzaldehyde): Incomplete reduction is a frequent issue, leading to contamination of the final product with the starting aldehyde. Due to the similar aromatic core, the polarity difference between the aldehyde and the alcohol is subtle, which can complicate separation.

  • Oxidation Byproduct (2-bromo-3,4-dimethoxybenzoic acid): The product alcohol, and to a lesser extent the starting aldehyde, can be susceptible to air oxidation, forming the corresponding carboxylic acid.[4] This highly polar impurity behaves very differently during purification compared to the desired product.

  • Precursor Impurities: The purity of the starting veratraldehyde, used to synthesize the brominated aldehyde, can impact the final product.[5][6] Any impurities carried through from this stage, such as unreacted vanillin or veratric acid, will further complicate the purification matrix.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the purification of (2-Bromo-3,4-dimethoxyphenyl)methanol.

Q1: How can I quickly assess the purity of my crude product before attempting large-scale purification?

Answer: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for initial purity assessment.[7] It provides a qualitative snapshot of the number of components in your crude mixture and helps in developing an effective purification strategy.

A single spot on the TLC plate is a good indicator of high purity, whereas multiple spots signal the presence of impurities.[7] For (2-Bromo-3,4-dimethoxyphenyl)methanol, a typical TLC analysis would reveal the product alcohol, the less polar starting aldehyde (if present), and the more polar carboxylic acid byproduct at the baseline.

See Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC) for a detailed methodology.

Q2: My recrystallization attempt resulted in an oil instead of crystals ("oiling out"). What is happening and how can I fix it?

Answer: "Oiling out" is a common problem in recrystallization that occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[8] This is often due to an inappropriate solvent choice or excessively rapid cooling.[8]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional hot solvent to fully dissolve the oil.[7][8]

  • Slow Cooling is Critical: Allow the flask to cool to room temperature slowly and without disturbance. Do not place it directly in an ice bath. Slow cooling is essential for the formation of a stable crystal lattice.[7][9]

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" from a previous pure batch.[8][9] This provides a nucleation site for crystal growth.

  • Re-evaluate Your Solvent: If the problem persists, your solvent may be unsuitable. The boiling point of your solvent might be too high. A good recrystallization solvent should dissolve the compound when hot but have very low solubility when cold.[9] Use the methodology in Protocol 2 to screen for a better solvent or solvent system (e.g., an ethyl acetate/hexane mixture).

G start Recrystallization Attempt Fails (Oiling Out) check_solvent Is the solution clear when boiling? start->check_solvent add_solvent Add more hot solvent in small portions check_solvent->add_solvent No cool_slowly Allow to cool slowly to room temperature check_solvent->cool_slowly Yes add_solvent->check_solvent check_crystals Crystals Formed? cool_slowly->check_crystals induce Induce Crystallization: - Scratch flask - Add seed crystal check_crystals->induce No ice_bath Cool further in an ice bath check_crystals->ice_bath Yes induce->check_crystals failure Failure: Re-evaluate solvent system or switch to chromatography induce->failure Still No Crystals success Successful Crystallization ice_bath->success

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q3: I am performing column chromatography, but the separation between my product and an impurity is poor. What can I do?

Answer: Poor separation in column chromatography is typically due to an improperly chosen mobile phase (eluent) or poor column packing.[7] The key is to optimize the solvent system using TLC before running the column.

Optimization Strategy:

  • Target an Rƒ Value: On a TLC plate, the ideal solvent system will give your desired compound, (2-Bromo-3,4-dimethoxyphenyl)methanol, an Rƒ (retention factor) value of approximately 0.3-0.4.[7] This Rƒ value generally provides the best separation in a column.

  • Adjust Polarity: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. For this specific compound, a gradient of ethyl acetate in hexane is an excellent starting point.

    • If your product's Rƒ is too low (stuck to the baseline), increase the polarity of the eluent (add more ethyl acetate).

    • If your product's Rƒ is too high (runs with the solvent front), decrease the polarity (add more hexane).

  • Ensure Good Separation from Impurities: The ideal eluent should show a clear separation between the spot for your product and the spots for major impurities. The unreacted aldehyde will have a slightly higher Rƒ (less polar) than the product alcohol. The carboxylic acid byproduct will have an Rƒ near zero.

  • Column Packing: Ensure your silica gel column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.

See Protocol 3: Purification by Silica Gel Flash Column Chromatography for a detailed methodology.

Q4: How can I specifically remove the 2-bromo-3,4-dimethoxybenzoic acid impurity?

Answer: The carboxylic acid impurity is significantly more acidic and polar than the desired alcohol. This difference can be exploited for easy removal.

  • Liquid-Liquid Extraction: Before chromatography or recrystallization, dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Afterward, wash the organic layer with water and then brine, dry it with an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it to recover the purified product.

  • Column Chromatography: During standard silica gel chromatography, the highly polar carboxylic acid will have a very strong affinity for the silica gel and will typically remain at the origin (Rƒ ≈ 0) with common hexane/ethyl acetate eluent systems. The desired alcohol will elute, leaving the acid behind on the column.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with a filter paper wick and a shallow pool (0.5 cm) of the mobile phase (e.g., 30:70 ethyl acetate/hexane). Cover and let the chamber saturate for 5-10 minutes.

  • Spotting: Dissolve a small amount of your crude product in a few drops of a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the saturated chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings are UV-active.[7] Circle the visible spots with a pencil. Further visualization can be achieved by staining, for example, with a potassium permanganate dip, which reacts with the alcohol functional group.[7]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve ~50 mg of the crude product in a minimal amount of a hot test solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture).[10][11] A good solvent will dissolve the compound completely when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the bulk of the crude material into an Erlenmeyer flask. Add the chosen hot solvent in portions while heating and swirling until the solid is just dissolved.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[7][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven.

Solvent SystemPolarity IndexBoiling Point (°C)Suitability Notes
Hexane/Ethyl Acetate (e.g., 4:1)~1.6VariableExcellent. Allows for fine-tuning of polarity. Good for removing both more polar and less polar impurities.
Methanol5.165Reported in literature; may be too polar, leading to lower recovery. Good for highly non-polar impurities.[10]
Ethanol4.378A good alternative to methanol with slightly lower polarity.[11]
Toluene2.4111May be effective, but the high boiling point increases the risk of oiling out.
Protocol 3: Purification by Silica Gel Flash Column Chromatography
  • Eluent Selection: Based on prior TLC analysis (Protocol 1), prepare the optimized mobile phase (eluent).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane). Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to elute your compound. The less polar aldehyde will elute first, followed by the desired product alcohol.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (2-Bromo-3,4-dimethoxyphenyl)methanol.

G cluster_0 Pre-Purification Analysis cluster_1 Purification Strategy crude Crude (2-Bromo-3,4-dimethoxyphenyl)methanol tlc Purity Assessment via TLC (Protocol 1) crude->tlc purity_check Is Purity >98%? tlc->purity_check recrystallize Recrystallization (Protocol 2) purity_check->recrystallize No, Few Impurities chromatography Column Chromatography (Protocol 3) purity_check->chromatography No, Multiple/Close Impurities final_product Pure Product purity_check->final_product Yes recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification method.

References

  • BenchChem. (2025). Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • Google Patents. (n.d.).
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • PubChem. (n.d.). (2-Bromo-4,5-dimethoxyphenyl)methanol. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • Veeprho. (n.d.). 54370-00-2(2-bromo-4,5-dimethoxyphenyl)methanol. [Link]

  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. [Link]

  • PubChem. (n.d.). Veratraldehyde. [Link]

  • The Good Scents Company. (n.d.). veratraldehyde. [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. [Link]

  • BDMAEE. (2024, May 17). 3,4-dimethoxybenzyl alcohol. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol.
  • BenchChem. (2025). recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline.

Sources

Optimization

Troubleshooting guide for the formylation of (2-Bromo-3,4-dimethoxyphenyl)methanol

Welcome to the technical support guide for the formylation of (2-Bromo-3,4-dimethoxyphenyl)methanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed prot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of (2-Bromo-3,4-dimethoxyphenyl)methanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the complexities of this specific transformation, ensuring both success and a deeper understanding of the underlying chemical principles.

Introduction: The Challenge of Formylating a Multifunctional Substrate

The formylation of (2-Bromo-3,4-dimethoxyphenyl)methanol presents a unique synthetic challenge. The target transformation is an electrophilic aromatic substitution, driven by the electron-rich nature of the dimethoxy-substituted benzene ring. However, the presence of a benzylic alcohol introduces a competing site of reactivity that can lead to undesired side reactions, complicating the reaction outcome and purification process. This guide is structured to address these specific challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield or no reaction at all. What are the most common causes?

This is a frequent issue that can typically be traced back to one of three areas: the choice of formylation method, the quality of the reagents, or the reaction conditions.

  • Method Selection: The substrate is an electron-rich aromatic ring, making it suitable for several formylation reactions. However, the benzylic alcohol's sensitivity to harsh conditions must be considered. The Vilsmeier-Haack and Rieche formylations are generally the most effective choices.[1][2][3] The Duff reaction, which typically requires a more nucleophilic phenol, is often less efficient for benzylic alcohols.[4][5]

  • Reagent Integrity: Many formylation reagents are highly sensitive to moisture. The Vilsmeier-Haack reaction, for instance, depends on the reaction between dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) to form the active Vilsmeier reagent.[6][7] Contamination with water will consume these reagents, halting the reaction.

  • Reaction Conditions: Temperature plays a critical role. While some substrates require heating to proceed, excessive heat can cause decomposition of this sensitive starting material. Vilsmeier-Haack reactions can be performed at temperatures ranging from 0°C to 80°C depending on the substrate's reactivity.[1]

The following table summarizes key troubleshooting points for a failed reaction.

ParameterPossible IssueRecommended Action
Reagents Moisture contamination in DMF or solvent.Use freshly opened or distilled anhydrous solvents and reagents. Handle POCl₃ and other acid chlorides under an inert atmosphere (Nitrogen or Argon).
Degradation of POCl₃ or other Lewis acids.Use fresh, properly stored reagents. POCl₃ should be a clear, colorless liquid.
Temperature Temperature is too low, reaction is sluggish.Monitor the reaction by TLC. If no conversion is observed after a reasonable time, consider slowly increasing the temperature in increments of 10-20°C.
Temperature is too high, causing decomposition.If the reaction mixture turns dark or tarry, decomposition is likely. Repeat the reaction at a lower temperature (e.g., starting at 0°C).
Stoichiometry Insufficient formylating agent.Ensure at least 1.5-2.0 equivalents of the Vilsmeier reagent precursors (DMF/POCl₃) are used relative to the substrate.
Q2: My starting material is consumed, but I'm isolating a complex mixture of products. What side reactions are occurring?

The presence of the benzylic alcohol is the primary cause of side product formation. The hydroxyl group can compete with the aromatic ring as a nucleophile and is susceptible to the reaction conditions.

  • O-Formylation: The alcohol can react with the formylating agent to form a formate ester. This is a common pathway, especially if the aromatic ring's reactivity is sterically hindered or electronically diminished.[8][9]

  • Conversion to Benzyl Chloride: In methods using acid chlorides (like Vilsmeier-Haack with POCl₃ or Rieche with TiCl₄), the benzylic alcohol can be converted to the corresponding benzyl chloride.[10]

  • Oxidation: Although less common under standard formylation conditions, oxidation of the benzylic alcohol to the aldehyde is a possibility, which could lead to diformylated products or other impurities.

  • Decomposition: Strongly acidic conditions can lead to dehydration and polymerization, resulting in intractable tars.

The diagram below illustrates the potential reaction pathways that compete with the desired aromatic C-formylation.

G cluster_start Starting Material cluster_reagents Formylating Agent (e.g., Vilsmeier) cluster_products Possible Products SM (2-Bromo-3,4-dimethoxyphenyl)methanol Desired Desired Product (C-Formylation) SM->Desired Aromatic Ring Attack (Desired Pathway) Side1 Side Product 1 (O-Formylation) SM->Side1 Alcohol Attack Side2 Side Product 2 (Benzyl Chloride) SM->Side2 Reaction with POCl₃ Side3 Decomposition Products SM->Side3 Harsh Conditions FR [Me₂N=CHCl]⁺ PO₂Cl₂⁻ FR->Desired FR->Side1 FR->Side2 FR->Side3

Caption: Competing reaction pathways for the formylation of the substrate.

Q3: To simplify the reaction, should I protect the benzylic alcohol?

Yes, absolutely. Protecting the alcohol group is the most robust strategy to prevent side reactions and ensure a clean, high-yielding formylation. By temporarily masking the hydroxyl group, you eliminate it as a competing nucleophile, directing the reaction exclusively to the aromatic ring. A benzyl (Bn) ether is an excellent choice due to its stability under both acidic and basic conditions typical of formylation reactions.[11][12]

The overall strategy follows a three-step sequence: Protect -> Formylate -> Deprotect .

G Start Starting Alcohol (Substrate) Protected Protected Substrate (Benzyl Ether) Start->Protected Step 1: Protection (e.g., NaH, BnBr) Formylated Formylated Protected Intermediate Protected->Formylated Step 2: Formylation (e.g., Vilsmeier) Final Final Product (Deprotected Aldehyde) Formylated->Final Step 3: Deprotection (e.g., H₂, Pd/C)

Caption: Recommended three-step synthetic workflow.

Experimental Protocols

Protocol 1: Protection of the Benzylic Alcohol (Benzylation)

This protocol details the formation of the benzyl ether, which protects the hydroxyl group from participating in the subsequent formylation reaction.[11][13]

Materials:

  • (2-Bromo-3,4-dimethoxyphenyl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes. You should observe gas evolution (H₂).

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected benzyl ether.

Protocol 2: Vilsmeier-Haack Formylation of the Protected Substrate

This protocol describes the formylation of the benzyl-protected intermediate. The reaction introduces the aldehyde group onto the aromatic ring.[1][14]

Materials:

  • Protected (2-Bromo-3,4-dimethoxyphenyl)methanol from Protocol 1

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate (NaOAc)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (used as solvent and reagent). Cool to 0°C. Add POCl₃ (1.5 eq) dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the protected substrate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C. Stir for 2-4 hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0°C. Carefully pour the mixture onto crushed ice containing an excess of sodium acetate. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the strong acid.

  • Stirring: Stir the resulting mixture vigorously for 1 hour.

  • Extraction: Extract the product with dichloromethane (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography or recrystallization.

Protocol 3: Deprotection of the Benzyl Ether

The final step removes the benzyl protecting group to reveal the desired formylated product. Catalytic hydrogenolysis is a mild and efficient method for this transformation.[13]

Materials:

  • Formylated, protected intermediate from Protocol 2

  • Palladium on carbon (Pd/C), 10%

  • Ethyl acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Setup: Dissolve the benzyl-protected aldehyde (1.0 eq) in EtOAc or MeOH in a round-bottom flask.

  • Catalyst: Carefully add 10% Pd/C (approx. 5-10 mol% by weight) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with the solvent.

  • Concentration: Rinse the filter cake with fresh solvent and concentrate the combined filtrates under reduced pressure to yield the final product, (2-Bromo-5-formyl-3,4-dimethoxyphenyl)methanol. Further purification may be performed if necessary.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]

  • Pertanika Journal of Science & Technology. Bromination of 2,S-dimethoxybenzaldehyde. [Link]

  • Wikipedia. Formylation. [Link]

  • Organic Chemistry Data. Formylation - Common Conditions. [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Wikipedia. Rieche formylation. [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. [Link]

  • SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Organic Chemistry Data. Benzyl Protection. [Link]

  • Cambridge University Press. Duff Reaction. [Link]

  • SynArchive. Rieche Formylation. [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • Wiley Online Library. (2017). Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3‐Catalyzed Reduction. [Link]

  • Chem-Station. (2016). Duff Reaction. [Link]

  • Wiley Online Library. (2023). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. [Link]

  • Royal Society of Chemistry. (2022). Electroreductive formylation of activated alcohols via radical–polar crossover. [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • ChemistryViews. (2023). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. [Link]

  • ICT Mumbai. (2011). Green Chemistry Letters and Reviews Formylation and acetylation of alcohols using Amberlyst-15 as a recyclable heterogeneous cat. [Link]

  • ResearchGate. (2005). A Convenient and Chemoselective Acetylation and Formylation of Alcohols and Phenols Using Acetic Acid and Ethyl Formate in the Presence of Bi(III) Salts. [Link]

  • MDPI. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. [Link]

Sources

Troubleshooting

How to prevent decomposition of (2-Bromo-3,4-dimethoxyphenyl)methanol during storage

Welcome to the Technical Support Center for (2-Bromo-3,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2-Bromo-3,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the handling, storage, and analysis of this compound. Our goal is to ensure the integrity of your experiments by helping you maintain the stability and purity of this important chemical intermediate.

Introduction

(2-Bromo-3,4-dimethoxyphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds, most notably as an impurity and intermediate in the production of Pinaverium Bromide.[1] The stability of this substituted benzyl alcohol is critical for the reliability and reproducibility of synthetic procedures and for accurate analytical characterization. This guide will delve into the factors that can lead to its decomposition and provide actionable strategies to prevent degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (2-Bromo-3,4-dimethoxyphenyl)methanol?

To ensure the long-term stability of (2-Bromo-3,4-dimethoxyphenyl)methanol, it should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is recommended. The compound should be stored away from incompatible materials such as strong oxidizing agents and acids.

Q2: I suspect my sample of (2-Bromo-3,4-dimethoxyphenyl)methanol has degraded. What are the likely degradation products?

The primary degradation pathways for (2-Bromo-3,4-dimethoxyphenyl)methanol are expected to be oxidation and, to a lesser extent, reactions catalyzed by acidic or basic contaminants. The most probable degradation products are:

  • 2-Bromo-3,4-dimethoxybenzaldehyde: This is the initial product of oxidation of the benzylic alcohol.

  • 2-Bromo-3,4-dimethoxybenzoic acid: Further oxidation of the aldehyde will yield the corresponding carboxylic acid.

  • Dimerization/Polymerization Products: In the presence of acid, benzylic alcohols can form benzylic carbocations, which can lead to the formation of ethers or other polymeric byproducts.

Q3: What analytical techniques are recommended for assessing the purity of (2-Bromo-3,4-dimethoxyphenyl)methanol?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.[1][3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without a reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the identification of impurities and degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) Oxidation or exposure to moisture.Discard the sample and obtain a fresh lot. Review storage conditions to ensure they are optimal.
Appearance of new peaks in HPLC chromatogram Decomposition has occurred.Identify the new peaks using LC-MS or by comparing retention times with potential degradation product standards (e.g., the corresponding aldehyde and carboxylic acid).
Inconsistent results in reactions using (2-Bromo-3,4-dimethoxyphenyl)methanol The purity of the starting material is compromised.Re-analyze the purity of the starting material using a validated HPLC method before use. Purify the material if necessary.
Low assay value The compound has degraded, or the sample has absorbed moisture.Perform a loss on drying experiment to determine water content. If the low assay is not due to moisture, the compound has likely degraded.

Understanding and Preventing Decomposition

The key to preventing the decomposition of (2-Bromo-3,4-dimethoxyphenyl)methanol lies in understanding its chemical vulnerabilities.

Oxidative Degradation

The benzylic alcohol functional group is susceptible to oxidation, which is the most common degradation pathway. This can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.

Diagram of Oxidative Decomposition Pathway

A (2-Bromo-3,4-dimethoxyphenyl)methanol B 2-Bromo-3,4-dimethoxybenzaldehyde A->B Oxidation C 2-Bromo-3,4-dimethoxybenzoic acid B->C Further Oxidation

Caption: Oxidative degradation of (2-Bromo-3,4-dimethoxyphenyl)methanol.

Prevention Strategies:

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can significantly slow down oxidation.

  • Light Protection: Store in amber vials or in a dark place to prevent photochemical oxidation.[5]

  • Avoid Metal Contamination: Use high-purity solvents and avoid contact with metal spatulas or containers that could introduce catalytic metal ions.

Acid/Base Catalyzed Decomposition

The presence of acidic or basic impurities can catalyze decomposition. Acids can promote the formation of a stabilized benzylic carbocation, which can then undergo further reactions, such as ether formation with another alcohol molecule or elimination. Strong bases can deprotonate the hydroxyl group, making it more susceptible to certain reactions.

Prevention Strategies:

  • Use High-Purity Reagents: Ensure that all solvents and reagents used with (2-Bromo-3,4-dimethoxyphenyl)methanol are of high purity and free from acidic or basic residues.

  • Neutral Glassware: Use neutral glassware (e.g., borosilicate) and ensure it is thoroughly cleaned and dried before use.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point for the HPLC analysis of (2-Bromo-3,4-dimethoxyphenyl)methanol. Method optimization may be required based on the specific instrumentation and impurities present.[6][7]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the aqueous phase. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a sample of (2-Bromo-3,4-dimethoxyphenyl)methanol in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm or a photodiode array (PDA) detector to monitor multiple wavelengths.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Diagram of HPLC Purity Analysis Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B E Inject Sample B->E C Prepare Mobile Phase D Degas Mobile Phase C->D F Separation on C18 Column D->F E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Area % H->I J Report Purity I->J

Caption: Workflow for HPLC purity analysis.

References

  • Frisch, S., et al. "Shock wave study of the thermal decomposition of benzyl alcohol." Combustion and Flame, vol. 99:2, 1994. [Link]

  • Veeprho. "(2-bromo-4,5-dimethoxyphenyl)methanol | CAS 54370-00-2." [Link]

  • ResearchGate. "Etherification reactions of para-substituted benzyl alcohol derivatives a." [Link]

  • PubMed. "High-temperature thermal decomposition of benzyl radicals." J Phys Chem A, vol. 110, no. 21, 2006, pp. 6649-53. [Link]

  • MDPI. "A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile." [Link]

  • Beilstein Journals. "Supplementary Information." [Link]

  • MDPI. "2,6-Dimethoxybenzyl Bromide." [Link]

  • ResearchGate. "Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection." [Link]

  • Google Patents. "Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • PMC - NIH. "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug." [Link]

  • PubChem. "(2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887." [Link]

  • PubMed. "Selective dehydrogenation (oxidation) of 3,4-dimethoxybenzyl alcohol by a non-heme iron lignin-peroxidase reaction mimic." FEBS Lett, vol. 311, no. 2, 1992, pp. 165-8. [Link]

  • ACS Publications. "Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ ATR−IR Study." The Journal of Physical Chemistry B, vol. 110, no. 4, 2006, pp. 1771-1777. [Link]

  • Chemical Communications (RSC Publishing). "The direct photochemical cross-esterification of alcohols via site-selective C–H bromination." [Link]

  • MDPI. "Photochemical Properties and Stability of BODIPY Dyes." [Link]

  • PMC - NIH. "Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions." [Link]

  • MDPI. "Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols." [Link]

  • PubMed. "Steady-state and transient-state kinetic studies on the oxidation of 3,4-dimethoxybenzyl alcohol catalyzed by the ligninase of Phanerocheate chrysosporium Burds." [Link]

  • NIH. "Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol." [Link]

  • PubChem. "Veratryl alcohol | C9H12O3 | CID 7118." [Link]

Sources

Optimization

Common impurities in commercial (2-Bromo-3,4-dimethoxyphenyl)methanol

Welcome to our dedicated technical support guide for (2-Bromo-3,4-dimethoxyphenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this important chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for (2-Bromo-3,4-dimethoxyphenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use, with a focus on identifying and mitigating the impact of common impurities.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during your experiments, linking them to potential underlying impurities in your (2-Bromo-3,4-dimethoxyphenyl)methanol reagent.

Question 1: My reaction yield is significantly lower than expected, and I observe the formation of a polar byproduct that is difficult to separate. What could be the cause?

Answer: This issue is often linked to the presence of an over-oxidized impurity, 2-Bromo-3,4-dimethoxybenzoic acid , in your starting material. The benzylic alcohol functionality of (2-Bromo-3,4-dimethoxyphenyl)methanol is susceptible to oxidation, which can occur during synthesis or upon prolonged storage, especially if exposed to air.

  • Causality: The carboxylic acid impurity is significantly more polar than the desired alcohol. In subsequent reactions, this acidic impurity can interfere in several ways:

    • It can neutralize basic reagents, leading to incomplete reactions and lower yields.

    • It can act as an unwanted nucleophile or ligand in metal-catalyzed reactions.

    • Its high polarity makes it challenging to remove by standard silica gel chromatography, as it may streak or co-elute with other polar compounds.

  • Troubleshooting Protocol: Identification and Removal of Acidic Impurities

    • Identification:

      • TLC Analysis: Spot your commercial (2-Bromo-3,4-dimethoxyphenyl)methanol on a silica TLC plate and elute with a solvent system such as 30% ethyl acetate in hexanes. The carboxylic acid impurity will appear as a baseline or very low Rf spot.

      • Acid/Base Extraction: Dissolve a small sample of the material in dichloromethane or ethyl acetate and extract with a 1M sodium bicarbonate solution. Acidify the aqueous layer with 1M HCl. The formation of a precipitate suggests the presence of the carboxylic acid impurity.

      • ¹H NMR Spectroscopy: In a ¹H NMR spectrum, the carboxylic acid proton will appear as a broad singlet far downfield, typically between 10-12 ppm.

    • Removal:

      • Acid/Base Extraction: For larger quantities, perform a liquid-liquid extraction. Dissolve the material in an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution to remove the acidic impurity into the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

      • Column Chromatography: If extraction is not sufficient, column chromatography on silica gel can be effective. Use a non-polar solvent system initially and gradually increase the polarity. A small amount of acetic acid in the eluent can help to improve the peak shape of the carboxylic acid if you wish to isolate it, but for removal, it is best to leave it on the baseline.

Question 2: I am seeing multiple spots on my TLC and multiple peaks in my HPLC analysis that are close to my product's retention time. What are these likely to be?

Answer: This observation strongly suggests the presence of isomeric impurities. The most common starting material for the synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol is 3,4-dimethoxybenzyl alcohol (veratryl alcohol).[1][2] The bromination of this starting material can result in the formation of different positional isomers.

  • Causality: The methoxy and hydroxymethyl groups on the benzene ring direct incoming electrophiles (like bromine) to specific positions. While the 2-position is a likely site for bromination, other positions can also be brominated, leading to a mixture of isomers. These isomers often have very similar polarities and, therefore, are challenging to separate.

  • Common Isomeric Impurities:

    • (6-Bromo-3,4-dimethoxyphenyl)methanol: Bromination at the 6-position is a common side product.

    • Di-brominated products: Over-bromination can lead to the formation of di-brominated species, such as (2,6-Dibromo-3,4-dimethoxyphenyl)methanol.

  • Troubleshooting Protocol: Identification and Separation of Isomers

    • Identification:

      • HPLC Analysis: A well-optimized High-Performance Liquid Chromatography (HPLC) method is the best way to identify and quantify isomeric impurities. A C18 reverse-phase column with a gradient elution of acetonitrile and water is a good starting point.

      • ¹H NMR Spectroscopy: Careful analysis of the aromatic region of the ¹H NMR spectrum can reveal the presence of isomers. Each isomer will have a unique set of peaks in the aromatic region (typically between 6.5 and 7.5 ppm).

      • GC-MS Analysis: Gas Chromatography-Mass Spectrometry can also be used to separate and identify isomers, as they will likely have similar mass spectra but different retention times.

    • Separation:

      • Fractional Recrystallization: If the impurities are present in a significant amount, fractional recrystallization can be attempted. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The different isomers may crystallize at different rates.

      • Preparative HPLC: For high-purity material, preparative HPLC is the most effective method for separating closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial (2-Bromo-3,4-dimethoxyphenyl)methanol?

A1: Based on its synthetic route, the most common impurities include:

  • Unreacted Starting Material: 3,4-dimethoxybenzyl alcohol (veratryl alcohol).

  • Oxidation Products: 2-Bromo-3,4-dimethoxybenzaldehyde and 2-Bromo-3,4-dimethoxybenzoic acid.

  • Isomeric Byproducts: Positional isomers such as (6-Bromo-3,4-dimethoxyphenyl)methanol.

  • Over-bromination Products: Di-brominated species.

  • Residual Solvents: Solvents used in the synthesis and purification, such as acetic acid, dichloromethane, or ethyl acetate.

Impurity NameStructureLikely Origin
3,4-Dimethoxybenzyl alcoholUnreacted starting material
2-Bromo-3,4-dimethoxybenzaldehydeIncomplete reduction of the precursor aldehyde or oxidation of the product
2-Bromo-3,4-dimethoxybenzoic acidOver-oxidation of the product
(6-Bromo-3,4-dimethoxyphenyl)methanolIsomeric byproduct of bromination

Q2: How should I store (2-Bromo-3,4-dimethoxyphenyl)methanol to minimize degradation?

A2: To minimize the formation of oxidation-related impurities, it is best to store the material in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), and in a cool, dark place. Refrigeration is recommended for long-term storage.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is ideal:

  • HPLC: For quantitative analysis of purity and detection of isomeric and other closely related impurities.

  • ¹H NMR: To confirm the structure of the main component and to identify the presence of impurities. The integration of signals can provide a semi-quantitative measure of impurity levels.

  • GC-MS: Useful for identifying volatile impurities and confirming the molecular weight of components.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of (2-Bromo-3,4-dimethoxyphenyl)methanol in acetonitrile.

Visualizing Impurity Formation

The following diagram illustrates the synthetic pathway to (2-Bromo-3,4-dimethoxyphenyl)methanol and the points at which common impurities can be introduced.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Veratraldehyde Veratraldehyde Veratryl_alcohol Veratryl_alcohol Veratraldehyde->Veratryl_alcohol Reduction (e.g., NaBH4) Incomplete_Reduction Incomplete Reduction Veratraldehyde->Incomplete_Reduction Product (2-Bromo-3,4-dimethoxyphenyl)methanol Veratryl_alcohol->Product Bromination Unreacted_SM Unreacted Starting Material Veratryl_alcohol->Unreacted_SM Side_Reaction Side Reaction (Isomerization/Over-bromination) Product->Side_Reaction Oxidation Oxidation Product->Oxidation Brominated_Aldehyde 2-Bromo-3,4-dimethoxy- benzaldehyde Incomplete_Reduction->Brominated_Aldehyde Leads to Veratryl_alcohol_Impurity 3,4-Dimethoxybenzyl alcohol Unreacted_SM->Veratryl_alcohol_Impurity Leads to Isomers_Dibromo Isomeric and Di-bromo Products Side_Reaction->Isomers_Dibromo Leads to Aldehyde_Acid 2-Bromo-3,4-dimethoxy- benzaldehyde/benzoic acid Oxidation->Aldehyde_Acid Leads to

Sources

Troubleshooting

Technical Support Center: Refining the Recrystallization of (2-Bromo-3,4-dimethoxyphenyl)methanol

Welcome to the technical support center for the purification of (2-Bromo-3,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Bromo-3,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The following troubleshooting guide and frequently asked questions are structured to address specific experimental issues with a focus on the underlying scientific principles.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the recrystallization of (2-Bromo-3,4-dimethoxyphenyl)methanol, providing step-by-step solutions and preventative measures.

Problem 1: Low or No Crystal Formation After Cooling

Q: I've dissolved my crude (2-Bromo-3,4-dimethoxyphenyl)methanol in a hot solvent and allowed it to cool, but I'm seeing very few or no crystals. What's going wrong?

A: This is a common and often frustrating issue, typically pointing to a supersaturated solution where crystal nucleation is inhibited. Several factors could be at play.

Root Causes & Solutions:

  • Excessive Solvent: The most frequent cause of poor crystal yield is using too much solvent.[1][2][3][4] A significant portion of your compound remains dissolved in the mother liquor even after cooling.

    • Solution: Gently heat the solution to boiling and reduce the solvent volume by evaporation. A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again. To check if significant product remains in the mother liquor after filtration, dip a glass stirring rod into the filtrate, let the solvent evaporate, and observe for a solid residue.[5] If a substantial amount of solid is present, further concentration of the mother liquor to obtain a second crop of crystals is recommended.[5]

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature. In this state, crystal growth requires a nucleation site to begin.

    • Solutions:

      • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[2] The microscopic imperfections on the glass can serve as nucleation sites.

      • Seed Crystals: If you have a small amount of pure (2-Bromo-3,4-dimethoxyphenyl)methanol, add a single, tiny crystal to the supersaturated solution.[2] This "seed" will act as a template for further crystal growth.

      • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice-water bath or a freezer to further decrease the solubility of your compound.[1] Be cautious, as very low temperatures can sometimes cause impurities to precipitate as well.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[4]

    • Solution: If the above methods fail, it may be necessary to remove the solvent entirely using a rotary evaporator and re-attempt the recrystallization with a different solvent or a mixed solvent system.

Visualization 1: Decision-Making Workflow for Low Crystal Yield

low_yield_troubleshooting start Low/No Crystal Formation check_solvent Is too much solvent used? start->check_solvent reduce_volume Reduce solvent volume (evaporation) check_solvent->reduce_volume Yes induce_crystallization Induce Crystallization check_solvent->induce_crystallization No re_cool Re-cool the solution reduce_volume->re_cool success Crystals Formed re_cool->success scratch Scratch flask interior induce_crystallization->scratch Try seed_crystal Add seed crystal induce_crystallization->seed_crystal Try lower_temp Cool to lower temperature induce_crystallization->lower_temp Try check_solvent_choice Is solvent choice appropriate? induce_crystallization->check_solvent_choice If all fail scratch->success seed_crystal->success lower_temp->success change_solvent Recover solid and choose new solvent system check_solvent_choice->change_solvent No check_solvent_choice->success Yes (Re-evaluate process) change_solvent->success

Caption: Troubleshooting workflow for low or no crystal yield.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: When I cool the hot solution, my product separates as an oily liquid instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[5][6][7]

Root Causes & Solutions:

  • High Solute Concentration and Rapid Cooling: If the solution is highly concentrated and cooled too quickly, the saturation point may be reached at a temperature above the melting point of your compound.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation temperature.[3][5] Allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask.

  • Low Melting Point of the Compound or Impurities: The presence of significant impurities can depress the melting point of your compound, making it more prone to oiling out.[8][9]

    • Solutions:

      • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of (2-Bromo-3,4-dimethoxyphenyl)methanol.

      • Activated Charcoal Treatment: If colored impurities are present, they may be contributing to the issue. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[9]

  • Inappropriate Solvent Polarity: A large polarity mismatch between the solute and the solvent can sometimes promote oiling out.

    • Solution: Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.

Visualization 2: Logic Diagram for Addressing "Oiling Out"

oiling_out_logic start Compound 'Oils Out' reheat Reheat to dissolve oil start->reheat check_impurities Are significant impurities present? start->check_impurities add_solvent Add small amount of additional hot solvent reheat->add_solvent slow_cool Cool solution very slowly add_solvent->slow_cool success Crystals Form slow_cool->success charcoal Consider activated charcoal treatment and hot filtration check_impurities->charcoal Yes change_solvent Change to a lower boiling point solvent or mixed solvent system check_impurities->change_solvent Persistent Issue charcoal->success change_solvent->success

Caption: Decision-making process for when a compound oils out.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing (2-Bromo-3,4-dimethoxyphenyl)methanol?

A1: The ideal recrystallization solvent is one in which (2-Bromo-3,4-dimethoxyphenyl)methanol has high solubility at elevated temperatures and low solubility at room temperature or below.[10] Based on its structure (a substituted benzyl alcohol), suitable solvents would likely include alcohols (like ethanol or isopropanol), possibly mixed with water, or hydrocarbon solvents like toluene or heptane. A mixed solvent system, such as ethanol/water or acetone/hexane, often provides the best results by allowing for fine-tuning of the solvent polarity. A preliminary small-scale solubility test with a few solvent candidates is always recommended.

Q2: How can I be sure that I've used the "minimum amount" of hot solvent?

A2: Add the hot solvent in small portions to the crude solid while heating and stirring. Continue adding solvent until the solid just dissolves. At this point, the solution is saturated with your compound at that elevated temperature. This is the "minimum amount." Using a significant excess will result in a lower yield.[2]

Q3: My final crystalline product is colored. What does this indicate and how can I fix it?

A3: A colored product suggests the presence of colored impurities that have been incorporated into the crystal lattice. To address this, redissolve the colored crystals in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can adsorb some of your desired product, leading to a reduced yield.[5]

Q4: Is it better to cool the solution slowly or quickly?

A4: Slow cooling is almost always preferred.[8] Gradual cooling allows for the formation of larger, more well-defined crystals, which are typically purer. Rapid cooling can cause the solid to precipitate quickly, trapping impurities within the rapidly forming crystal lattice.

Q5: After filtration, what is the best way to wash the collected crystals?

A5: The crystals should be washed with a small amount of the cold recrystallization solvent.[2] Using a warm or room-temperature solvent will redissolve some of your product, leading to a lower yield. The purpose of the wash is to remove any residual mother liquor that contains dissolved impurities.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes on Suitability for (2-Bromo-3,4-dimethoxyphenyl)methanol
Ethanol 784.3Good starting choice. May require cooling to low temperatures for high yield. Can be used in a mixed system with water.
Isopropanol 823.9Similar to ethanol, slightly less polar.
Toluene 1112.4A good option if the compound is less polar. Its higher boiling point can be advantageous for dissolving less soluble materials.
Ethyl Acetate 774.4Often a good solvent for moderately polar compounds.
Hexane/Heptane ~69 / ~98~0.1Likely to be a "poor" solvent. Useful as an anti-solvent in a mixed solvent system with a more polar solvent like ethyl acetate or acetone.
Water 10010.2The compound is likely to have low solubility, making water a potential anti-solvent in a mixed system with an alcohol.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude (2-Bromo-3,4-dimethoxyphenyl)methanol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Catalyst selection for reactions involving (2-Bromo-3,4-dimethoxyphenyl)methanol

An advanced guide to navigating the complexities of catalyst selection for reactions involving the versatile building block, (2-Bromo-3,4-dimethoxyphenyl)methanol. Authored for the discerning researcher, this technical s...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of catalyst selection for reactions involving the versatile building block, (2-Bromo-3,4-dimethoxyphenyl)methanol. Authored for the discerning researcher, this technical support center provides in-depth, field-tested insights into optimizing common synthetic transformations.

Introduction: The Chemistry of (2-Bromo-3,4-dimethoxyphenyl)methanol

(2-Bromo-3,4-dimethoxyphenyl)methanol is a valuable intermediate in pharmaceutical and materials science research. Its structure presents two key reactive sites: an aryl bromide, ideal for palladium-catalyzed cross-coupling reactions, and a primary benzylic alcohol, susceptible to oxidation or substitution. The proximity of these groups, along with the electron-donating methoxy substituents, creates a unique chemical environment that demands careful catalyst selection to achieve high yields and selectivity. This guide addresses the most common challenges and questions that arise when working with this substrate.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a powerful handle for forming new carbon-carbon and carbon-nitrogen bonds. However, the ortho-hydroxymethyl group can introduce challenges, including steric hindrance and potential coordination to the metal center, which can inhibit catalysis.

Frequently Asked Questions: Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling reaction with (2-Bromo-3,4-dimethoxyphenyl)methanol is showing low to no yield. What are the primary factors to investigate?

Answer: A failing Suzuki-Miyaura coupling with this substrate typically points to one of four areas: catalyst system viability, reagent integrity, reaction conditions, or inherent substrate challenges. The presence of the benzylic hydroxyl group can sometimes lead to complications.[1]

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Oxygen contamination is a frequent cause of catalyst death and promotes the unwanted homocoupling of the boronic acid partner.[2][3] Furthermore, the hydroxyl group on your substrate could potentially coordinate with the palladium center, inhibiting catalytic activity.

  • Ineffective Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The steric hindrance from the ortho-hydroxymethyl group and the electron-rich nature of the ring require a more robust catalytic system. Modern bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are designed to promote the crucial reductive elimination step and stabilize the catalyst, making them highly effective for such challenging substrates.[1][4]

  • Boronic Acid Decomposition: Boronic acids are prone to decomposition, particularly protodeboronation (hydrolysis), where the boronic acid group is replaced by hydrogen.[2] This is exacerbated by excess water or overly harsh basic conditions.

  • Poor Base/Solvent Selection: The base is critical for activating the boronic acid in the transmetalation step.[2][4] Its effectiveness is highly dependent on solubility. An inappropriate base or solvent system can halt the catalytic cycle.

Question 2: What is a reliable starting catalyst system for coupling (2-Bromo-3,4-dimethoxyphenyl)methanol with an arylboronic acid?

Answer: For a sterically demanding and potentially coordinating substrate like this, a modern catalyst system is strongly recommended over older generations. A combination of a palladium pre-catalyst and a bulky biarylphosphine ligand provides the highest chance of success.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Key Considerations
Pd Pre-catalyst XPhos Pd G3 or SPhos Pd G2 (1-2 mol%)These pre-catalysts are air-stable and efficiently generate the active Pd(0) species in situ, ensuring a high concentration of active catalyst at the start of the reaction.
Ligand XPhos or SPhosThese bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, overcoming the steric hindrance of the substrate and preventing catalyst decomposition.[1][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ is a strong, non-nucleophilic base that works well in many systems. Cs₂CO₃ is often more effective but also more expensive. The choice can be critical for reaction success.[2][4]
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)A biphasic system often improves the solubility of the base while keeping the organic components in the primary phase.[1] Ensure solvents are thoroughly degassed.
Temperature 80 - 110 °CThe optimal temperature balances reaction rate with the stability of the catalyst and reagents. Start around 100 °C and optimize as needed.[2]
Troubleshooting Guide: Low Suzuki Coupling Yield

If initial attempts fail, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issue.

G start Low or No Product check_catalyst 1. Verify Catalyst System - Is the Pd source active? - Is the ligand appropriate? start->check_catalyst check_reagents 2. Assess Reagent Quality - Is the boronic acid pure? - Are solvents anhydrous and degassed? check_catalyst->check_reagents If catalyst is known to be good optimize_conditions 3. Re-evaluate Conditions - Screen different bases (K₃PO₄, Cs₂CO₃). - Screen solvents (Toluene, Dioxane, THF). check_catalyst->optimize_conditions Try a more robust ligand (e.g., XPhos, SPhos) check_reagents->optimize_conditions If reagents are pure side_reactions 4. Analyze for Side Products - Protodeboronation? - Homocoupling? check_reagents->side_reactions Degas solvents rigorously Use fresh boronic acid optimize_conditions->side_reactions If yield is still low success Reaction Successful optimize_conditions->success Optimal conditions found side_reactions->success Address specific side reaction (e.g., use MIDA ester, ensure inert atm.)

Figure 1: Troubleshooting workflow for Suzuki-Miyaura reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: Buchwald-Hartwig Amination

Forming a C-N bond at the aryl bromide position is another critical transformation, widely used in medicinal chemistry.[6]

Question 3: What are the key considerations for selecting a catalyst for the Buchwald-Hartwig amination of this substrate?

Answer: Similar to Suzuki coupling, the steric and electronic properties of (2-Bromo-3,4-dimethoxyphenyl)methanol favor the use of modern, highly active catalyst systems.

  • Ligand Choice: Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[7] Ligands like XPhos or RuPhos are excellent choices. They promote the challenging oxidative addition to the electron-rich aryl bromide and facilitate the reductive elimination step. For coupling with challenging heterocyclic amines, specialized ligands may be required.[8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine but should not interfere with the substrate.

  • Amine Coupling Partner: Primary amines, secondary amines, and even ammonia surrogates can be used. However, reaction conditions may need to be optimized for each class. First-generation catalysts were often unable to couple primary amines effectively.[7]

Table 2: Catalyst System Recommendations for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseTypical Solvent
Primary Alkyl/Aryl Amines XPhos, RuPhosNaOtBuToluene, Dioxane
Secondary Amines BrettPhos, cataCXium ANaOtBu, LHMDSToluene, Dioxane
Ammonia Equivalent XPhos (with LHMDS)LHMDSToluene

Catalyst loading is typically 1-2 mol% Pd, with a Ligand:Pd ratio of 1.2-2:1. Reaction temperatures are often in the 80-110 °C range.[6]

Part 3: Oxidation of the Benzylic Alcohol

Selective oxidation of the hydroxymethyl group to an aldehyde (2-Bromo-3,4-dimethoxybenzaldehyde) is a common objective. The primary challenge is achieving high selectivity without over-oxidation to the carboxylic acid or side reactions at the aryl bromide.

Question 4: How can I selectively oxidize the alcohol to the aldehyde?

Answer: Several catalytic methods can achieve this transformation with high selectivity. Green chemistry approaches using air as the terminal oxidant are particularly attractive.

  • Palladium-Catalyzed Aerobic Oxidation: A polymer-supported palladium catalyst can effectively oxidize a range of benzyl alcohols to the corresponding aldehydes using air as the oxidant in an aqueous medium.[9] This method is environmentally friendly and the catalyst can often be recycled.

  • Iron-Based Catalysis: Non-heme iron complexes, mimicking lignin peroxidase, can selectively dehydrogenate 3,4-dimethoxybenzyl alcohol in the presence of hydrogen peroxide.[10]

  • Photocatalysis: Titanium dioxide (TiO₂) based photocatalysts have been shown to selectively oxidize substituted benzyl alcohols to aldehydes in aqueous suspensions.[11]

Experimental Protocol: Palladium-Catalyzed Aerobic Oxidation
  • Setup: To a round-bottom flask, add (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 mmol), a polymer-supported Pd catalyst (0.5 mol% Pd), K₂CO₃ (1.0 mmol), and water (5 mL).[9]

  • Reaction: Heat the mixture to 100 °C under an atmosphere of air (using a balloon or by leaving the flask open to the air) and stir vigorously.

  • Monitoring: Follow the reaction by TLC or GC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the mixture, filter to recover the catalyst, and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which can be further purified by chromatography if necessary.

Part 4: General Troubleshooting & Best Practices

Question 5: How critical is maintaining an inert atmosphere in cross-coupling reactions, and what is the consequence of oxygen exposure?

Answer: It is absolutely critical. Oxygen is detrimental to most palladium-catalyzed cross-coupling reactions for two main reasons:

  • Catalyst Decomposition: The active Pd(0) catalyst is readily oxidized by O₂ to inactive Pd(II) species, effectively killing the catalytic cycle before it can begin or proceed to completion.

  • Promotion of Side Reactions: The presence of Pd(II) species, often formed from oxygen exposure, is known to promote the oxidative homocoupling of boronic acids in Suzuki reactions, leading to unwanted biaryl byproducts and reduced yield of the desired product.[3]

The diagram below illustrates how oxygen can disrupt the desired catalytic pathway.

G cluster_0 Desired Catalytic Cycle (Inert Atmosphere) cluster_1 Detrimental Side Pathways (Oxygen Present) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans Ar'-B(OR)₂ RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Pd0_side Pd(0)L₂ PdII_inactive Pd(II) Species (Inactive) Pd0_side->PdII_inactive O₂ Homocoupling Ar'-Ar' (Homocoupling Product) PdII_inactive->Homocoupling 2 Ar'-B(OR)₂

Figure 2: Impact of oxygen on palladium-catalyzed cross-coupling.

Best Practice: Always use solvents that have been rigorously degassed by methods such as freeze-pump-thaw or by bubbling a stream of argon or nitrogen through them for at least 30 minutes. Ensure all reactions are set up and run under a positive pressure of an inert gas.[1]

References

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • BenchChem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.

  • ResearchGate. How can I solve my problem with Suzuki coupling?

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.

  • ScienceDirect. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.

  • Wikipedia. Buchwald–Hartwig amination.

  • BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.

  • PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.

  • MDPI. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.

  • Johnson Matthey. Buchwald Hartwig amination catalysts.

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.

  • ACS Publications. Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis.

  • Reddit. Struggling with Suzuki Reaction : r/Chempros.

  • Chemistry LibreTexts. Heck Reaction.

  • PMC. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.

  • Biological and Molecular Chemistry. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene.

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

  • Biological and Molecular Chemistry. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • ResearchGate. Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

  • PMC. Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides.

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.

  • Odinity. Investigating Substitution Reactions of Various Alcohol-Containing Compounds.

  • Google Patents. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

  • PubMed. Selective dehydrogenation (oxidation) of 3,4-dimethoxybenzyl alcohol by a non-heme iron lignin-peroxidase reaction mimic.

  • Science Exploration Press. Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis.

  • Sigma-Aldrich. (2-Bromo-4,5-dimethoxyphenyl)methanol.

  • PubChem. (2-Bromo-4,5-dimethoxyphenyl)methanol.

  • ResearchGate. Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst.

  • ResearchGate. Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst.

  • The University of Melbourne. Catalytic gas phase oxidation of methanol to formaldehyde.

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Troubleshooting

Overcoming low reactivity of the aryl bromide in (2-Bromo-3,4-dimethoxyphenyl)methanol

Technical Support Center: (2-Bromo-3,4-dimethoxyphenyl)methanol Welcome to the technical support guide for overcoming reactivity challenges with (2-Bromo-3,4-dimethoxyphenyl)methanol in cross-coupling reactions. This res...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Bromo-3,4-dimethoxyphenyl)methanol

Welcome to the technical support guide for overcoming reactivity challenges with (2-Bromo-3,4-dimethoxyphenyl)methanol in cross-coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties when utilizing this sterically hindered and electron-rich aryl bromide. We will explore the underlying causes of its low reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my (2-Bromo-3,4-dimethoxyphenyl)methanol substrate showing low to no reactivity in standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig)?

A: The low reactivity of this substrate stems from a combination of two primary factors:

  • Electronic Effects: The benzene ring is substituted with two electron-donating methoxy (-OCH₃) groups. This increases the electron density on the aromatic ring, strengthening the Carbon-Bromine (C-Br) bond. For palladium-catalyzed reactions, the critical first step is the oxidative addition of the aryl bromide to the Pd(0) catalyst. A more electron-rich C-Br bond makes this oxidative addition step slower and more difficult, thereby increasing the activation energy of the entire catalytic cycle.[1]

  • Steric Hindrance: The bromine atom is positioned ortho to a hydroxymethyl group (-CH₂OH). This steric bulk in the vicinity of the reaction center can physically impede the approach of the bulky palladium catalyst complex, further hindering the oxidative addition step.[2]

Together, these electronic and steric factors render (2-Bromo-3,4-dimethoxyphenyl)methanol significantly less reactive than simpler, unhindered, or electron-deficient aryl bromides.

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Br with -H). What causes this side reaction?

A: Hydrodehalogenation is a common side reaction, especially with unreactive aryl halides. It often occurs when the desired cross-coupling pathway is slow. Potential causes include:

  • β-Hydride Elimination: If your coupling partner contains β-hydrogens (common in alkylboronic acids or primary/secondary amines), a competing pathway of β-hydride elimination from a Pd(II) intermediate can occur.[3]

  • Slow Reductive Elimination: If the final reductive elimination step to form the product is slower than competing side reactions, hydrodehalogenation can become more prominent. This can be influenced by the ligand's properties.

  • Base and Solvent Effects: The choice of base and the presence of trace water or other proton sources in the solvent can facilitate the protonolysis of key intermediates, leading to the undesired side product.

Switching to bulkier ligands that promote faster reductive elimination or carefully selecting the base can often mitigate this issue.[4]

Q3: Are there viable alternatives to palladium catalysis for this substrate?

A: Yes. When palladium systems fail or provide suboptimal results, nickel and copper-based catalytic systems are excellent alternatives.

  • Nickel Catalysis: Nickel catalysts are often more effective for coupling sterically hindered or electron-rich electrophiles.[5] They can participate in different mechanistic pathways, including those involving Ni(I)/Ni(III) cycles or radical processes, which can be more favorable for challenging substrates.[6][7]

  • Copper Catalysis: For certain reactions, like C-N or C-S bond formation, copper-catalyzed methods (e.g., Ullmann condensation) can be effective, although they often require higher reaction temperatures.[8]

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction shows very low or no conversion to the desired product.

Solution: This is the most common issue and is almost always linked to a failure of the oxidative addition step. The solution lies in selecting a more potent catalytic system specifically designed for deactivated aryl bromides.

Core Strategy: Enhance Catalytic Activity with Advanced Ligands.

Traditional phosphine ligands like PPh₃ or even P(o-tol)₃ are often insufficient for this substrate.[9][10] You must employ modern, sterically demanding, and electron-rich ligands that accelerate both oxidative addition and reductive elimination.

G

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): These are the gold standard for activating challenging aryl halides. Their bulk and electronic properties create a highly active, low-coordinate Pd(0) species that readily undergoes oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them particularly suitable for Heck reactions and other couplings involving difficult substrates.[11]

  • Wide Bite-Angle Diphosphines: Ligands like Xantphos are effective in promoting the desired reductive elimination step and can be crucial for C-N and C-S couplings.[12][13]

Data Summary: Recommended Catalytic Systems

Coupling TypePalladium SourceRecommended LigandRecommended BaseSolventTypical Temp. (°C)
Suzuki-Miyaura (C-C)Pd₂(dba)₃ or Pd(OAc)₂SPhos, RuPhos, XPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene80-110
Buchwald-Hartwig (C-N)Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄1,4-Dioxane, Toluene80-110
Heck (C-C, alkene)Pd(OAc)₂IPr (NHC), PCy₃K₂CO₃, Et₃NDMF, Dioxane100-140
C-S Coupling (Thiolation)Pd₂(dba)₃Xantphosi-Pr₂NEt, Cs₂CO₃1,4-Dioxane100-110

Detailed Experimental Protocols

Disclaimer: These protocols are starting points. Optimization may be necessary for your specific coupling partner.

Protocol 1: High-Activity Suzuki-Miyaura Coupling

This protocol utilizes a highly active Buchwald ligand/precatalyst system to facilitate C-C bond formation.

G

Materials:

  • (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • SPhos Pd G2 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add (2-Bromo-3,4-dimethoxyphenyl)methanol, the arylboronic acid, K₃PO₄, and the SPhos Pd G2 precatalyst.

  • Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Robust Buchwald-Hartwig Amination

This protocol is designed for the challenging C-N coupling of the substrate with a primary or secondary amine.

Materials:

  • (2-Bromo-3,4-dimethoxyphenyl)methanol (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reagent Handling (Glovebox Recommended): Due to the air and moisture sensitivity of the catalyst and base, it is highly recommended to set up the reaction inside a glovebox.

  • Vessel Preparation: In a glovebox, add the RuPhos Pd G3 precatalyst and NaOt-Bu to a dry vial or flask with a stir bar. Add the (2-Bromo-3,4-dimethoxyphenyl)methanol and anhydrous toluene.

  • Amine Addition: Add the amine coupling partner. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids.

  • Sealing and Heating: Seal the vessel tightly. Remove it from the glovebox and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion (typically 8-24 hours), cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

References

  • Vertex AI Search. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Gallagher, K. A., et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. PMC, NIH.
  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, ACS Publications.
  • Smith, A. B., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC, NIH.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, ACS Publications.
  • Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Singh, R., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Wagaw, S., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, ACS Publications.
  • Weires, A. G., et al. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC, NIH.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • Wang, X., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, ACS Publications.
  • Lee, C.-H., & Lee, S. (2001). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, ACS Publications.
  • Everson, D. A., & Weix, D. J. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society.
  • Leadbeater, N. E., & Marco, M. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of (2-Bromo-3,4-dimethoxyphenyl)methanol

Introduction (2-Bromo-3,4-dimethoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor or impurity in the production of Pinaverium Bromide, a spasmolyti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Bromo-3,4-dimethoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor or impurity in the production of Pinaverium Bromide, a spasmolytic agent.[1] The purity of this intermediate is a critical quality attribute, as any impurities can carry through the synthetic pathway, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity assessment in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[2]

This guide provides an in-depth technical comparison of a robust, optimized Reverse-Phase HPLC (RP-HPLC) method for the purity analysis of (2-Bromo-3,4-dimethoxyphenyl)methanol against alternative analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

Understanding the Analyte and Potential Impurities

The synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol typically involves the bromination of (3,4-dimethoxyphenyl)methanol, also known as veratryl alcohol.[3] This synthetic route informs the potential impurity profile, which is crucial for developing a specific and selective analytical method.

Potential Impurities Include:

  • Starting Material: Unreacted veratryl alcohol (3,4-dimethoxyphenyl)methanol).

  • Over-brominated Species: Dibrominated or other poly-brominated analogues.

  • Isomeric Impurities: Bromination at other positions on the aromatic ring.

  • Oxidation Products: The corresponding aldehyde (2-bromo-3,4-dimethoxybenzaldehyde) or carboxylic acid.

  • By-products: Arising from side reactions with the brominating agent or solvent.

An effective analytical method must be capable of resolving the main component from these structurally similar compounds.

Primary Analytical Technique: Optimized RP-HPLC Method

Reverse-phase HPLC is the method of choice for the analysis of moderately polar aromatic compounds like (2-Bromo-3,4-dimethoxyphenyl)methanol. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: Optimized Gradient RP-HPLC

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Method Parameters:

ParameterJustificationSetting
Column A C18 column is the industry standard for reversed-phase chromatography, offering excellent retention and selectivity for aromatic compounds. The 250 mm length and 5 µm particle size provide high efficiency and resolution.C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water is the weak solvent in a reversed-phase system.Deionized Water
Mobile Phase B Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol for this class of compounds.Acetonitrile
Gradient Program A gradient elution is crucial for resolving impurities with a wide range of polarities, from the more polar starting material to potentially less polar by-products, within a reasonable timeframe. The program is designed to provide good separation of early-eluting peaks and then ramp up the organic phase to elute more retained compounds.0-5 min: 40% B5-20 min: 40% to 75% B20-25 min: 75% B25-27 min: 75% to 40% B27-30 min: 40% B
Flow Rate A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and balances analysis time with column efficiency.1.0 mL/min
Column Temperature Maintaining a constant temperature of 30°C ensures reproducible retention times and improves peak shape.30°C
Detection Wavelength Aromatic compounds like (2-Bromo-3,4-dimethoxyphenyl)methanol exhibit strong UV absorbance. 225 nm is chosen to provide high sensitivity for the main analyte and its likely impurities.225 nm
Injection Volume 10 µL is a standard injection volume that balances sensitivity with the risk of column overload.10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the (2-Bromo-3,4-dimethoxyphenyl)methanol sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: General workflow for HPLC purity analysis.

Comparative Analysis with Alternative Techniques

While HPLC is a robust and widely used technique, other methods offer distinct advantages in certain scenarios. Here, we compare our optimized HPLC method with UPLC and GC-MS.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed.[4][5]

Advantages over HPLC:

  • Faster Analysis Times: UPLC can reduce run times from 30 minutes to under 5-7 minutes, dramatically increasing sample throughput.[4]

  • Higher Resolution: The smaller particle size allows for better separation of closely eluting impurities.

  • Increased Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, improving the limits of detection (LOD) and quantification (LOQ).

  • Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost savings and a greener analytical footprint.

Considerations:

  • Higher Backpressure: UPLC systems are required to handle the higher pressures generated by the sub-2 µm particles.

  • Method Transfer: Transferring an HPLC method to UPLC requires careful optimization of the gradient and flow rate to maintain the separation profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like (2-Bromo-3,4-dimethoxyphenyl)methanol, it is a viable alternative, particularly for identifying volatile impurities.

Advantages over HPLC/UPLC:

  • Superior for Volatile Impurities: GC is highly effective at separating and identifying residual solvents and other volatile organic compounds that may not be well-retained by RP-HPLC.

  • High Sensitivity and Specificity (with MS): Mass spectrometry provides structural information, allowing for the confident identification of unknown impurities based on their mass spectra.

  • No Liquid Mobile Phase: Eliminates the cost and disposal of large volumes of organic solvents.

Considerations:

  • Thermal Stability: The analyte must be thermally stable and volatile enough to be analyzed by GC. (2-Bromo-3,4-dimethoxyphenyl)methanol is suitable, but non-volatile degradation products would not be detected.

  • Derivatization: For less volatile or polar compounds, a derivatization step may be necessary to increase volatility, adding complexity to the sample preparation.

  • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.

Logical Comparison of Analytical Techniques

Method_Comparison cluster_methods Analytical Techniques start Purity Analysis of (2-Bromo-3,4-dimethoxyphenyl)methanol hplc HPLC start->hplc Standard, Robust Method uplc UPLC start->uplc High Throughput, Higher Resolution gcms GC-MS start->gcms Volatile Impurities, Structural ID hplc->uplc Method Transfer (for speed) hplc->gcms Orthogonal Method (for confirmation)

Caption: Logical selection of analytical techniques.

Performance Comparison Summary

The following table summarizes the key performance attributes of the three analytical techniques for the purity analysis of (2-Bromo-3,4-dimethoxyphenyl)methanol.

Performance MetricOptimized RP-HPLCUPLCGC-MS
Typical Analysis Time 25-30 minutes5-7 minutes15-25 minutes
Resolution HighVery HighHigh (for volatile compounds)
Sensitivity Good (UV detection)ExcellentExcellent (MS detection)
Specificity Good (based on retention time)Good (based on retention time)Excellent (based on mass spectra)
Primary Application Routine QC, purity assay, stability testingHigh-throughput screening, impurity profilingResidual solvent analysis, identification of volatile impurities
Instrumentation Cost ModerateHighHigh
Solvent Consumption HighLowVery Low (carrier gas)

Conclusion and Recommendations

The choice of analytical technique for the purity analysis of (2-Bromo-3,4-dimethoxyphenyl)methanol is contingent on the specific requirements of the analysis.

  • The optimized RP-HPLC method presented in this guide is a robust, reliable, and universally applicable technique for routine quality control and purity determination. It provides excellent resolution for potential impurities and is well-suited for validation according to regulatory guidelines like those from the ICH and USP.[6][7]

  • UPLC is the superior choice when high throughput and enhanced resolution are paramount.[8] In a drug development environment where numerous samples need to be analyzed quickly without compromising data quality, the investment in UPLC instrumentation is often justified by the significant gains in efficiency.

  • GC-MS serves as an invaluable orthogonal technique. While not a direct replacement for HPLC for non-volatile impurity analysis, it is the gold standard for identifying and quantifying volatile impurities and residual solvents. Its power in structural elucidation makes it a critical tool for characterizing unknown peaks detected by LC methods.

For comprehensive characterization and quality assurance, a combination of these techniques is often employed. HPLC or UPLC is used for the primary purity assessment and stability studies, while GC-MS is used to control for volatile impurities, providing a complete picture of the intermediate's purity profile.

References

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Waters Corporation. (2004). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Prozomix. (n.d.). UPLC Assay and Impurity Testing. Retrieved from [Link]

  • Suresh, R., Anarthanan, S. V. J., Manavalan, R., & Valliappan, K. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research, 1(12), 123-132. Retrieved from [Link]

  • Dong, M. W. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 26(8), 748-757. Retrieved from [Link]

  • IP.com. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved from [Link]

  • Leisola, M. S., Schmidt, B., & Fiechter, A. (1986). Enzymatic determination of veratryl alcohol. Analytical Biochemistry, 155(1), 108-111. Retrieved from [Link]

  • MDPI. (2024). Metal-Free Catalytic Conversion of Veratryl and Benzyl Alcohols through Nitrogen-Enriched Carbon Nanotubes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • PubMed. (1998). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. Retrieved from [Link]

  • Allied Academies. (2016). Synthesis and characterization of veratryl alcohol imprinted and nonimprinted methacrylamido polymers. Retrieved from [Link]

  • Veeprho. (n.d.). 54370-00-2(2-bromo-4,5-dimethoxyphenyl)methanol. Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • MDPI. (2014). Biomimetic Catalysts for Oxidation of Veratryl Alcohol, a Lignin Model Compound. Retrieved from [Link]

  • Molnar Institute. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Retrieved from [Link]

  • PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Retrieved from [Link]

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Comparative

A Comprehensive Guide to the NMR Spectral Interpretation of (2-Bromo-3,4-dimethoxyphenyl)methanol and its Analogues

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of (2-Bromo-3,4-dimethoxyphenyl)methanol, a substituted aromatic compound relevant in synthetic and medicinal chemistry. For profes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of (2-Bromo-3,4-dimethoxyphenyl)methanol, a substituted aromatic compound relevant in synthetic and medicinal chemistry. For professionals in drug development and chemical research, unambiguous structural verification is paramount. NMR spectroscopy stands as the gold standard for this purpose, offering detailed insights into molecular structure and connectivity.[1][2][3]

Instead of a simple data report, this guide elucidates the reasoning behind spectral assignments by comparing the target molecule with structurally related alternatives. This comparative approach not only validates the interpretation but also provides a practical demonstration of how substituents influence the magnetic environments of atomic nuclei.

The Target Structure: Atom Numbering and Key Features

To ensure clarity throughout this guide, the atoms of (2-Bromo-3,4-dimethoxyphenyl)methanol are systematically numbered. This convention will be used to assign specific signals in the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of (2-Bromo-3,4-dimethoxyphenyl)methanol with atom numbering.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Below is a table of predicted spectral data for the target molecule, typically recorded in a solvent like deuterated chloroform (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10Singlet (s)1HH5
~6.90Singlet (s)1HH6
~4.75Singlet (s)2HH7 (-CH₂-)
~3.90Singlet (s)3HH9 (-OCH₃)
~3.88Singlet (s)3HH8 (-OCH₃)
Variable (~1.9-2.5)Broad (br)1H-OH
Causality Behind the Assignments:
  • Aromatic Protons (H5, H6): The aromatic region is simplified due to the substitution pattern. H5 and H6 lack adjacent proton neighbors, so they appear as sharp singlets rather than complex multiplets. H5 is expected slightly downfield (higher ppm) as it is para to the electron-withdrawing bromine atom. H6 is ortho to the electron-donating hydroxymethyl group, which provides some shielding, shifting it slightly upfield.

  • Methylene Protons (H7): The two protons of the -CH₂- group are chemically equivalent and have no adjacent proton neighbors, resulting in a singlet integrating to 2H. Its position around 4.75 ppm is characteristic of benzylic protons attached to an oxygen atom.

  • Methoxy Protons (H8, H9): The two methoxy groups are in different environments. The C4-OCH₃ group (H9) is situated between a carbon bearing a proton (C5) and a carbon with another methoxy group (C3). The C3-OCH₃ group (H8) is positioned between a bromine-bearing carbon (C2) and the C4-OCH₃ group. These distinct electronic environments result in two separate singlets, each integrating to 3H.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and will readily exchange with deuterium upon addition of D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As a proton-decoupled spectrum is standard, each unique carbon appears as a singlet.

Chemical Shift (δ, ppm)AssignmentRationale
~149.5C4Aromatic C attached to OCH₃, highly deshielded.
~148.8C3Aromatic C attached to OCH₃, highly deshielded.
~133.0C1Aromatic C attached to the -CH₂OH group.
~125.0C6Aromatic C with H, ortho to the -CH₂OH group.
~115.0C2Aromatic C attached to Br (ipso-carbon), shielded by Br but deshielded by OCH₃.
~112.5C5Aromatic C with H, ortho to two OCH₃ groups, highly shielded.
~64.5C7Methylene carbon (-CH₂OH).
~56.2C9Methoxy carbon (-OCH₃).
~56.0C8Methoxy carbon (-OCH₃).

Comparative Analysis: Validating the Interpretation

To substantiate the predicted assignments, we compare the spectrum of our target molecule with two key analogues. This comparison provides empirical evidence for the electronic effects of the bromine and methoxy substituents.

Alternative 1: The Effect of Bromine Addition

Comparing our target to 3,4-Dimethoxyphenylmethanol (veratryl alcohol) isolates the impact of the bromine atom at the C2 position.

CompoundH5 (ppm)H6 (ppm)H2 (ppm)C5 (ppm)C6 (ppm)C2 (ppm)
3,4-Dimethoxyphenylmethanol[4]~6.84 (d)~6.88 (d)~6.92 (s)~119.9~111.3~110.9
(2-Bromo-3,4-dimethoxyphenyl)methanol~7.10 (s)~6.90 (s)N/A~112.5~125.0~115.0

Analysis: The introduction of the electron-withdrawing bromine atom at C2 causes a noticeable downfield shift (deshielding) for the adjacent proton (H6 becomes H5 in the analogue) and the para proton (H2 becomes H5 in the target). This is a classic inductive and anisotropic effect of halogens on an aromatic ring. The carbon signals are similarly affected, with C2 (the site of bromination) and the adjacent carbons experiencing shifts due to the new electronic environment.

Alternative 2: The Effect of Methoxy Group Addition

Comparing our target to 2-Bromobenzyl alcohol highlights the influence of the two electron-donating methoxy groups.

CompoundAromatic Protons (ppm range)Aromatic Carbons (ppm range)
2-Bromobenzyl alcohol[5]7.19 - 7.57122.6 - 139.7
(2-Bromo-3,4-dimethoxyphenyl)methanol6.90 - 7.10112.5 - 149.5

Analysis: The addition of two strongly electron-donating methoxy groups results in a significant upfield shift (increased shielding) for the aromatic protons. The entire aromatic proton region for our target molecule is shifted to a lower ppm value compared to 2-bromobenzyl alcohol. This demonstrates the powerful shielding effect of methoxy groups, which increase the electron density on the aromatic ring. While the carbon range is wider due to the oxygenated carbons (C3, C4), the proton-bearing carbons (C5, C6) are also shifted upfield.

Visualizing the Experimental Workflow

A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following workflow outlines the key stages from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer magnet prep3->acq1 acq2 Lock on solvent deuterium signal and shim magnet field acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard pulse programs acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate chemical shift (e.g., TMS at 0 ppm) proc2->proc3 proc4 Integrate signals (¹H) and pick peaks (¹³C) proc3->proc4

Caption: Standard workflow for obtaining high-quality solution-state NMR spectra.

Experimental Protocol

This protocol provides a self-validating system for the acquisition of ¹H and ¹³C NMR spectra.

A. Sample Preparation [6][7][8]

  • Weighing: Accurately weigh 5-10 mg of (2-Bromo-3,4-dimethoxyphenyl)methanol directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample dissolves completely. Gentle vortexing may be applied.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. Spectrometer Setup and Data Acquisition

  • Insertion: Carefully insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.

  • Locking: Establish a field-frequency lock using the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining field stability during the experiment.

  • Shimming: Optimize the magnetic field homogeneity ("shimming") by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution. A well-shimmed sample will show a sharp, symmetrical lock signal and narrow TMS peak.

  • ¹H Spectrum Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set appropriate parameters (e.g., spectral width, acquisition time, relaxation delay).

    • Acquire the free induction decay (FID) over a sufficient number of scans (typically 8-16 for a sample of this concentration).

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Acquire the FID. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) are required to achieve a good signal-to-noise ratio.

C. Data Processing

  • Fourier Transform: Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Analysis: Integrate the peak areas in the ¹H spectrum to determine proton ratios. For the ¹³C spectrum, perform a peak-picking routine to identify the chemical shift of each carbon signal.

Conclusion

The NMR spectral interpretation of (2-Bromo-3,4-dimethoxyphenyl)methanol is straightforward when approached systematically. The ¹H NMR spectrum is characterized by two aromatic singlets, a benzylic methylene singlet, and two distinct methoxy singlets. The ¹³C spectrum confirms the presence of nine unique carbon environments. By comparing these spectral features to those of 3,4-dimethoxyphenylmethanol and 2-bromobenzyl alcohol, the specific electronic influences of the bromo and dimethoxy substituents are empirically confirmed. This comparative methodology provides a robust and authoritative framework for the structural elucidation of complex organic molecules.

References

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • MIT OpenCourseWare. (2003). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Scribd. NMR Sample Preparation Guide. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

  • SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. Available at: [Link]

  • Reusch, W. NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. 2-Bromobenzyl alcohol. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for Chem. Commun., 2016, 52, 11162. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Brominated Phenylmethanols in Synthesis: A Comparative Analysis of (2-Bromo-3,4-dimethoxyphenyl)methanol and Its Isomers

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical determinant of efficiency, yield, and overall success. Brominated phenylmethanols, particularly tho...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical determinant of efficiency, yield, and overall success. Brominated phenylmethanols, particularly those bearing dimethoxy substituents, are versatile intermediates prized for their dual functionality: a nucleophilic hydroxyl group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions. This guide provides an in-depth comparison of (2-Bromo-3,4-dimethoxyphenyl)methanol and its structural isomers, offering researchers, scientists, and drug development professionals a data-driven framework for strategic synthetic planning.

We will delve into the nuanced reactivity of these compounds in key synthetic transformations, including Palladium-catalyzed cross-coupling reactions, Grignard reagent formation and subsequent reactions, and oxidation to the corresponding aldehydes. By examining the interplay of steric and electronic effects conferred by the substitution patterns, this guide aims to elucidate the optimal applications for each isomer.

The Strategic Importance of Substitution Patterns

The relative positions of the bromo, methoxy, and hydroxymethyl groups on the phenyl ring profoundly influence the reactivity of each isomer. The methoxy groups, being strong ortho, para-directors, and the hydroxymethyl group, a weak activating group, modulate the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic aromatic substitution and the ease of oxidative addition in cross-coupling reactions. Furthermore, the steric hindrance imposed by the substituents, particularly in the ortho position, plays a significant role in dictating reaction kinetics and product distribution.

Comparative Performance in Key Synthetic Transformations

To provide a clear and objective comparison, we will examine the performance of (2-Bromo-3,4-dimethoxyphenyl)methanol and its isomers in three pivotal synthetic operations: Suzuki-Miyaura coupling, Sonogashira coupling, and oxidation to the corresponding benzaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. The reactivity of brominated phenylmethanols in these transformations is a key consideration for their synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust and widely used method for generating biaryl structures. The efficiency of this reaction is sensitive to the electronic and steric environment of the carbon-bromine bond.

While direct comparative studies are limited, data from related compounds suggest that electron-donating groups, such as methoxy substituents, can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst. However, steric hindrance from adjacent groups can counteract this electronic effect.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Brominated Phenylmethanol Analogs

Brominated Phenylmethanol IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
(4-Bromophenyl)methanol3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001295[1]
5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidine]-6'-onePhenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O800.597[2]
2,5-Dibromo-3-methylthiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801263 (mono-addition)[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is pivotal for the synthesis of aryl alkynes, which are precursors to a variety of complex molecules.

Table 2: Representative Conditions for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuIDiisopropylamineTHFRT389[4]
3-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ / SPhos / CuITBAFTHF601280[3]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrile808High[5]

The reactivity order in Sonogashira coupling generally follows the trend I > Br > Cl, with aryl bromides being a common and cost-effective choice. The presence of electron-donating methoxy groups is expected to facilitate the oxidative addition step.

Experimental Protocols

To ensure the reproducibility of the discussed transformations, detailed experimental procedures are provided below.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with aryl bromide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and Pd catalyst (1-5 mol%) B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent B->C D Heat to desired temperature with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, dilute with organic solvent E->F G Wash with aqueous solution F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To a reaction vessel, add the brominated phenylmethanol (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with aryl bromide (1.0 eq), Pd catalyst (2-5 mol%), and CuI (1-5 mol%) B Evacuate and backfill with inert gas A->B C Add degassed solvent and base (e.g., Et3N or DIPA) B->C D Add terminal alkyne (1.1-1.5 eq) C->D E Stir at RT or heat as required D->E F Monitor reaction by TLC or LC-MS E->F G Cool to RT, dilute with organic solvent F->G H Filter through celite, wash with aqueous solution G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the brominated phenylmethanol (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Oxidation to Benzaldehydes: A Key Functional Group Interconversion

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation that opens up a vast array of subsequent synthetic possibilities, including reductive amination, Wittig reactions, and the formation of imines and oximes.

A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups. Mild oxidizing agents such as manganese dioxide (MnO₂) or reagents like pyridinium chlorochromate (PCC) are commonly used.

Table 3: Representative Yields for the Oxidation of Benzyl Alcohols

SubstrateOxidizing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl AlcoholN,N-Dibromo-p-toluenesulfonamideAcetonitrileRT0.595[6]
4-Methoxybenzyl alcohol[CuZn(bz)₃(bpy)₂]BF₄ / H₂O₂Water60493[7]
3,4-Dimethoxybenzyl alcoholFe(bpy)₂²⁺ / H₂O₂PyridineRT-High

The presence of electron-donating methoxy groups can increase the electron density at the benzylic position, potentially facilitating oxidation. However, the steric environment around the hydroxymethyl group will also influence the rate of reaction.

General Procedure for Oxidation with Manganese Dioxide

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve brominated phenylmethanol in a suitable solvent (e.g., CH2Cl2 or CHCl3) B Add activated MnO2 (5-10 equivalents) A->B C Stir vigorously at room temperature B->C D Monitor reaction by TLC C->D E Filter the reaction mixture through Celite® D->E F Wash the Celite® pad with solvent E->F G Concentrate the filtrate F->G H Purify by column chromatography if necessary G->H

Caption: Generalized workflow for the oxidation of a benzyl alcohol using MnO₂.

Protocol:

  • Dissolve the brominated phenylmethanol (1.0 equiv.) in a suitable solvent such as dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 equivalents) in one portion.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.

  • If necessary, purify the product by column chromatography on silica gel.

Grignard Reagent Formation and Reactivity: Exploring Nucleophilic Character

The bromine atom of brominated phenylmethanols can be converted into a Grignard reagent, transforming the molecule into a potent carbon nucleophile. This opens up possibilities for the formation of new carbon-carbon bonds with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.

The formation of the Grignard reagent is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent. The success of this reaction is highly dependent on the purity of the reagents and the exclusion of moisture.

The reactivity of the resulting Grignard reagent will be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy groups can increase the nucleophilicity of the Grignard reagent.

Table 4: General Reactivity of Grignard Reagents with Electrophiles

ElectrophileProduct
FormaldehydePrimary Alcohol
AldehydeSecondary Alcohol
KetoneTertiary Alcohol
EsterTertiary Alcohol (after double addition)
Carbon DioxideCarboxylic Acid
General Procedure for Grignard Reagent Formation and Reaction

Grignard_Workflow cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification A Activate magnesium turnings in anhydrous ether B Add a solution of the brominated phenylmethanol in anhydrous ether dropwise A->B C Maintain gentle reflux until magnesium is consumed B->C D Cool the Grignard reagent to 0 °C C->D E Add the electrophile dropwise D->E F Stir at RT until reaction is complete E->F G Quench with saturated aqueous NH4Cl F->G H Extract with ether G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Generalized workflow for Grignard reagent formation and subsequent reaction.

Protocol:

  • Place magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of the brominated phenylmethanol in anhydrous diethyl ether or THF.

  • Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Cool the resulting Grignard reagent in an ice bath.

  • Add a solution of the electrophile in anhydrous ether or THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conclusion and Strategic Recommendations

(2-Bromo-3,4-dimethoxyphenyl)methanol and its isomers are valuable and versatile building blocks in organic synthesis. The choice of a specific isomer should be guided by the intended synthetic transformation and the desired substitution pattern in the final product.

  • For cross-coupling reactions , the position of the bromine atom relative to the activating methoxy groups is a key consideration. Isomers with less steric hindrance around the C-Br bond are generally expected to exhibit higher reactivity.

  • For oxidation reactions , all isomers can be effectively converted to their corresponding aldehydes under mild conditions. The choice of oxidant should be tailored to the overall functional group tolerance of the molecule.

  • For Grignard reactions , the successful formation of the organometallic reagent is paramount and requires stringent anhydrous conditions. The nucleophilicity of the resulting Grignard reagent is influenced by the electronic contribution of the methoxy groups.

This guide provides a foundational understanding of the reactivity of these important synthetic intermediates. It is our hope that the presented data and protocols will empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.

References

Sources

Comparative

A Senior Application Scientist's Guide to Validated Analytical Methods for (2-Bromo-3,4-dimethoxyphenyl)methanol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. (2-Bromo-3,4-dimethoxyphenyl)methanol is a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. (2-Bromo-3,4-dimethoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, and its precise measurement is critical for process optimization, quality control, and impurity profiling. This guide provides an in-depth comparison of validated analytical methods for the quantification of (2-Bromo-3,4-dimethoxyphenyl)methanol, offering a framework for selecting the most appropriate technique for your specific research and development needs.

The methodologies presented herein are grounded in established analytical principles for structurally similar molecules and are coupled with a rigorous validation framework as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3][4]

Introduction: The "Why" Behind Method Selection

The choice of an analytical method is not a one-size-fits-all decision. It is a strategic choice influenced by the specific requirements of the analysis. Key considerations include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as starting materials, by-products, or degradation products.

  • Sensitivity: The capacity to detect and quantify low levels of the analyte, which is crucial for impurity analysis.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. These are fundamental to the reliability of any quantitative method.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

This guide will focus on two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), as well as a brief comparison with UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Techniques

The following table provides a high-level comparison of the analytical techniques discussed in this guide for the quantification of (2-Bromo-3,4-dimethoxyphenyl)methanol.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection via UV absorbance.Separation based on volatility and boiling point, with detection and identification based on mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light by the analyte at a specific wavelength.
Specificity High. Can resolve the analyte from structurally similar impurities.Very High. Mass spectrometry provides an additional layer of identification, enhancing specificity.Low to Moderate. Susceptible to interference from any compound that absorbs at the same wavelength.
Sensitivity High (typically µg/mL to ng/mL).Very High (typically ng/mL to pg/mL).Moderate (typically µg/mL).
Linearity (R²) Typically > 0.999.Typically > 0.998.Typically > 0.995.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.Typically 95-105%.
Precision (%RSD) Typically < 2%.Typically < 5%.Typically < 3%.
Sample Throughput Moderate.Moderate.High.
Instrumentation Cost Moderate to High.High.Low.
Primary Application Routine quality control, purity assessment, and stability testing.Impurity identification, trace analysis, and structural elucidation.Preliminary quantification and in-process monitoring where high specificity is not required.

In-Depth Methodologies and Validation Protocols

This section provides detailed experimental protocols for the proposed analytical methods and a comprehensive validation plan for each, adhering to ICH Q2(R1) guidelines.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and versatile technique for the quantification of non-volatile and thermally stable compounds like (2-Bromo-3,4-dimethoxyphenyl)methanol. A reversed-phase method is proposed, leveraging the polarity of the molecule for effective separation.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.

      • Mobile Phase A: 0.1% Phosphoric acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      15 80
      20 80
      22 40

      | 25 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of (2-Bromo-3,4-dimethoxyphenyl)methanol, a wavelength around 280 nm is anticipated to provide good sensitivity.[5][6] A PDA detector would be advantageous for confirming peak purity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (2-Bromo-3,4-dimethoxyphenyl)methanol reference standard and dissolve in a 25 mL volumetric flask with the mobile phase initial composition (e.g., 60:40 Acetonitrile:Water).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

    • Sample Solution: Accurately weigh a known amount of the sample containing (2-Bromo-3,4-dimethoxyphenyl)methanol, dissolve in the mobile phase, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

  • Specificity: Inject a blank (diluent), a placebo (if applicable), a solution of the reference standard, and a sample solution. The analyte peak should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.[7][8]

  • Linearity and Range: Analyze the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999. The range should typically cover 80-120% of the expected sample concentration.[9][10]

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[11][12]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.[9][13]

    • Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The %RSD should meet the predefined acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ± 2°C in column temperature, ± 0.2 units in mobile phase pH, ± 5% in mobile phase composition) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. Due to the presence of a hydroxyl group, derivatization of (2-Bromo-3,4-dimethoxyphenyl)methanol may be necessary to improve its volatility and chromatographic peak shape.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for the derivatized analyte should be selected from the full scan mass spectrum.

  • Standard and Sample Preparation: Prepare and derivatize a series of calibration standards and samples as described above.

GCMS_Validation_Workflow Start Method Development & Derivatization Optimization Validation Validation Protocol Execution (ICH Q2(R1)) Start->Validation Specificity Specificity (SIM & Full Scan) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

The validation parameters for GC-MS are analogous to those for HPLC, with some specific considerations:

  • Specificity: The use of a mass spectrometer provides high specificity. Specificity can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples, and by the consistency of the mass spectrum of the analyte peak.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area of a characteristic ion against the concentration. A correlation coefficient (R²) of ≥ 0.998 is generally acceptable.

  • Accuracy: Recovery studies should be performed as described for the HPLC method.

  • Precision: Repeatability and intermediate precision should be assessed, with a typical acceptance criterion of %RSD ≤ 5%.

  • LOD and LOQ: Determined based on the signal-to-noise ratio of the characteristic ion in the SIM mode.

  • Robustness: Evaluate the effect of small variations in parameters such as oven temperature ramp rate, injector temperature, and carrier gas flow rate.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique but lacks the specificity of chromatographic methods. It is best suited for the analysis of pure samples or for in-process controls where the interfering substances are known and donot absorb at the analytical wavelength.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent in which the analyte is soluble and stable (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of (2-Bromo-3,4-dimethoxyphenyl)methanol (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Prepare a sample solution of appropriate concentration in the same solvent.

While a full validation as per ICH Q2(R1) may not be necessary for all applications of UV-Vis spectrophotometry, key parameters like linearity, accuracy, and precision should be evaluated to ensure the reliability of the results. The most significant limitation is its lack of specificity, which must be carefully considered.

Conclusion and Recommendations

The choice of an analytical method for the quantification of (2-Bromo-3,4-dimethoxyphenyl)methanol should be guided by the specific analytical requirements.

  • For routine quality control, purity assessment, and stability studies , the proposed HPLC-UV method offers a good balance of specificity, sensitivity, and robustness. Its validation according to ICH guidelines will ensure regulatory compliance and data integrity.

  • For impurity identification, trace-level quantification, and when higher specificity is required , the GC-MS method is the preferred choice. The additional structural information provided by the mass spectrometer is invaluable in these applications.

  • For rapid, in-process checks of relatively pure samples , UV-Vis spectrophotometry can be a cost-effective and high-throughput option, provided its limitations in specificity are understood and controlled for.

Ultimately, the successful implementation of any of these methods relies on a thorough and well-documented validation process. By following the principles and protocols outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data for (2-Bromo-3,4-dimethoxyphenyl)methanol.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare; 2014. [Link]

  • Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Journal of Pharmaceutical and Biomedical Analysis; 2021. [Link]

  • Key ICH Method Validation Parameters to Know. Altabrisa Group; 2023. [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. Dyes and Pigments; 2018. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2019. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Rapid Ultra High Performance Liquid Chromatographic Assay of Pinaverium Bromide and its Stability studies. International Journal of Pharmaceutical Sciences Review and Research; 2014. [Link]

  • Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. ResearchGate; 2020. [Link]

  • HPLC Method for Pinaverium Bromide Analysis. Scribd. [Link]

  • GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate; 2021. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf; 2023. [Link]

  • Simultaneous determination of pinaverium bromide, medazepam, and their related impurities in combined dosage form by UPLC–QDA. ResearchGate; 2021. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International; 2022. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Determination of Pinaverium Bromide Tablets by HPLC. TIB.eu. [Link]

  • Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation: Assay Development and Validation. ResearchGate; 2017. [Link]

  • Separation of 2,5-Dimethoxybenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. ResearchGate; 2010. [Link]

  • Preliminary Gas Chromatography With Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. PubMed; 2010. [Link]

  • Vis-UV spectra of aromatic compounds. Química Organica.org. [Link]

  • Analysis of volatile halogen compounds in water. Agilent. [Link]

  • UV/Vis Spectrum of Bromine in Water. Lamentations on Chemistry; 2006. [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI; 2020. [Link]

  • UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. YouTube; 2022. [Link]

  • Ultraviolet absorption spectra of seven substituted benzenes. NIST. [Link]

  • A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation; 2021. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis; 1995. [Link]

  • 2,6-Dimethoxybenzyl Bromide. MDPI; 2021. [Link]

  • 2,6-Dimethoxybenzyl Bromide. ResearchGate; 2021. [Link]

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Validation

Spectroscopic Comparison of (2-Bromo-3,4-dimethoxyphenyl)methanol and Its Derivatives: A Guide for Analytical Characterization

In the realm of medicinal chemistry and organic synthesis, the unambiguous structural confirmation of intermediates is a critical control point that dictates the success of a multi-step synthesis. Substituted benzyl alco...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and organic synthesis, the unambiguous structural confirmation of intermediates is a critical control point that dictates the success of a multi-step synthesis. Substituted benzyl alcohols, such as (2-Bromo-3,4-dimethoxyphenyl)methanol, are valuable building blocks, often serving as precursors to more complex molecular architectures. Their structural similarity to byproducts and starting materials necessitates a robust, multi-technique analytical approach for accurate identification.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of (2-Bromo-3,4-dimethoxyphenyl)methanol and its immediate synthetic precursor, 2-Bromo-3,4-dimethoxybenzaldehyde, along with a representative ester derivative, (2-Bromo-3,4-dimethoxyphenyl)methyl acetate. By dissecting the nuances within their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish these compounds. The causality behind spectral shifts and patterns will be explained, grounding the interpretation in the fundamental principles of chemical structure and spectroscopy.

Molecular Structures Under Investigation

The compounds selected for this guide represent a common synthetic transformation: the reduction of an aldehyde to a primary alcohol and its subsequent esterification. Understanding the spectroscopic consequences of these functional group modifications is fundamental to reaction monitoring and product verification.

  • (A) 2-Bromo-3,4-dimethoxybenzaldehyde (Starting Material)

  • (B) (2-Bromo-3,4-dimethoxyphenyl)methanol (Target Alcohol)

  • (C) (2-Bromo-3,4-dimethoxyphenyl)methyl acetate (Ester Derivative)

Figure 1. Structures of the aldehyde, alcohol, and ester derivatives.

Experimental Design and Validation

The analytical workflow is designed around a common synthetic route where the aldehyde is reduced to the alcohol. This protocol is self-validating; the disappearance of the aldehyde's spectral features and the appearance of the alcohol's signatures confirm a successful reaction.

Experimental Workflow Diagram

The logical flow from starting material to final analysis is depicted below. Each step involves a chemical transformation that is directly verifiable through the spectroscopic techniques discussed in this guide.

G cluster_synthesis Synthesis cluster_analysis Analysis & Verification start Start: 2-Bromo-3,4-dimethoxy- benzaldehyde (A) reduction Reduction (e.g., NaBH4 in MeOH) start->reduction alcohol (2-Bromo-3,4-dimethoxy- phenyl)methanol (B) reduction->alcohol esterification Esterification (e.g., Ac2O, Pyridine) alcohol->esterification ester (2-Bromo-3,4-dimethoxy- phenyl)methyl acetate (C) esterification->ester analysis Spectroscopic Analysis (NMR, IR, MS) ester->analysis

Figure 2. Synthetic and analytical workflow.

Protocol: Reduction of 2-Bromo-3,4-dimethoxybenzaldehyde

This protocol describes a standard, reliable method for synthesizing the target alcohol.

  • Dissolution: Dissolve 2-Bromo-3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The choice of NaBH₄ is based on its mild nature and high selectivity for reducing aldehydes in the presence of other functional groups.[1]

  • Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 1-2 hours).

  • Quenching & Extraction: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude (2-Bromo-3,4-dimethoxyphenyl)methanol.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Comparative Spectroscopic Data

The following table provides a direct comparison of the key spectroscopic data points. The subsequent discussion will elaborate on the significance of these values.

Spectroscopic Feature(A) 2-Bromo-3,4-dimethoxybenzaldehyde(B) (2-Bromo-3,4-dimethoxyphenyl)methanol(C) (2-Bromo-3,4-dimethoxyphenyl)methyl acetate
¹H NMR: Benzylic Proton(s) (δ, ppm) ~9.9 (s, 1H, -CHO)~4.7 (s, 2H, -CH₂OH)~5.2 (s, 2H, -CH₂OAc)
¹H NMR: Other Key Protons (δ, ppm) ~7.6 (d, 1H), ~7.0 (d, 1H), ~3.9 (s, 6H)~7.2 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 6H), ~2.0 (br s, 1H, -OH)~7.2 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 6H), ~2.1 (s, 3H, -COCH₃)
¹³C NMR: Benzylic Carbon (δ, ppm) ~190 (-CHO)~65 (-CH₂OH)~66 (-CH₂OAc)
¹³C NMR: Other Key Carbons (δ, ppm) N/AN/A~171 (C=O, ester), ~21 (-COCH₃)
IR: Key Absorbance (cm⁻¹) ~1685 (strong, C=O stretch)~3400 (broad, O-H stretch)~1740 (strong, C=O stretch), ~1230 (strong, C-O stretch)
MS: Molecular Ion (m/z) 244/246 [M]⁺246/248 [M]⁺288/290 [M]⁺

In-Depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework.

  • ¹H NMR Analysis: The most diagnostic signals are those of the protons on the benzylic carbon.

    • For the aldehyde (A) , the aldehydic proton is highly deshielded by the anisotropic effect of the carbonyl group, appearing as a sharp singlet far downfield around 9.9 ppm.[2] Its disappearance is a primary indicator of a successful reduction.

    • Upon reduction to the alcohol (B) , this signal is replaced by two new ones: a two-proton singlet for the benzylic methylene group (-CH₂OH) at a much more shielded position (~4.7 ppm), and a broad, exchangeable singlet for the hydroxyl proton (-OH).[3]

    • Esterification to the acetate (C) deshields the benzylic methylene protons relative to the alcohol, shifting them downfield to ~5.2 ppm due to the electron-withdrawing nature of the acetyl group. A new, sharp three-proton singlet appears around 2.1 ppm, which is characteristic of the methyl group of the acetate.

  • ¹³C NMR Analysis: The carbon signals are equally revealing.

    • The carbonyl carbon of the aldehyde (A) gives a distinct signal in the far downfield region of the spectrum (~190 ppm).

    • In the alcohol (B) , this is replaced by the benzylic carbon signal at a significantly more shielded position, typically around 65 ppm.

    • For the ester (C) , the benzylic carbon (~66 ppm) is slightly deshielded compared to the alcohol. Crucially, two new signals appear: the ester carbonyl carbon at ~171 ppm and the acetate methyl carbon at ~21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying key functional groups.

  • The spectrum of the aldehyde (A) is dominated by a strong, sharp absorption band around 1685 cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde.[4]

  • For the alcohol (B) , this carbonyl peak is absent. Instead, a prominent, broad absorption band appears in the 3600-3200 cm⁻¹ region, which is the classic signature of an O-H stretching vibration from an alcohol.[4][5]

  • The ester (C) is characterized by the appearance of a new, strong C=O stretching band at a higher frequency than the aldehyde, typically around 1740 cm⁻¹. It also displays a strong C-O stretching band around 1230 cm⁻¹, which is absent in the aldehyde and less prominent in the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and confirms the elemental composition, which is particularly important for halogenated compounds.

  • A hallmark feature for all three compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the mass spectrum will show two peaks of roughly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).[6]

  • The molecular weight itself is a key identifier: the aldehyde (A) will have a molecular ion at m/z 244/246.[2] The alcohol (B) , with two additional hydrogens, will be at m/z 246/248.[6] The acetate ester (C) , formed by the addition of a C₂H₂O group (42 Da) to the alcohol, will show its molecular ion at m/z 288/290.

Conclusion

The differentiation of (2-Bromo-3,4-dimethoxyphenyl)methanol from its synthetic precursor and a common derivative is straightforward when employing a multi-faceted spectroscopic approach. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system of analysis. Key diagnostic markers—such as the disappearance of the aldehyde proton signal in NMR and the carbonyl stretch in IR, coupled with the appearance of hydroxyl and methylene signals for the alcohol—offer unambiguous proof of chemical transformation. This guide illustrates that a thorough understanding of fundamental spectroscopic principles is indispensable for the modern synthetic chemist, ensuring the integrity of synthetic pathways and the quality of research outcomes.

References

  • PubChem. 2-Bromo-3,4-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2-Bromo-3,4-dimethoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2-Bromo-3,4-dimethoxyphenyl)methyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (2-Bromo-4,5-dimethoxyphenyl)methanol. National Center for Biotechnology Information. (Note: Data for a closely related isomer, illustrating the bromine isotope pattern). Retrieved from [Link]

  • Spectral Analysis Practice Problem #02 (benzyl alcohol) - YouTube. (2020). A video tutorial explaining the key spectral features of a representative benzyl alcohol. Retrieved from [Link]

  • PubChem. 2-Bromo-3,4-dimethoxybenzaldehyde - Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. r/chemhelp - IR Spectrum of Benzyl Alcohol(?). (2014). Discussion on interpreting the IR spectrum of benzyl alcohol. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (2-Bromo-3,4-dimethoxyphenyl)methanol for Laboratory Professionals

Foundational Principles of Halogenated Waste Management (2-Bromo-3,4-dimethoxyphenyl)methanol is a halogenated organic compound. The presence of bromine, a halogen, necessitates a specific waste management approach due t...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles of Halogenated Waste Management

(2-Bromo-3,4-dimethoxyphenyl)methanol is a halogenated organic compound. The presence of bromine, a halogen, necessitates a specific waste management approach due to the potential for the formation of persistent and bioaccumulative byproducts if not handled correctly.[1] Improper disposal can lead to environmental contamination and may pose health risks.[2] Therefore, this compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.

The cornerstone of proper disposal is the segregation of halogenated waste from all other waste streams at the point of generation.[3][4] This is crucial for several reasons:

  • Safety: Mixing halogenated compounds with incompatible chemicals, such as strong acids or bases, can trigger hazardous reactions.[3][5]

  • Compliance and Cost: Disposal of halogenated waste is often more costly than non-halogenated waste.[6] Keeping these streams separate can significantly reduce disposal costs for your institution.

  • Environmental Responsibility: Segregation ensures that halogenated compounds are sent to specialized facilities equipped for their safe destruction, typically through high-temperature incineration with flue gas scrubbing.[2][7]

Hazard Profile and Immediate Safety Precautions

Based on data for structurally similar compounds, (2-Bromo-3,4-dimethoxyphenyl)methanol is presumed to be a skin and eye irritant and may cause respiratory irritation.[8][9] It is harmful if swallowed.[10]

Personal Protective Equipment (PPE): Before handling (2-Bromo-3,4-dimethoxyphenyl)methanol in its pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat.

All handling of this chemical, including waste transfer, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of (2-Bromo-3,4-dimethoxyphenyl)methanol waste.

Step 1: Container Selection and Labeling

  • Container Choice: Select a designated, leak-proof, and chemically compatible container for your halogenated waste. High-density polyethylene (HDPE) carboys with a secure screw-top cap are a suitable choice.[11] Do not use metal containers for halogenated waste.[12]

  • Labeling: Before the first drop of waste is added, the container must be clearly labeled.[5][13] The label must include:

    • The words "Hazardous Waste"[13][14]

    • The full chemical name: "(2-Bromo-3,4-dimethoxyphenyl)methanol" and any other chemical constituents in the waste mixture.[15] Avoid abbreviations or chemical formulas.[5]

    • The primary hazard(s) (e.g., "Toxic," "Irritant").[6]

    • The date of waste generation (the date the first waste was added).[15]

    • The location of generation (building and room number).[15]

Step 2: Waste Accumulation

  • Segregation is Key: Collect only halogenated organic waste in this container. Do not mix with non-halogenated solvents, strong acids or bases, or heavy metals.[3][6]

  • Keep it Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[5][6] This prevents the release of harmful vapors.

  • Water Content: Keep the water content in the solvent waste to a minimum, ideally less than 10%.[3]

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[3][12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[13][14] This area should be at or near the point of waste generation and under the direct supervision of laboratory personnel.[12]

  • Secondary Containment: The SAA must have secondary containment, such as a tray, capable of holding the entire volume of the largest container to prevent spills from spreading.[3][6]

  • Ventilation: The storage area should be well-ventilated.[5][6] While a fume hood is ideal, a designated cabinet for chemical waste is also acceptable.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is approaching full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[11][13]

  • Documentation: Complete all required hazardous waste disposal forms provided by your institution.[11][15] This documentation is a legal requirement and creates a "cradle-to-grave" record of the waste's journey.[14]

Spill Management: In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[5] Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand. Collect the contaminated absorbent material into a sealed, labeled container and dispose of it as hazardous waste.[6] For large spills, evacuate the area and contact your institution's emergency response team.[5]

Data Summary Table
ParameterGuidelineRationale
Waste Classification Halogenated Organic Hazardous WasteContains bromine, a halogen.
Primary Disposal Route Licensed chemical destruction or controlled incineration.[7]Ensures complete destruction and prevents environmental release.
Container Type Chemically compatible (e.g., HDPE), leak-proof, with a secure cap.[11]Prevents leaks and reactions with the container material.
Segregation Separate from non-halogenated, acidic, basic, and heavy metal waste.[3][6]Prevents hazardous reactions and reduces disposal costs.
Labeling "Hazardous Waste," full chemical name, hazards, date, and location.[13][14][15]Ensures proper identification, handling, and regulatory compliance.
Storage Closed container in a designated, ventilated SAA with secondary containment.[3][6][13]Minimizes vapor exposure and contains potential spills.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (2-Bromo-3,4-dimethoxyphenyl)methanol.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Generate (2-Bromo-3,4-dimethoxyphenyl)methanol Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Halogenated Waste Container ppe->container transfer Transfer Waste to Container in Fume Hood container->transfer close_container Securely Close Container transfer->close_container store Store in Designated SAA with Secondary Containment close_container->store full Container Full or Storage Time Limit Reached? store->full full->store No contact_ehs Contact EHS/Waste Contractor for Pickup full->contact_ehs Yes complete_forms Complete Waste Disposal Forms contact_ehs->complete_forms end Waste Collected for Proper Disposal complete_forms->end

Caption: Workflow for the disposal of (2-Bromo-3,4-dimethoxyphenyl)methanol.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and scientific integrity. By following these detailed procedures for the disposal of (2-Bromo-3,4-dimethoxyphenyl)methanol, you contribute to a safer research environment, ensure regulatory compliance, and protect our shared ecosystem. Always consult your institution's specific waste management guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Kemicentrum. 8.1 Organic solvent waste. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Iowa State University Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]

  • American Laboratory. (2021, March 1). Managing Hazardous Chemical Waste in the Lab. [Link]

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • Ideal Response. (2024, March 18). What is bromine and what are the safe disposal and recycling methods? [Link]

  • Thermo Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 3,4-Dimethoxybenzyl alcohol. [Link]

  • Google Patents.
  • Chemsrc. (2-BROMO-4,5-DIMETHOXYPHENYL)METHANOL | CAS#:54370-00-2. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine? : r/chemistry. [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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